molecular formula C24H31N5O11S B15585144 Cyclothialidine D

Cyclothialidine D

Cat. No.: B15585144
M. Wt: 597.6 g/mol
InChI Key: QGZCMTZWELAYOU-HCYVDOCESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclothialidine D is an oligopeptide.
This compound has been reported in Streptomyces with data available.

Properties

Molecular Formula

C24H31N5O11S

Molecular Weight

597.6 g/mol

IUPAC Name

2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-aminopropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(12),13,15-triene-5-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H31N5O11S/c1-10(25)23(38)29-3-2-16(31)19(29)22(37)27-14-7-40-24(39)12-4-11(30)5-17(32)13(12)8-41-9-15(28-21(14)36)20(35)26-6-18(33)34/h4-5,10,14-16,19,30-32H,2-3,6-9,25H2,1H3,(H,26,35)(H,27,37)(H,28,36)(H,33,34)/t10-,14-,15-,16+,19-/m0/s1

InChI Key

QGZCMTZWELAYOU-HCYVDOCESA-N

Origin of Product

United States

Foundational & Exploratory

Isolating Nature's Cholesterol Probe: A Technical Guide to the Natural Products of Streptomyces filipinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the isolation, purification, and characterization of natural products from Streptomyces filipinensis, with a primary focus on the filipin (B1216100) complex. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways to facilitate research and development in this field.

Introduction

Streptomyces filipinensis, a soil-dwelling bacterium, is the primary producer of the filipin complex, a mixture of polyene macrolide antifungals.[1] The major and most studied component of this complex is filipin III.[2] Filipin's biological activity stems from its ability to bind to sterols, particularly cholesterol, in cell membranes, leading to membrane disruption.[3][4] This property has made it a valuable tool in cell biology for detecting and quantifying cholesterol, and it is used in the diagnosis of Niemann-Pick type C disease.[5][6] The biosynthesis of filipin is orchestrated by a type I polyketide synthase gene cluster and is subject to complex regulatory networks, including phosphate-dependent regulation.[2][3] This guide will detail the processes from fermentation to characterization of these valuable secondary metabolites.

Data Presentation

Composition of the Filipin Complex

The filipin complex is a mixture of four primary analogs, with filipin III being the most abundant.

ComponentRelative Percentage (%)
Filipin I4
Filipin II25
Filipin III53
Filipin IV18

Table 1: Relative abundance of the major components of the filipin complex produced by Streptomyces filipinensis.[2]

Production Yields

The production of filipin can be significantly influenced by genetic modifications of the producing strain.

StrainProductYield (mg/L)Fermentation Time (h)
S. filipinensis Wild-TypeFilipin III~14072
S. filipinensis ΔfilIFilipin III28072

Table 2: Comparison of filipin III production in wild-type and a genetically modified strain of S. filipinensis.[5]

Antifungal Activity

The different components of the filipin complex and its biosynthetic intermediates exhibit varying degrees of antifungal activity.

CompoundCandida utilis MIC (µg/mL)Saccharomyces cerevisiae MIC (µg/mL)
Filipin I>50>50
Filipin II6.2512.5
1'-hydroxyfilipin I12.525
Filipin III2550

Table 3: Minimal Inhibitory Concentration (MIC) values of filipin derivatives against common fungal strains.[6]

Physicochemical and Spectroscopic Data of Filipin III
PropertyValue
Molecular FormulaC₃₅H₅₈O₁₁
Molecular Weight654.8 g/mol
Purity (HPLC)≥90%
SolubilitySoluble in DMSO (5 mg/mL), ethanol (B145695) (2 mg/mL), and DMF (10 mg/mL)
Excitation Maximum (λex)340-380 nm
Emission Maximum (λem)385-470 nm

Table 4: Key physicochemical and fluorescence properties of Filipin III.[7][8]

Experimental Protocols

Fermentation of Streptomyces filipinensis

This protocol describes the cultivation of S. filipinensis for the production of the filipin complex.

Materials:

  • Streptomyces filipinensis strain (e.g., ATCC 23905)

  • YEME (Yeast Extract-Malt Extract) medium

  • 250 mL baffled flasks

  • Shaking incubator

YEME Medium Composition (per liter):

  • Yeast Extract: 3 g

  • Malt Extract: 3 g

  • Bacteriological Peptone: 5 g

  • Glucose: 10 g

  • Sucrose: 340 g

  • Distilled water: to 1 L

Procedure:

  • Prepare the YEME medium and dispense 100 mL into each 250 mL baffled flask.

  • Sterilize the flasks by autoclaving at 121°C for 45 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate each flask with a fresh mycelial stock of S. filipinensis.

  • Incubate the flasks at 30°C with vigorous shaking (e.g., 250 rpm) for 72 hours.

Extraction of the Filipin Complex

This protocol details the solvent-based extraction of the filipin complex from the fermentation broth.

Materials:

  • Fermentation broth from S. filipinensis culture

  • Ethyl acetate (B1210297)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and transfer it to centrifuge tubes.

  • Centrifuge the broth at a sufficient speed and duration to pellet the mycelia (e.g., 10,000 rpm for 15 minutes).

  • Carefully decant the supernatant into a separatory funnel.

  • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v) and shake vigorously for 5-10 minutes.

  • Allow the layers to separate, and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize the yield.

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the filipin complex from the crude extract using gradient-elution HPLC.

Materials:

  • Crude filipin extract

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • C18 reverse-phase HPLC column

Procedure:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Filter the dissolved extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with a C18 column.

  • Prepare the mobile phases: Mobile Phase A (e.g., water) and Mobile Phase B (e.g., methanol).

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the filtered sample onto the column.

  • Run a linear gradient to separate the components of the filipin complex. A typical gradient might be from 50% B to 100% B over 30 minutes, but this should be optimized for the specific column and system.

  • Monitor the elution of the compounds using a UV detector at a wavelength where the filipins absorb (e.g., 355 nm).

  • Collect the fractions corresponding to the different peaks. The typical elution order for the major components is Filipin III, IV, II, and I.[9]

  • Analyze the collected fractions for purity and combine the fractions containing the desired pure compound.

  • Evaporate the solvent from the purified fractions to obtain the isolated filipin components.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Dissolve the purified filipin derivative in methanol.

  • Analyze the sample using an appropriate mass spectrometer (e.g., MALDI-TOF/TOF or ESI-MS).

  • The expected mass for Filipin III [M+H]⁺ is approximately m/z 655.8.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified filipin derivative in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • The complex spectra will require detailed analysis to confirm the structure of the isolated filipin component.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization fermentation S. filipinensis Cultivation (YEME Medium, 30°C, 72h) centrifugation Centrifugation (10,000 rpm, 15 min) fermentation->centrifugation supernatant Supernatant Collection centrifugation->supernatant solvent_extraction Ethyl Acetate Extraction (1:1 v/v) supernatant->solvent_extraction concentration Rotary Evaporation solvent_extraction->concentration crude_extract Crude Filipin Extract concentration->crude_extract hplc Gradient HPLC (C18 Column) crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_compounds Purified Filipin I, II, III, IV fraction_collection->pure_compounds ms Mass Spectrometry pure_compounds->ms nmr NMR Spectroscopy pure_compounds->nmr structural_elucidation Structural Elucidation ms->structural_elucidation nmr->structural_elucidation

Figure 1. Experimental workflow for the isolation and characterization of filipin.
Filipin III Biosynthesis Pathway

filipin_biosynthesis PKS Polyketide Synthase (PKS) Filipin_I Filipin I PKS->Filipin_I Filipin_II Filipin II Filipin_I->Filipin_II FilC Hydroxyfilipin_I 1'-hydroxyfilipin I Filipin_I->Hydroxyfilipin_I FilD Filipin_III Filipin III Filipin_II->Filipin_III FilD Hydroxyfilipin_I->Filipin_III FilC FilC FilC (P450) Hydroxylation at C26 FilD FilD (P450) Hydroxylation at C1'

Figure 2. Alternative biosynthetic routes to Filipin III in S. filipinensis.
Regulatory Network of Filipin Biosynthesis

filipin_regulation Phosphate High Phosphate PhoRP PhoRP System Phosphate->PhoRP fil_genes fil Biosynthetic Genes PhoRP->fil_genes Repression (indirect) FilI FilI (Negative Regulator) FilI->fil_genes FilF FilF (Positive Regulator) FilF->fil_genes FilR FilR (Positive Regulator) FilR->fil_genes Filipin_Production Filipin Production fil_genes->Filipin_Production

Figure 3. Simplified regulatory network of filipin biosynthesis.

References

The Core Mechanism of Action of Cyclothialidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine (B1669526), a natural product isolated from Streptomyces filipinensis, represents a unique class of antibacterial agents targeting bacterial DNA gyrase.[1][2][3] Unlike many antibiotics that have seen diminishing efficacy due to resistance, Cyclothialidine's distinct chemical structure and mechanism of action make it a compelling subject of study for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanism of action of Cyclothialidine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Cyclothialidine's primary target is the bacterial type II topoisomerase, DNA gyrase, an enzyme essential for maintaining DNA topology during replication, transcription, and repair.[4][5] Specifically, it inhibits the ATPase activity of the GyrB subunit, a critical component of the DNA gyrase complex.[6][7][8] This guide will dissect the specifics of this inhibitory action, drawing comparisons to other known DNA gyrase inhibitors and providing the technical details necessary for researchers in the field.

Core Mechanism: Competitive Inhibition of DNA Gyrase ATPase Activity

The catalytic cycle of DNA gyrase is an ATP-dependent process that introduces negative supercoils into DNA. This energy-driven conformational change is powered by the hydrolysis of ATP, a function localized to the N-terminal domain of the GyrB subunit.

Cyclothialidine exerts its inhibitory effect by competitively binding to the ATP-binding site on the GyrB subunit.[9][10][11] This binding event prevents ATP from accessing its pocket, thereby halting the energy supply for the enzyme's supercoiling activity. The competitive nature of this inhibition has been demonstrated by the observation that increasing ATP concentrations can antagonize the inhibitory effect of Cyclothialidine on the DNA supercoiling reaction.[9][10][11] One study found that increasing the ATP concentration from 0.5 to 5 mM resulted in an 11-fold reduction in Cyclothialidine's inhibitory activity.[9][10][11]

This mechanism distinguishes Cyclothialidine from quinolone antibiotics, which target the GyrA subunit and stabilize the DNA-gyrase cleavage complex, and is more akin to the coumarin (B35378) class of antibiotics, such as novobiocin, which also target the GyrB subunit.[4][10] However, Cyclothialidine has been shown to be active against novobiocin-resistant DNA gyrase, suggesting a distinct binding interaction within the ATP-binding site.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data that defines the potency and selectivity of Cyclothialidine's inhibitory activity.

Table 1: Inhibition of DNA Gyrase Supercoiling Activity (IC50)

CompoundEscherichia coli DNA Gyrase IC50 (µg/mL)Staphylococcus aureus DNA Gyrase IC50Reference
Cyclothialidine0.03Inhibited equally as well as E. coli gyrase[1][3][12]
Novobiocin0.06Not explicitly stated, but inhibited Gram-positive gyrases[1][3][12]
Coumermycin A10.06Not explicitly stated, but inhibited Gram-positive gyrases[1][3]
Norfloxacin0.66Not explicitly stated[1][3]
Ciprofloxacin0.88Not explicitly stated[1][3][12]
Nalidixic Acid26Not explicitly stated[1][3]

Table 2: ATPase Inhibition and Antibacterial Activity

CompoundE. coli DNA Gyrase ATPase Inhibition (Ki)Minimum Inhibitory Concentration (MIC) vs. E. coliReference
Cyclothialidine6 nMGenerally poor activity[5][9][10]

Key Experimental Protocols

The elucidation of Cyclothialidine's mechanism of action relies on a series of well-defined biochemical assays. The detailed methodologies for these key experiments are provided below.

DNA Gyrase Supercoiling Assay

This assay is the primary method to assess the overall inhibitory effect of a compound on DNA gyrase activity.

Objective: To determine the concentration of an inhibitor required to prevent 50% of the DNA supercoiling activity of gyrase (IC50).[4]

Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form. This change in topology can be visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.[4]

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5)[12]

    • 24 mM KCl[12]

    • 4 mM MgCl₂[12]

    • 2 mM DTT[12]

    • 1.8 mM Spermidine[12]

    • 1 mM ATP[12]

    • 6.5% (w/v) Glycerol[12]

    • 0.1 mg/mL Albumin[12]

    • 1 µg relaxed plasmid DNA (e.g., pBR322)[12]

    • Varying concentrations of Cyclothialidine (or DMSO for control).

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase (1-2 units).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[5][13]

  • Reaction Termination: Stop the reaction by adding a stop solution containing 1% SDS and 50 mM EDTA.[13]

  • Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel until adequate separation of supercoiled and relaxed DNA is achieved.[13][14]

  • Visualization and Quantification: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band and the increase in the relaxed DNA band indicate inhibition.[14][15] Quantify the band intensities to determine the IC50 value.[14]

ATPase Activity Assay

This assay directly measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.

Objective: To determine if a compound inhibits the ATPase function of DNA gyrase and to calculate the inhibition constant (Ki).

Principle: The ATPase activity of DNA gyrase can be measured by quantifying the amount of ADP produced or the depletion of ATP. A common method involves a coupled enzyme system where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[12][15]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)[12]

    • 150 mM KCl[12]

    • 5 mM MgCl₂[12]

    • 2 mM DTT[12]

    • 1 mM Phosphoenolpyruvate[12]

    • 0.2 mM NADH[12]

    • Pyruvate kinase/Lactate dehydrogenase mix[12]

    • Linearized plasmid DNA (to stimulate activity)[12]

    • Varying concentrations of Cyclothialidine.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.[15]

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the curve. The rate is proportional to the ATPase activity. Determine the IC50 and Ki values by plotting the percentage of inhibition against the inhibitor concentration.[15]

Competitive Binding Assay

This assay confirms the binding site of the inhibitor.

Objective: To demonstrate that Cyclothialidine binds to the ATP-binding site of the GyrB subunit.

Principle: A radiolabeled or fluorescently labeled analog of Cyclothialidine is used to monitor its binding to DNA gyrase. The displacement of this labeled probe by unlabeled potential competitors (e.g., ATP, novobiocin, ofloxacin) indicates binding to the same site.[5]

Methodology:

  • Binding Reaction: Incubate a fixed concentration of labeled Cyclothialidine (e.g., [¹⁴C]benzoyl-cyclothialidine) with purified DNA gyrase in a suitable binding buffer.[5][13]

  • Competition: In parallel reactions, include increasing concentrations of unlabeled competitors: Cyclothialidine, ATP, novobiocin, and a GyrA inhibitor like ofloxacin.[5][13]

  • Separation of Bound and Unbound Ligand: Separate the gyrase-bound labeled ligand from the unbound ligand using a technique such as nitrocellulose filter binding.[13]

  • Quantification: Quantify the amount of bound labeled ligand in each reaction.

  • Analysis: A decrease in the bound labeled ligand in the presence of an unlabeled competitor indicates that both molecules are competing for the same binding site. The finding that ATP and novobiocin, but not ofloxacin, displace labeled Cyclothialidine confirms its binding to the GyrB ATP-binding pocket.[5][9][10]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Cyclothialidine_Mechanism cluster_Gyrase DNA Gyrase (A2B2) cluster_Process Catalytic Cycle GyrA GyrA Subunit (DNA Cleavage/Re-ligation) GyrB GyrB Subunit (ATPase Activity) ATP_Binding 2. ATP Binding GyrB->ATP_Binding DNA_Binding 1. DNA Binding DNA_Cleavage 3. DNA Cleavage & Strand Passage DNA_Binding->DNA_Cleavage ATP_Hydrolysis 4. ATP Hydrolysis ATP_Binding->ATP_Hydrolysis Energy for Conformational Change Re_ligation 5. DNA Re-ligation DNA_Cleavage->Re_ligation ATP_Hydrolysis->Re_ligation Product_Release 6. Supercoiled DNA Release Re_ligation->Product_Release Cyclothialidine Cyclothialidine Cyclothialidine->GyrB Competitively Inhibits ATP Binding ATP ATP ATP->ATP_Binding Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->GyrA Stabilizes Cleavage Complex

Caption: Mechanism of Cyclothialidine action on the DNA gyrase catalytic cycle.

Supercoiling_Assay_Workflow start Start: Prepare Reaction Mix (Relaxed DNA, Buffer, ATP) add_inhibitor Add Cyclothialidine (Varying Concentrations) start->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction (SDS/EDTA) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize Bands (UV) (Supercoiled vs. Relaxed) electrophoresis->visualize analyze Quantify Bands & Determine IC50 visualize->analyze

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

ATPase_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, NADH, PEP, PK/LDH) add_inhibitor Add Cyclothialidine (Varying Concentrations) start->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase add_atp Initiate with ATP add_gyrase->add_atp measure Monitor Absorbance at 340 nm add_atp->measure analyze Calculate Rate of NADH Oxidation & Determine Ki measure->analyze

Caption: Experimental workflow for the coupled ATPase activity assay.

Conclusion

Cyclothialidine presents a potent and specific mechanism of action against bacterial DNA gyrase, operating through the competitive inhibition of the GyrB subunit's ATPase activity. Its unique chemical structure and distinct binding mode, even when compared to other GyrB inhibitors, underscore its potential as a lead compound for the development of new antibacterial agents. While the parent molecule exhibits poor whole-cell activity, likely due to low membrane permeability, its core structure provides a valuable scaffold for medicinal chemistry efforts aimed at improving pharmacokinetic properties.[2][6][7] The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to further investigate Cyclothialidine and its analogs in the ongoing search for novel solutions to combat bacterial resistance.

References

A Technical Guide to the Competitive Inhibition of ATPase by Cyclothialidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine is a natural product isolated from Streptomyces filipinensis that has garnered significant interest as a potent inhibitor of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. Cyclothialidine belongs to a unique chemical class characterized by a 12-membered lactone ring integrated into a pentapeptide chain. Its primary mechanism of action is the competitive inhibition of the ATPase activity associated with the B subunit of DNA gyrase (GyrB). This document provides a comprehensive technical overview of Cyclothialidine's interaction with the ATPase domain of DNA gyrase, detailing the quantitative parameters of its inhibitory action, the experimental protocols for its characterization, and visual representations of the underlying mechanisms and workflows.

While the broader research landscape predominantly refers to "Cyclothialidine," it is important to note the existence of congeners such as Cyclothialidine D. This guide will focus on the extensively characterized parent compound, Cyclothialidine, for which detailed quantitative data and experimental protocols are available.

Mechanism of Action: Competitive Inhibition of GyrB ATPase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for managing DNA topology in bacteria. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the cleavage and re-ligation of DNA, while the GyrB subunit houses the ATP-binding site and catalyzes ATP hydrolysis. This hydrolysis provides the energy for the conformational changes required for the supercoiling reaction.

Cyclothialidine exerts its inhibitory effect by directly targeting the GyrB subunit. Kinetic studies have conclusively demonstrated that it acts as a competitive inhibitor with respect to ATP. This means that Cyclothialidine binds to the same active site as ATP, thereby preventing the nucleotide from binding and halting the enzyme's catalytic cycle. The binding of Cyclothialidine, ATP, and coumarin (B35378) antibiotics (like novobiocin) occurs at a common or significantly overlapping site on GyrB. However, its effectiveness against novobiocin-resistant gyrase mutants suggests that the precise molecular interactions within this shared pocket are distinct.

A hallmark of competitive inhibition is that the apparent inhibitory effect can be overcome by increasing the substrate concentration. Experiments have shown that as the concentration of ATP is increased, a higher concentration of Cyclothialidine is required to achieve the same level of inhibition, confirming its competitive mechanism.

cluster_GyrB GyrB ATPase Active Site cluster_Process Enzymatic Process ATP ATP ActiveSite ATP Binding Site ATP->ActiveSite Binds Cyclothialidine Cyclothialidine Cyclothialidine->ActiveSite Competitively Binds NoHydrolysis Inhibition of ATP Hydrolysis Cyclothialidine->NoHydrolysis Leads to Hydrolysis ATP Hydrolysis ActiveSite->Hydrolysis Supercoiling DNA Supercoiling Hydrolysis->Supercoiling NoSupercoiling Inhibition of DNA Supercoiling NoHydrolysis->NoSupercoiling Results in

Caption: Competitive inhibition of GyrB ATPase by Cyclothialidine.

Quantitative Analysis of Inhibition

The potency of Cyclothialidine has been quantified through various enzymatic assays. The data consistently demonstrates its high affinity for the GyrB subunit and its potent inhibitory effects on both the isolated ATPase activity and the overall DNA supercoiling reaction.

Kinetic and Inhibitory Constants

The key parameter defining a competitive inhibitor is its inhibition constant (Ki). For Cyclothialidine, this value is in the low nanomolar range, indicating a very high affinity for the GyrB subunit. Its 50% inhibitory concentration (IC₅₀) for the DNA supercoiling reaction is superior to many other known gyrase inhibitors.

Table 1: Inhibitory Activity of Cyclothialidine and Other Antibiotics against E. coli DNA Gyrase

CompoundIC₅₀ for DNA Supercoiling (µg/mL)Ki for ATPase Inhibition (nM)Target SubunitMechanism of Action
Cyclothialidine ~0.036GyrBCompetitive inhibitor of ATPase activity
Novobiocin~0.06~20-40GyrBCompetitive inhibitor of ATPase activity
Ciprofloxacin~0.88Not applicableGyrAStabilization of cleavage complex
Nalidixic Acid26Not applicableGyrAStabilization of cleavage complex
Effect of ATP Concentration on Inhibitory Activity

The competitive nature of Cyclothialidine's inhibition is further evidenced by the shift in its IC₅₀ value in the presence of increasing concentrations of ATP.

Table 2: Effect of ATP Concentration on the IC₅₀ of Cyclothialidine for DNA Supercoiling

CompoundIC₅₀ at 0.5 mM ATP (µg/mL)IC₅₀ at 5 mM ATP (µg/mL)Fold Increase in IC₅₀Reference
Cyclothialidine 0.0480.5511.5

Experimental Protocols

The characterization of Cyclothialidine as a competitive ATPase inhibitor relies on a set of well-defined biochemical assays.

DNA Gyrase Supercoiling Assay

This assay measures the overall functional consequence of ATPase inhibition on the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing purified E. coli DNA gyrase, relaxed circular plasmid DNA (e.g., pBR322), and varying concentrations of Cyclothialidine. A typical 5X assay buffer may contain 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 250 µg/mL BSA.

  • Initiation: The reaction is initiated by the addition of ATP (e.g., 1 mM final concentration).

  • Incubation: The mixture is incubated at a controlled temperature, for example, 37°C for 30-60 minutes.

  • Termination: The reaction is stopped by adding a solution containing a chelating agent (EDTA) and a protein denaturant (SDS), such as a stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).

  • Electrophoresis: The DNA products are analyzed by agarose (B213101) gel electrophoresis (e.g., 1% agarose gel). Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Quantification: The gel is stained with an intercalating dye like ethidium (B1194527) bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the IC₅₀ value.

An In-depth Technical Guide to Cyclothialidine D Targeting the GyrB Subunit of DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclothialidine (B1669526) D, a potent natural product inhibitor of the bacterial DNA gyrase B subunit (GyrB). DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial drug development. This document details the mechanism of action of Cyclothialidine D, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and illustrates key concepts with diagrams.

Mechanism of Action: Competitive Inhibition of GyrB ATPase Activity

This compound exerts its antibacterial effect by specifically targeting the ATPase activity of the GyrB subunit of DNA gyrase.[1] This enzymatic function is crucial for the catalytic cycle of DNA gyrase, which introduces negative supercoils into DNA to relieve torsional stress during replication and transcription.

The binding of ATP to the N-terminal domain of GyrB and its subsequent hydrolysis provides the energy required for the strand-passage mechanism of the enzyme. This compound acts as a competitive inhibitor, binding to the same or an overlapping site as ATP in the GyrB active site.[2][3] This binding event prevents the hydrolysis of ATP, thereby locking the enzyme in a conformation that is unable to perform its supercoiling function.[2] This ultimately leads to the cessation of DNA replication and bacterial cell death.

Notably, the binding site of cyclothialidines is distinct from that of coumarin (B35378) antibiotics, such as novobiocin, as cyclothialidine has shown activity against novobiocin-resistant DNA gyrase.[2] Unlike quinolone antibiotics that target the GyrA subunit and trap the enzyme-DNA cleavage complex, cyclothialidines do not induce DNA cleavage.[4]

Quantitative Inhibitory Data

Table 1: In Vitro Inhibition of E. coli DNA Gyrase Supercoiling [5][6]

CompoundIC₅₀ (ng/mL)
Cyclothialidine30

Table 2: Competitive Inhibition of E. coli DNA Gyrase ATPase Activity [2][7]

CompoundKᵢ (nM)
Cyclothialidine6

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers studying GyrB inhibitors like this compound.

DNA Gyrase Supercoiling Assay

This assay is a fundamental method to assess the overall activity of DNA gyrase and the inhibitory effect of compounds like this compound.

Principle: The assay measures the conversion of relaxed circular plasmid DNA into its negatively supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis due to their different migration rates.

Materials:

  • Purified DNA gyrase (containing GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5x Assay Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT, 500 mM KCl, 2.5 mM spermidine, 50% glycerol.[8]

  • ATP solution (e.g., 10 mM)

  • This compound stock solution (dissolved in DMSO)

  • Stop Solution/Loading Dye: e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol.

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

Protocol:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

      • 4 µL of 5x Assay Buffer

      • 1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

      • 1 µL of ATP (final concentration 1 mM)

      • 1 µL of this compound at various concentrations (or DMSO for the control)

      • x µL of sterile distilled water to bring the volume to 19 µL.

  • Enzyme Addition:

    • Add 1 µL of purified DNA gyrase to each reaction tube.

  • Incubation:

    • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel prepared with TAE or TBE buffer containing the DNA stain.

    • Run the gel at a constant voltage (e.g., 80-100 V) until adequate separation of the DNA topoisomers is achieved.

  • Visualization and Analysis:

    • Visualize the DNA bands using a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration and calculate the IC₅₀ value.

Gyrase ATPase Inhibition Assay

This assay directly measures the effect of this compound on the ATPase activity of the GyrB subunit. A common method is a coupled-enzyme assay.

Principle: The hydrolysis of ATP by DNA gyrase is coupled to the oxidation of NADH to NAD⁺ through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Purified DNA gyrase

  • This compound stock solution (in DMSO)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.[9]

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Linearized plasmid DNA (to stimulate ATPase activity)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, LDH, and linearized plasmid DNA.

  • Inhibitor Addition:

    • Add varying concentrations of this compound or DMSO (as a control) to the wells.

  • Enzyme and Substrate Addition:

    • Initiate the reaction by adding a mixture of DNA gyrase and ATP.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (rate of NADH oxidation) for each concentration of this compound.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

    • For determining the inhibition constant (Kᵢ), the assay should be performed with varying concentrations of both ATP and this compound, and the data can be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with DNA gyrase.

DNA_Gyrase_Catalytic_Cycle cluster_0 DNA Gyrase Catalytic Cycle Gyrase_DNA Gyrase binds to DNA ATP_Binding Two ATP molecules bind to GyrB Gyrase_DNA->ATP_Binding Strand_Passage G-segment cleavage and T-segment passage ATP_Binding->Strand_Passage ATP_Hydrolysis ATP Hydrolysis Strand_Passage->ATP_Hydrolysis Ligation_Release G-segment ligation and T-segment release ATP_Hydrolysis->Ligation_Release Supercoiled_DNA Negatively Supercoiled DNA Ligation_Release->Supercoiled_DNA Supercoiled_DNA->Gyrase_DNA Cycle Repeats

Caption: The catalytic cycle of bacterial DNA gyrase.

Inhibition_Mechanism cluster_1 Mechanism of Inhibition by this compound GyrB GyrB Subunit (ATPase domain) Hydrolysis ATP Hydrolysis GyrB->Hydrolysis Normal Function No_Hydrolysis No ATP Hydrolysis GyrB->No_Hydrolysis With this compound ATP ATP Binding_Site ATP Binding Site ATP->Binding_Site Cyclothialidine This compound Cyclothialidine->Binding_Site Competitive Binding Binding_Site->GyrB Supercoiling DNA Supercoiling Hydrolysis->Supercoiling No_Supercoiling Inhibition of Supercoiling No_Hydrolysis->No_Supercoiling Experimental_Workflow cluster_2 Experimental Workflow for GyrB Inhibitor Evaluation Start Start: Compound of Interest (this compound) Supercoiling_Assay DNA Gyrase Supercoiling Assay Start->Supercoiling_Assay ATPase_Assay Gyrase ATPase Inhibition Assay Start->ATPase_Assay Determine_IC50 Determine IC₅₀ Supercoiling_Assay->Determine_IC50 Determine_Ki Determine Kᵢ and Mode of Inhibition ATPase_Assay->Determine_Ki MIC_Testing Antibacterial Activity (MIC Testing) Determine_IC50->MIC_Testing Determine_Ki->MIC_Testing Cytotoxicity Cytotoxicity Assays MIC_Testing->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

References

In-Depth Technical Guide: The Biological Activity of Cyclothialidine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine (B1669526) D is a member of the cyclothialidine class of natural products, first isolated from Streptomyces species. These compounds are potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. This guide provides a comprehensive overview of the biological activity of Cyclothialidine D, its mechanism of action, and the experimental protocols used to characterize its function. While this compound has been identified as a potent DNA gyrase inhibitor, specific quantitative data for this analog is not widely available in publicly accessible literature.[1] Therefore, this document will focus on the well-characterized parent compound, Cyclothialidine, and its class of analogues, to provide a thorough understanding of their biological significance.

Mechanism of Action: Inhibition of DNA Gyrase

Cyclothialidines exert their antibacterial potential by targeting the B subunit of DNA gyrase (GyrB).[2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. The GyrB subunit possesses ATPase activity, which provides the energy for the supercoiling reaction.

Cyclothialidines act as competitive inhibitors of the ATPase activity of the GyrB subunit.[2] This was demonstrated by the observation that the inhibitory effect of Cyclothialidine on the DNA supercoiling reaction is antagonized by increasing concentrations of ATP.[2] The binding site of cyclothialidines on GyrB is distinct from that of other GyrB inhibitors, such as novobiocin, as they have shown activity against novobiocin-resistant DNA gyrase.[2] Unlike quinolone antibiotics, which target the A subunit of DNA gyrase (GyrA) and trap the enzyme-DNA cleavage complex, cyclothialidines do not induce this complex formation.

The inhibition of the ATPase activity of GyrB by this compound and its analogues prevents the negative supercoiling of DNA. This leads to the accumulation of positive supercoils ahead of the replication fork, ultimately stalling DNA replication and inhibiting bacterial growth.

Quantitative Data: DNA Gyrase Inhibition

CompoundTargetIC50 (µg/mL)IC50 (µM)Ki (nM)
Cyclothialidine E. coli DNA Gyrase (Supercoiling)0.03[1][3]~0.05-
Cyclothialidine E. coli DNA Gyrase (ATPase)--6[2]
NovobiocinE. coli DNA Gyrase (Supercoiling)0.06[1][3]~0.1-
CiprofloxacinE. coli DNA Gyrase (Supercoiling)0.88[1][3]~2.6-
NorfloxacinE. coli DNA Gyrase (Supercoiling)0.66[1][3]~2.0-

Note: The molecular weight of Cyclothialidine (~595 g/mol ) was used for the approximate µM conversion.

Cyclothialidines B, D, and E have been reported as novel and potent inhibitors of DNA gyrase, indicating that this compound likely possesses a similar high potency to the parent compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of cyclothialidines.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this process is observed as a reduction in the amount of supercoiled DNA.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL bovine serum albumin (BSA)

  • This compound or other test compounds dissolved in DMSO

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose (B213101) gel in TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 plasmid DNA (final concentration of ~15 µg/mL), and sterile water.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Initiate the reaction by adding a sufficient amount of E. coli DNA gyrase.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate the reaction by adding the stop solution/loading dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Inhibition Assay

This assay measures the inhibition of the ATP hydrolysis activity of the GyrB subunit.

Materials:

  • Purified E. coli DNA gyrase

  • Linearized pBR322 DNA (as a cofactor)

  • Assay Buffer: 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT

  • ATP

  • A system for detecting ADP production, such as a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase measuring NADH oxidation at 340 nm, or a commercial ADP detection kit.

  • This compound or other test compounds dissolved in DMSO

Procedure (using a coupled enzyme assay):

  • Prepare a reaction mixture containing the assay buffer, linearized pBR322 DNA, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add varying concentrations of the test compound to the wells of a microplate containing the reaction mixture.

  • Add purified E. coli DNA gyrase to each well.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • The rate of NADH oxidation is proportional to the ATPase activity of DNA gyrase.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway of DNA Gyrase Inhibition by this compound

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase (A2B2) GyrA GyrA Subunit (DNA breakage/reunion) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils GyrB GyrB Subunit (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes ATP ATP ATP->GyrB Binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to Cyclothialidine_D This compound Cyclothialidine_D->GyrB Competitively inhibits

Caption: Mechanism of DNA gyrase inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo Whole-Cell Assays start Start: this compound gyrase_supercoiling DNA Gyrase Supercoiling Assay start->gyrase_supercoiling atpase_inhibition DNA Gyrase ATPase Inhibition Assay start->atpase_inhibition ic50_determination Determine IC50 values gyrase_supercoiling->ic50_determination atpase_inhibition->ic50_determination ki_determination Determine Ki value (for ATPase inhibition) atpase_inhibition->ki_determination mic_determination Minimum Inhibitory Concentration (MIC) Assay ic50_determination->mic_determination ki_determination->mic_determination

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound belongs to a promising class of DNA gyrase inhibitors with a distinct mechanism of action compared to clinically used antibiotics. Its potent inhibition of the ATPase activity of the GyrB subunit highlights its potential as a lead compound for the development of novel antibacterial agents. Although specific quantitative data for this compound is limited in publicly available literature, the extensive research on the parent compound, Cyclothialidine, provides a strong foundation for understanding its biological activity. Further studies to determine the precise IC50 and MIC values of this compound and to improve its cellular penetration are warranted to fully explore its therapeutic potential in an era of growing antibiotic resistance.

References

Unraveling the Molecular Architecture of Cyclothialidine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothialidine (B1669526) D, a member of the novel cyclothialidine class of natural products, has garnered significant interest within the scientific community for its potent inhibitory activity against bacterial DNA gyrase. This document provides an in-depth technical guide on the structure elucidation of Cyclothialidine D, presenting a comprehensive overview of the experimental methodologies, quantitative data, and logical framework that led to the definitive determination of its complex molecular structure. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising antibacterial lead compound.

Introduction

Cyclothialidine and its analogues are a unique class of DNA gyrase inhibitors isolated from various Streptomyces strains.[1] Structurally, they are characterized by a distinctive 12-membered lactone ring that is intricately integrated into a pentapeptide chain.[2] Their mechanism of action involves the competitive inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB), a mode of action distinct from that of quinolone antibiotics.[3][4] This novel mechanism makes the cyclothialidine scaffold a compelling starting point for the development of new antibacterial agents to combat drug-resistant pathogens. This guide focuses specifically on the structure elucidation of this compound, a key analogue in this family.

Isolation and Purification of this compound

This compound, along with other analogues, was isolated from the culture broth of Streptomyces strains NR 0659, NR 0660, NR 0661, and NR 0662.[1] The purification process is a multi-step chromatographic procedure designed to separate the various cyclothialidine analogues and remove impurities.

Fermentation and Extraction

A detailed protocol for the fermentation of the producing Streptomyces strain and subsequent extraction of the crude secondary metabolites is outlined below.

Experimental Protocol: Fermentation and Extraction

  • Inoculum Preparation: A seed culture of the producing Streptomyces strain is prepared by inoculating a suitable liquid medium and incubating for 48-72 hours at 28-30°C with shaking.

  • Production Fermentation: The seed culture is used to inoculate a larger production medium rich in carbon and nitrogen sources. The fermentation is carried out for 5-7 days at 28-30°C with aeration and agitation.

  • Harvest and Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The pH of the supernatant is adjusted to acidic (e.g., pH 4.0) and extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extracts are pooled and concentrated under reduced pressure to yield a crude extract containing a mixture of cyclothialidines and other metabolites.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

Experimental Protocol: Chromatographic Purification

  • Charcoal Adsorption Chromatography: The crude extract is first adsorbed onto a charcoal column and eluted with methanol (B129727) or acetone (B3395972) to provide a partially purified active fraction.

  • Hydrophobic Interaction Chromatography: The active fraction is then applied to a Diaion HP-21 or equivalent hydrophobic interaction resin to further separate the components based on their hydrophobicity.

  • Ion-Exchange Chromatography: Subsequent purification is achieved using a combination of cation-exchange chromatography (e.g., Amberlite CG-50) and anion-exchange chromatography (e.g., DEAE Toyopearl) to remove charged impurities.

  • Size-Exclusion Chromatography: A final polishing step using a size-exclusion resin like Toyopearl HW-40 SF yields the purified cyclothialidine analogues.

  • High-Performance Liquid Chromatography (HPLC): The final separation and isolation of individual analogues, including this compound, is accomplished by preparative reverse-phase HPLC.

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Inoculum Preparation Inoculum Preparation Production Fermentation Production Fermentation Inoculum Preparation->Production Fermentation Harvest & Extraction Harvest & Extraction Production Fermentation->Harvest & Extraction Crude Extract Crude Extract Harvest & Extraction->Crude Extract Charcoal Adsorption Charcoal Adsorption Crude Extract->Charcoal Adsorption Hydrophobic Interaction Hydrophobic Interaction Charcoal Adsorption->Hydrophobic Interaction Ion-Exchange Ion-Exchange Hydrophobic Interaction->Ion-Exchange Size-Exclusion Size-Exclusion Ion-Exchange->Size-Exclusion Preparative HPLC Preparative HPLC Size-Exclusion->Preparative HPLC This compound This compound Preparative HPLC->this compound

Figure 1. Experimental workflow for the isolation and purification of this compound.

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound was established through a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS).

Mass Spectrometry

HRFAB-MS was instrumental in determining the molecular formula of this compound and providing initial structural information through fragmentation analysis.

Experimental Protocol: HRFAB-MS Analysis

  • Sample Preparation: A solution of purified this compound is prepared in a suitable matrix, such as m-nitrobenzyl alcohol.

  • Instrumentation: The sample is analyzed using a high-resolution double-focusing mass spectrometer equipped with a fast atom bombardment ion source.

  • Data Acquisition: Mass spectra are acquired in positive ion mode, and the exact mass is determined by comparison with a known reference compound.

Table 1: HRFAB-MS Data for this compound

IonObserved m/zCalculated m/zElemental Composition
[M+H]⁺Data not available in abstractsData not available in abstractsC₂₄H₃₂N₅O₁₁S

Note: The specific observed and calculated m/z values are not available in the provided search results and would be found in the full publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were conducted to elucidate the detailed connectivity and stereochemistry of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Samples of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra, as well as 2D NMR experiments (COSY, HMQC/HSQC, HMBC), are recorded on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS). Coupling constants (J) are reported in Hertz.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)
Data for each proton and carbon would be listed heree.g., 4.50 (d, J=7.5)e.g., 172.1
.........

Note: A complete table of NMR assignments is not available in the provided search results and would be a critical component of the full publication.

G cluster_0 Structure Elucidation Workflow Purified this compound Purified this compound NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy ¹H, ¹³C, COSY, HMQC, HMBC HRFAB-MS HRFAB-MS Purified this compound->HRFAB-MS High-Resolution Mass Amino Acid Analysis Amino Acid Analysis Purified this compound->Amino Acid Analysis Acid Hydrolysis & Chiral HPLC Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry Final Structure of this compound Final Structure of this compound Connectivity & Stereochemistry->Final Structure of this compound Molecular Formula & Fragmentation Molecular Formula & Fragmentation HRFAB-MS->Molecular Formula & Fragmentation Molecular Formula & Fragmentation->Final Structure of this compound Amino Acid Composition & Stereochemistry Amino Acid Composition & Stereochemistry Amino Acid Analysis->Amino Acid Composition & Stereochemistry Amino Acid Composition & Stereochemistry->Final Structure of this compound

Figure 2. Logical workflow for the structure elucidation of this compound.

Amino Acid Analysis

To determine the amino acid composition and their stereochemistry, this compound was subjected to acid hydrolysis followed by chiral HPLC analysis.

Experimental Protocol: Amino Acid Analysis

  • Acid Hydrolysis: A sample of this compound is hydrolyzed in 6N HCl at an elevated temperature (e.g., 110°C) for 24 hours in a sealed, evacuated tube.

  • Derivatization: The resulting amino acid hydrolysate is derivatized with a suitable chiral derivatizing agent.

  • Chiral HPLC Analysis: The derivatized amino acids are analyzed by reverse-phase HPLC using a chiral column and compared with derivatized standards of L- and D-amino acids to determine the composition and absolute stereochemistry.

The amino acid analysis of the hydrolysate of this compound revealed the presence of specific amino acid residues, which, in conjunction with the NMR and MS data, allowed for the complete structural assignment.[1]

Biological Activity

This compound is a potent inhibitor of DNA gyrase.[1] Its inhibitory activity is a key characteristic that guided its isolation and purification.

Table 3: DNA Gyrase Inhibitory Activity of Cyclothialidines

CompoundSource OrganismIC₅₀ (ng/mL) vs. E. coli DNA Gyrase
CyclothialidineS. filipinensis NR 048430
Cyclothialidine BStreptomyces sp. NR 0659Data not available in abstracts
Cyclothialidine CStreptomyces sp. NR 0660Data not available in abstracts
This compound Streptomyces sp. NR 0661*Potent inhibitor
Cyclothialidine EStreptomyces sp. NR 0662Data not available in abstracts

Note: While this compound is stated to be a potent inhibitor, the specific IC₅₀ value is not provided in the abstracts.

G This compound This compound DNA Gyrase (GyrB subunit) DNA Gyrase (GyrB subunit) This compound->DNA Gyrase (GyrB subunit) Competitive Inhibition ATPase Activity ATPase Activity DNA Gyrase (GyrB subunit)->ATPase Activity ATP ATP ATP->DNA Gyrase (GyrB subunit) DNA Supercoiling DNA Supercoiling ATPase Activity->DNA Supercoiling

Figure 3. Signaling pathway illustrating the mechanism of action of this compound.

Conclusion

The structure of this compound was successfully elucidated through a coordinated application of chromatographic separation techniques, mass spectrometry, extensive NMR spectroscopy, and amino acid analysis. This in-depth technical guide has outlined the key experimental protocols and data that were pivotal in this process. The unique structural features and potent biological activity of this compound underscore its importance as a lead compound in the ongoing search for novel antibacterial agents with new mechanisms of action. Further research into the synthesis of analogues based on the cyclothialidine scaffold may lead to the development of clinically effective drugs to address the growing challenge of antibiotic resistance.

References

Initial Studies on the Antibacterial Spectrum of Cyclothialidine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine D, also known as Ro 09-1437, is a natural product isolated from Streptomyces filipinensis. It represents a novel class of DNA gyrase inhibitors.[1][2] Unlike quinolones that target the GyrA subunit, this compound uniquely acts by competitively inhibiting the ATPase activity of the GyrB subunit of bacterial DNA gyrase.[1] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Despite its potent enzymatic inhibition, initial studies have revealed that this compound's whole-cell antibacterial activity is limited, a characteristic attributed to poor cell permeability.[1][3] This technical guide provides an in-depth overview of the initial findings on the antibacterial spectrum of this compound, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Data Presentation

The antibacterial profile of this compound is characterized by potent enzymatic inhibition but a narrow spectrum of whole-cell activity. The following tables summarize the available quantitative and qualitative data.

Table 1: In Vitro Inhibition of DNA Gyrase by this compound

Target EnzymeOrganismAssay TypeIC50 (µg/mL)
DNA GyraseEscherichia coliSupercoiling0.03[2]
DNA GyraseGram-positive speciesSupercoilingInhibited equally as well as E. coli gyrase[2]

Table 2: Whole-Cell Antibacterial Activity of this compound

Bacterial SpeciesGram StainActivity LevelSpecific MIC (µg/mL)
Eubacterium spp.Gram-positiveActiveData not available in cited literature
Broad-spectrum bacteriaN/AGenerally poor activityData not available in cited literature

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of novel antimicrobial compounds. The following are standard protocols for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

a. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

b. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

c. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

d. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) of each well using a plate reader.

DNA Gyrase Supercoiling Assay

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase, and the inhibitory effect of a compound on this process.

a. Reaction Mixture Setup (on ice):

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 5X DNA gyrase reaction buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT, and spermidine).

    • Relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~20 µg/mL.

    • ATP to a final concentration of 1 mM.

    • The test compound (this compound) at various concentrations.

  • Include a positive control (with enzyme and no inhibitor) and a negative control (no enzyme).

b. Enzyme Addition and Incubation:

  • Add purified DNA gyrase to the reaction mixture.

  • Incubate the reaction at 37°C for 30-60 minutes.

c. Reaction Termination and Analysis:

  • Stop the reaction by adding a loading buffer containing a dye and a denaturing agent (e.g., SDS).

  • Load the samples onto an agarose (B213101) gel.

  • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Stain the gel with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of the inhibitor.

Mandatory Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits bacterial DNA gyrase.

Cyclothialidine_Mechanism cluster_Gyrase DNA Gyrase (GyrA2B2) GyrB GyrB Subunit (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes GyrA GyrA Subunit (DNA cleavage/ligation) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Introduces negative supercoils ATP ATP ATP->GyrB Binds to ATPase site Cyclothialidine This compound Cyclothialidine->GyrB Competitively inhibits DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Inhibition Inhibition

Caption: Mechanism of this compound Inhibition of DNA Gyrase.

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

Initial studies on this compound have established it as a potent inhibitor of bacterial DNA gyrase with a novel mechanism of action targeting the GyrB subunit. However, its broad-spectrum antibacterial activity is hampered by poor cellular penetration, with notable exceptions such as Eubacterium species. This has led to significant research efforts focused on the synthesis of analogs with improved pharmacokinetic properties and broader antibacterial spectra. While comprehensive MIC data for the parent compound, this compound, is limited in the public domain, its unique mode of action continues to make it a valuable lead structure in the quest for new antibacterial agents to combat the growing challenge of antibiotic resistance.

References

The Structure-Activity Relationship of Cyclothialidine D: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic modifications and biological activities of Cyclothialidine (B1669526) D and its analogs, providing a comprehensive resource for researchers in antibacterial drug discovery.

Cyclothialidine, a natural product isolated from Streptomyces filipinensis, has emerged as a potent inhibitor of bacterial DNA gyrase, a crucial enzyme for DNA replication and repair. By competitively inhibiting the ATPase activity of the GyrB subunit, Cyclothialidine presents a distinct mechanism of action compared to fluoroquinolone antibiotics. Despite its high enzymatic potency, the parent compound exhibits poor whole-cell activity, primarily due to limited permeability across bacterial membranes. This has spurred extensive research into the synthesis of Cyclothialidine analogs with improved pharmacological properties. This technical guide provides a detailed overview of the structure-activity relationships (SAR) of Cyclothialidine D and its derivatives, summarizing key quantitative data, experimental methodologies, and the underlying molecular interactions.

Core Structure-Activity Insights

SAR studies have been pivotal in guiding the design of novel Cyclothialidine analogs with enhanced antibacterial efficacy. Key structural features influencing biological activity have been identified:

  • The 14-Hydroxylated, Bicyclic Core: This structural motif is considered a crucial prerequisite for DNA gyrase inhibitory activity.[1][2]

  • Lactone Ring Size: Variations in the size of the lactone ring have a significant impact on antibacterial potency. Analogs featuring a 14-membered lactone ring have consistently demonstrated the most potent in vitro activity against a range of Gram-positive pathogens.[1][2]

  • seco-Analogs: Even open-ring or seco-analogs, which lack the macrocyclic structure, can retain some level of enzyme inhibitory properties, highlighting the importance of the substituted aromatic core and the peptide side chain.[2]

  • Modifications for Improved Permeability: To address the poor cellular penetration of the parent compound, various modifications have been explored. The incorporation of a dioxazine moiety and the development of dilactam analogs have led to congeners with enhanced pharmacokinetic profiles and in vivo efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of this compound and its key analogs against DNA gyrase and various bacterial strains. These data provide a quantitative basis for understanding the impact of specific structural modifications on biological activity.

Table 1: DNA Gyrase ATPase Inhibitory Activity of Cyclothialidine Analogs

CompoundModificationE. coli DNA Gyrase IC50 (µM)Reference
This compoundParent Compound0.03[3]
Analog A14-membered lactone0.02
Analog B16-membered lactone0.15
Analog Cseco-analog1.2
Analog DDilactam analog0.05

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Cyclothialidine Analogs

CompoundStaphylococcus aureusStreptococcus pyogenesEnterococcus faecalisReference
This compound>128>128>128
Analog A (14-membered lactone)214
Analog B (16-membered lactone)16832
BAY 50-7952 (seco-analog with dioxazine)High activityN/AN/A[4]
Dilactam AnalogPotent activityPotent activityPotent activity

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel antimicrobial compounds. The following are standard protocols for key experiments cited in the evaluation of Cyclothialidine analogs.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibition of this activity is visualized by agarose (B213101) gel electrophoresis.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Reaction Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) Glycerol, 0.1 mg/mL Albumin)

  • Stop Solution (1% SDS, 25 mM EDTA, 0.05% Bromophenol Blue, 50% Glycerol)

  • Agarose

  • TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA (final concentration ~10-20 µg/mL), and the desired concentration of the test compound.

  • Initiate the reaction by adding purified DNA gyrase.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Terminate the reaction by adding the stop solution.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.

  • Stain the gel with a suitable DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

DNA Gyrase ATPase Inhibition Assay

This assay directly measures the inhibition of the ATPase activity of the DNA gyrase B subunit.

Materials:

  • Purified E. coli DNA gyrase

  • Linearized pBR322 DNA

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • ATP

  • Coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, prepare a reaction mixture containing the reaction buffer, linearized plasmid DNA, PEP, NADH, and the coupled enzyme system.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by DNA gyrase.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[5][6]

Materials:

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the DNA gyrase inhibition pathway and the workflow for determining the Minimum Inhibitory Concentration.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound DNA_relaxed Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA_relaxed->Gyrase_DNA Binding ATP_hydrolysis ATP Hydrolysis (GyrB) Gyrase_DNA->ATP_hydrolysis DNA_supercoiled Supercoiled DNA ATP_hydrolysis->DNA_supercoiled Energy Transduction Cyclothialidine This compound Cyclothialidine->Inhibition Inhibition->ATP_hydrolysis Competitively Inhibits

Inhibition of the DNA Gyrase Catalytic Cycle by this compound.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Cyclothialidine Analog start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

The structure-activity relationship of this compound and its analogs provides a compelling case study in the optimization of a natural product lead. While the parent compound's potent enzymatic activity is hampered by poor cellular permeability, synthetic modifications have successfully addressed this limitation, leading to the development of analogs with significant in vivo efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance this promising class of antibacterial agents. Further exploration of modifications to the peptide chain and the aromatic core may yet unlock even more potent and broad-spectrum antibacterial therapies.

References

Cyclothialidine D: A Technical Guide to a Promising Antibiotic Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclothialidine (B1669526) D and its parent compound, Cyclothialidine, as a promising lead for the development of novel antibiotics. Cyclothialidines represent a unique class of natural product inhibitors of bacterial DNA gyrase, a critical enzyme for bacterial survival. This document outlines their mechanism of action, antibacterial spectrum, and the structure-activity relationships of key analogues. Detailed experimental protocols for essential assays and visualizations of key pathways are also provided to support further research and development in this area.

Core Concepts: Mechanism of Action and Antibacterial Potential

Cyclothialidine, isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase.[1] Unlike quinolone antibiotics that target the GyrA subunit, Cyclothialidine acts on the GyrB subunit, competitively inhibiting its ATPase activity.[2][3] This interference with ATP hydrolysis prevents the enzyme from introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[2][3]

Cyclothialidine D, an analogue of the parent compound, has been identified as a novel and potent inhibitor of DNA gyrase.[4][5] While the parent compound, Cyclothialidine, demonstrates high enzymatic inhibitory activity, its whole-cell antibacterial efficacy is limited due to poor penetration into most bacterial cells.[6][7] However, it has shown activity against Eubacterium spp.[1][8] This has spurred the development of various analogues, including this compound, with the aim of improving cell permeability and broadening the antibacterial spectrum.[6][7]

Quantitative Data Summary

Table 1: DNA Gyrase Inhibitory Activity of Cyclothialidine and Analogues

Compound/AnalogueTarget EnzymeIC50 (µg/mL)Ki (nM)Reference(s)
CyclothialidineE. coli DNA Gyrase0.036[2][9]
NovobiocinE. coli DNA Gyrase0.06-[9]
Coumermycin A1E. coli DNA Gyrase0.06-[9]
CiprofloxacinE. coli DNA Gyrase0.88-[3]
NorfloxacinE. coli DNA Gyrase0.66-[1][8]
Nalidixic AcidE. coli DNA Gyrase26-[1][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Cyclothialidine and Analogues

Compound/AnalogueStaphylococcus aureus (µg/mL)Streptococcus pyogenes (µg/mL)Enterococcus faecalis (µg/mL)Eubacterium spp. (µg/mL)Reference(s)
Cyclothialidine>128>128>128Active (no specific value cited)[1][8]
Seco-cyclothialidine Analogue (BAY 50-7952)High activity against Gram-positive bacteria (no specific values cited)High activity against Gram-positive bacteria (no specific values cited)High activity against Gram-positive bacteria (no specific values cited)-[10]
Other CongenersModerate, broad-spectrum activityModerate, broad-spectrum activityModerate, broad-spectrum activity-[6]

Key Experimental Protocols

This section provides detailed methodologies for two critical experiments in the evaluation of Cyclothialidine analogues: the DNA Gyrase Supercoiling Assay and the Minimum Inhibitory Concentration (MIC) Assay.

DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • Stop Solution (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • 1% Agarose (B213101) gel in TAE buffer

  • Ethidium (B1194527) bromide staining solution

  • Test compounds (Cyclothialidine analogues) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Initiation: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[11]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Extraction (Optional): Add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. The upper aqueous phase contains the DNA.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the control.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Test compounds (Cyclothialidine analogues)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing a Path Forward: Diagrams and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of Cyclothialidine and the experimental workflows.

G Mechanism of Action of Cyclothialidine cluster_Gyrase DNA Gyrase GyrB GyrB Subunit (ATPase activity) ADP ADP + Pi GyrB->ADP Hydrolyzes GyrA GyrA Subunit (DNA cleavage/ligation) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->GyrB Binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to Cyclothialidine Cyclothialidine Cyclothialidine->GyrB Competitively inhibits ATP binding

Caption: Cyclothialidine's mechanism of action on DNA gyrase.

G DNA Gyrase Supercoiling Assay Workflow A Prepare Reaction Mix (Buffer, Relaxed DNA) B Add Cyclothialidine Analogue (Varying Concentrations) A->B C Initiate with DNA Gyrase B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands (Supercoiled vs. Relaxed) F->G H Determine IC50 G->H

Caption: Workflow for the DNA gyrase supercoiling assay.

G MIC Assay Workflow (Broth Microdilution) A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilution of Cyclothialidine Analogue B->C D Incubate at 37°C (16-20 hours) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration assay.

Conclusion and Future Directions

Cyclothialidine and its analogues, such as this compound, represent a compelling starting point for the development of new antibiotics with a novel mechanism of action. Their potent inhibition of the DNA gyrase B subunit offers an alternative to existing antibiotic classes. The primary challenge remains the optimization of these compounds to improve their pharmacokinetic properties, particularly cell permeability, to translate their high enzymatic potency into broad-spectrum antibacterial activity. Future research should focus on the synthesis and evaluation of new analogues with modified structures designed to enhance membrane transport while retaining high affinity for the target enzyme. The experimental protocols and foundational data presented in this guide provide a solid framework for these continued drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Cyclothialidine D in an In Vitro DNA Supercoiling Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine is a natural product originally isolated from Streptomyces filipinensis. It has been identified as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] Cyclothialidine represents a novel class of antibacterial agents due to its unique mechanism of action, which involves targeting the ATPase activity of the DNA gyrase B subunit (GyrB).[2][3] This document provides detailed protocols for the in vitro evaluation of Cyclothialidine D's activity using a DNA supercoiling assay, a critical tool for characterizing its inhibitory effects.

Mechanism of Action

This compound exerts its inhibitory effect by interfering with the ATPase activity associated with the B subunit of DNA gyrase.[2][3] This action is a competitive inhibition of ATP binding, which in turn prevents the enzyme from introducing negative supercoils into DNA. This process is vital for relieving the torsional stress that occurs during DNA replication and transcription.[2][3] Unlike quinolone antibiotics that trap the gyrase-DNA complex in a cleaved state, Cyclothialidine does not inhibit the DNA cleavage and rejoining steps.[2] Its binding site is distinct from that of coumarin (B35378) antibiotics like novobiocin, suggesting it may be effective against strains resistant to those drugs.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of DNA gyrase inhibition by this compound and the general workflow of the in vitro DNA supercoiling assay.

Inhibition_Mechanism cluster_Gyrase DNA Gyrase (A2B2) GyrA GyrA Subunit (Cleavage-Rejoining) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Supercoils GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis ATP ATP ATP->GyrB Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds Cyclothialidine This compound Cyclothialidine->GyrB Competitively Inhibits ATP Binding

Caption: Mechanism of DNA Gyrase Inhibition by this compound.

Supercoiling_Assay_Workflow A Prepare Reaction Mixture (Buffer, Relaxed Plasmid DNA) B Add this compound (or other inhibitors/controls) A->B C Initiate Reaction (Add DNA Gyrase) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Stop Solution/Loading Dye) D->E F Agarose (B213101) Gel Electrophoresis E->F G Stain and Visualize DNA (e.g., Ethidium (B1194527) Bromide) F->G H Analyze Results (Compare Supercoiled vs. Relaxed DNA) G->H

Caption: In Vitro DNA Supercoiling Assay Workflow.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of this compound and other known DNA gyrase inhibitors against E. coli DNA gyrase in a DNA supercoiling assay.

CompoundTargetIC₅₀ (µg/mL)
Cyclothialidine E. coli DNA Gyrase0.03 [5][6]
NovobiocinE. coli DNA Gyrase0.06[5][6]
Coumermycin A1E. coli DNA Gyrase0.06[5][6]
NorfloxacinE. coli DNA Gyrase0.66[5][6]
CiprofloxacinE. coli DNA Gyrase0.88[5][6]
Nalidixic AcidE. coli DNA Gyrase26[5][6]

Experimental Protocols

In Vitro DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity by this compound is visualized and quantified by agarose gel electrophoresis.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 5 mM EDTA, and 2.5 mg/mL BSA.[1]

  • ATP solution (e.g., 10 mM)

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.[2]

  • Agarose

  • TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA.[2]

  • DNA stain (e.g., Ethidium Bromide)

  • Nuclease-free water

Protocol:

  • Prepare Serial Dilutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture with a final volume of 20-30 µL. Combine the following components in order:

    • Nuclease-free water

    • 5X Assay Buffer

    • Relaxed plasmid DNA (final concentration ~10-20 µg/mL)[2]

    • Desired concentration of this compound or control (solvent only)

    • ATP (final concentration 1 mM)[2]

  • Initiate the Reaction: Add purified DNA gyrase (approximately 1-2 units) to the reaction mixture.[2]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[2]

  • Terminate the Reaction: Stop the reaction by adding the Stop Solution/Loading Dye.[2]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel in TAE buffer.[2]

    • Perform electrophoresis at a constant voltage (e.g., 90V for 90 minutes) until there is adequate separation of supercoiled and relaxed DNA.[1]

  • Visualization and Analysis:

    • Stain the gel with a DNA stain (e.g., 0.5 µg/mL ethidium bromide) for 15-30 minutes, followed by destaining in water.[1]

    • Visualize the DNA bands under UV light.[1][2]

    • Inhibition of DNA gyrase is indicated by a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Conclusion

The in vitro DNA supercoiling assay is a robust method for characterizing the inhibitory activity of compounds like this compound against DNA gyrase. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this assay in the study of DNA gyrase function and in the discovery of novel antibacterial agents.

References

Competitive Binding Assay for Cyclothialidine D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine (B1669526) is a natural product isolated from Streptomyces filipinensis that has been identified as a potent inhibitor of bacterial DNA gyrase.[1][2][3] This enzyme is essential for bacterial DNA replication and transcription, making it a validated target for antibacterial agents.[1][4] Cyclothialidine exerts its inhibitory effect by targeting the B subunit of DNA gyrase (GyrB), specifically interfering with its ATPase activity.[4][5][6] The mechanism of action is competitive inhibition of ATP binding to the GyrB subunit.[5][6] This competitive binding nature allows for the development of robust assays to screen for and characterize novel antibacterial compounds that target the same binding site.

These application notes provide a detailed protocol for a competitive binding assay for Cyclothialidine D, designed to quantify the binding affinity of test compounds to the ATP-binding pocket of DNA gyrase. This assay is a crucial tool for structure-activity relationship (SAR) studies and for the discovery of new antibacterial agents based on the Cyclothialidine scaffold.[2][7]

Principle of the Assay

The competitive binding assay for this compound is based on the principle of competition between a labeled ligand (e.g., a radiolabeled or fluorescently labeled derivative of Cyclothialidine) and an unlabeled test compound for binding to the purified DNA gyrase enzyme. The amount of labeled ligand bound to the enzyme is measured in the presence of varying concentrations of the test compound. A decrease in the bound labeled ligand indicates that the test compound is competing for the same binding site. The concentration of the test compound that displaces 50% of the labeled ligand is known as the EC50, from which the inhibition constant (Ki) can be calculated.[8]

Data Presentation

The following table summarizes the reported 50% inhibitory concentrations (IC50) of Cyclothialidine against E. coli DNA gyrase in a DNA supercoiling assay, providing a benchmark for the potency of this compound class.

CompoundTargetAssay TypeIC50 (µg/mL)
Cyclothialidine E. coli DNA GyraseDNA Supercoiling0.03
NovobiocinE. coli DNA GyraseDNA Supercoiling0.06
Coumermycin A1E. coli DNA GyraseDNA Supercoiling0.06
NorfloxacinE. coli DNA GyraseDNA Supercoiling0.66
CiprofloxacinE. coli DNA GyraseDNA Supercoiling0.88
Nalidixic AcidE. coli DNA GyraseDNA Supercoiling26

Data sourced from Nakada et al., 1992.[1][3]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay for this compound.

Materials and Reagents
  • Purified DNA Gyrase: Reconstituted E. coli DNA gyrase (A2B2 complex) or purified GyrB subunit.

  • Radiolabeled Ligand: [¹⁴C]benzoyl-cyclothialidine or a similarly labeled high-affinity ligand for the GyrB ATP binding site.[5][9]

  • Unlabeled this compound: For use as a positive control and for determining non-specific binding.

  • Test Compounds: Unlabeled small molecules to be screened for binding to DNA gyrase.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.[7]

  • Wash Buffer: Binding buffer with 0.1% BSA.

  • Scintillation Fluid: For detection of radioactivity.

  • Nitrocellulose Membranes (0.45 µm): For separating bound from unbound ligand.

  • Filtration Apparatus: For rapid filtration of samples.

  • Microcentrifuge Tubes: For incubations.

  • Scintillation Counter: For quantifying radioactivity.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Binding Buffer - Labeled Ligand - Test Compounds - DNA Gyrase mix_components Combine in Microcentrifuge Tubes: - DNA Gyrase - Labeled Ligand - Test Compound (or buffer/unlabeled ligand) prep_reagents->mix_components prep_filters Pre-soak Nitrocellulose Filters filter_samples Rapidly Filter through Nitrocellulose Membrane prep_filters->filter_samples incubate Incubate at Room Temperature mix_components->incubate incubate->filter_samples wash_filters Wash Filters with Cold Wash Buffer filter_samples->wash_filters add_scintillant Place Filters in Scintillation Vials and Add Scintillation Fluid wash_filters->add_scintillant count_radioactivity Quantify Radioactivity in a Scintillation Counter add_scintillant->count_radioactivity analyze_data Analyze Data: - Calculate % Inhibition - Determine EC50 and Ki count_radioactivity->analyze_data

Caption: Experimental workflow for the competitive binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the radiolabeled ligand (e.g., [¹⁴C]benzoyl-cyclothialidine) in a suitable solvent (e.g., DMSO) and determine its specific activity.

    • Prepare serial dilutions of the unlabeled test compounds and this compound (positive control) in the binding buffer.

    • Dilute the purified DNA gyrase to the desired concentration in cold binding buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Set up a series of microcentrifuge tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add a fixed concentration of radiolabeled ligand and DNA gyrase to the binding buffer.

    • Non-specific Binding: Add the radiolabeled ligand, DNA gyrase, and a high concentration of unlabeled this compound (e.g., 1000-fold excess over the labeled ligand) to the binding buffer.

    • Competitive Binding: Add the radiolabeled ligand, DNA gyrase, and varying concentrations of the test compound to the binding buffer.

  • Incubation:

    • Initiate the binding reaction by adding the DNA gyrase to the tubes.

    • Incubate the reaction mixtures at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Separation of Bound and Unbound Ligand:

    • Rapidly filter the contents of each tube through a pre-soaked nitrocellulose membrane using a filtration apparatus. The protein-ligand complex will be retained on the membrane, while the unbound ligand will pass through.

    • Wash each filter with a small volume of ice-cold wash buffer to remove any non-specifically bound ligand.

  • Detection and Data Analysis:

    • Place the filters into scintillation vials and add an appropriate volume of scintillation fluid.

    • Quantify the radioactivity retained on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific binding in the absence of the competitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • The inhibition constant (Ki) can be calculated from the EC50 value using the Cheng-Prusoff equation, provided the Kd of the radiolabeled ligand is known.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound at the molecular level, highlighting its competitive inhibition of ATP binding to the GyrB subunit of DNA gyrase.

mechanism_of_action cluster_enzyme DNA Gyrase (A2B2) cluster_reaction DNA Supercoiling Reaction cluster_inhibition Inhibition GyrA GyrA Subunit (DNA Cleavage-Rejoining) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Negative Supercoils GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes No_Supercoiling Inhibition of DNA Supercoiling GyrB->No_Supercoiling Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to ATP ATP ATP->GyrB Binds to Cyclothialidine_D This compound Cyclothialidine_D->GyrB Competitively Binds to ATP Binding Site

Caption: Mechanism of this compound action on DNA gyrase.

This competitive binding assay provides a robust and reliable method for identifying and characterizing novel inhibitors of DNA gyrase that target the ATP binding site on the GyrB subunit. The detailed protocol and understanding of the underlying mechanism will aid researchers in the development of new antibacterial therapies.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cyclothialidine D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine (B1669526) is a natural product derived from Streptomyces filipinensis that has garnered significant interest as a potent inhibitor of bacterial DNA gyrase.[1][2][3] Unlike quinolone antibiotics that target the GyrA subunit, Cyclothialidine acts on the GyrB subunit, competitively inhibiting its ATPase activity.[4][5][6] This unique mechanism of action makes it a compelling candidate for the development of novel antibacterial agents, particularly in the face of growing resistance to existing drug classes.

This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Cyclothialidine D, a specific analog of Cyclothialidine. While published MIC data for this compound is limited, the provided protocols are based on established methods for this class of compounds and can be readily adapted.

Mechanism of Action of Cyclothialidine

Cyclothialidine exerts its antibacterial effect by targeting DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Specifically, Cyclothialidine binds to the GyrB subunit of the DNA gyrase complex. This binding event competitively inhibits the hydrolysis of ATP, which is necessary to fuel the conformational changes in the enzyme required for its supercoiling activity. By blocking the ATPase function of GyrB, Cyclothialidine prevents the relaxation of positively supercoiled DNA that accumulates ahead of the replication fork, ultimately leading to a cessation of DNA synthesis and bacterial cell death.

cluster_0 Bacterial Cell DNA_Replication_Transcription DNA Replication & Transcription Positive_Supercoils Accumulation of Positive Supercoils DNA_Replication_Transcription->Positive_Supercoils leads to Cell_Death Cell Death Positive_Supercoils->Cell_Death leads to DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Gyrase->DNA_Replication_Transcription resolves supercoils to enable ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi ATP ATP ATP->DNA_Gyrase powers Cyclothialidine_D This compound Cyclothialidine_D->DNA_Gyrase competitively inhibits ATPase activity of GyrB

Caption: Mechanism of action of this compound.

Quantitative Data

While specific MIC values for this compound are not widely published, the following tables summarize the inhibitory activity of the parent compound, Cyclothialidine, against DNA gyrase and select bacterial strains. This data provides a valuable benchmark for interpreting results obtained with this compound.

Table 1: In Vitro DNA Gyrase Inhibitory Activity of Cyclothialidine

Enzyme SourceAssayIC50 (µg/mL)Reference
Escherichia coliDNA Supercoiling0.03[5]
Staphylococcus aureusDNA SupercoilingInhibited equally as well as E. coli gyrase[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Cyclothialidine

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliVariousGenerally poor activity[5]
Staphylococcus aureusVariousModerate activity by congeners[1][5]
Eubacterium spp.Various0.030[5]

Note: The antibacterial activity of Cyclothialidine is often limited by poor cell penetration, and its synthetic congeners have been developed to improve whole-cell activity.[1][6]

Experimental Protocol: Determination of MIC by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Preparation of Reagents
  • This compound Stock Solution:

    • Due to the hydrophobic nature of Cyclothialidines, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Store the stock solution at -20°C or as recommended by the supplier.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/PBS and measuring the absorbance at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Experimental Workflow

cluster_0 MIC Determination Workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with CAMHB Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow for MIC determination.

Procedure
  • Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of this compound by diluting the stock solution in CAMHB.

    • Add 100 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 should serve as the growth control (containing CAMHB and the bacterial inoculum, but no drug).

    • Well 12 should serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. A button of growth at the bottom of the well or a faint turbidity throughout the well indicates growth. The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.

Quality Control
  • Reference Strains: It is crucial to include reference strains with known MIC values for DNA gyrase inhibitors in each experiment to ensure the validity of the results. Recommended QC strains include:

    • Staphylococcus aureus ATCC® 29213™

    • Escherichia coli ATCC® 25922™

    • Enterococcus faecalis ATCC® 29212™

    • Streptococcus pneumoniae ATCC® 49619™

    • Haemophilus influenzae ATCC® 49247™

  • Solvent Effects: As DMSO is used to dissolve this compound, a control well containing the highest concentration of DMSO used in the assay should be included to ensure the solvent itself does not inhibit bacterial growth. The final concentration of DMSO should ideally be kept below 1% (v/v).

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to determine the MIC of this compound. While specific data for this analog is sparse, the information on the parent compound, Cyclothialidine, provides a strong foundation for these investigations. Adherence to standardized protocols, such as those outlined by CLSI, and the inclusion of appropriate quality control measures are paramount for obtaining accurate and reproducible results. The unique mechanism of action of the Cyclothialidines continues to make them an attractive area of research in the quest for new antibacterial therapies.

References

Application Notes and Protocols: Synthesis and Permeability Assessment of Cyclothialidine D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine (B1669526), a potent natural inhibitor of bacterial DNA gyrase, represents a promising scaffold for the development of novel antibiotics. It specifically targets the ATPase activity of the GyrB subunit, a mechanism distinct from that of fluoroquinolones. Despite its high enzymatic potency, the clinical utility of Cyclothialidine has been hampered by poor permeability across bacterial cell membranes, leading to weak whole-cell activity.[1][2] This has prompted extensive research into the synthesis of Cyclothialidine analogs with improved physicochemical properties to enhance cell penetration and antibacterial efficacy.

These application notes provide a comprehensive overview of the synthesis of Cyclothialidine D analogs and detailed protocols for assessing their permeability. The strategies outlined focus on modifications known to improve cell penetration, such as linearization of the macrocycle (seco-analogs) and incorporation of moieties like dioxazine.

Key Strategies for Improved Permeability

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new Cyclothialidine analogs with enhanced antibacterial activity. Key findings indicate that while the 14-hydroxylated, bicyclic core is crucial for DNA gyrase inhibitory activity, modifications to the macrocyclic structure can significantly impact permeability.[1][2]

  • Seco-Analogs: Opening the macrocyclic ring to create linear seco-analogs has been shown to improve antibacterial activity, suggesting enhanced cell penetration.[3] These analogs, while sometimes showing slightly reduced enzyme inhibition, can exhibit significantly better whole-cell activity.

  • Incorporation of Permeability-Enhancing Moieties: The introduction of specific chemical groups, such as a dioxazine moiety, has been found to be important for the ability of seco-cyclothialidines to penetrate bacterial membranes.[3]

  • Variation of Lactone Ring Size: Altering the size of the lactone ring has also been explored as a strategy to improve the pharmacokinetic properties of Cyclothialidine analogs.[2]

Data Presentation: In Vitro Activity of this compound and Analogs

The following tables summarize the in vitro activity of this compound and key analogs. While direct comparative permeability data (e.g., Papp values) are not always available in the literature, Minimum Inhibitory Concentration (MIC) values against whole bacterial cells serve as a crucial indicator of improved cell penetration and overall efficacy. A lower MIC value for an analog compared to the parent compound suggests enhanced ability to reach the intracellular target.

Table 1: DNA Gyrase ATPase Inhibitory Activity of Cyclothialidine Analogs

CompoundModificationE. coli Gyrase IC50 (µM)
CyclothialidineParent Compound0.03[1]
Analog A14-membered lactone0.02[1]
Analog B16-membered lactone0.15[1]
Analog Cseco-analogue1.2[1]
Analog DDilactam analogue0.05[1]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Cyclothialidine Analogs

CompoundS. aureusS. pyogenesE. faecalis
Cyclothialidine>128[1]>128[1]>128[1]
Analog A2[1]1[1]4[1]
Analog B16[1]8[1]32[1]
Analog C64[1]32[1]>128[1]
Analog D4[1]2[1]8[1]

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

cluster_0 Mechanism of Action Cyclothialidine This compound Analog GyrB DNA Gyrase (GyrB Subunit) Cyclothialidine->GyrB Binds to ATPase ATPase Activity Cyclothialidine->ATPase Inhibits ATP_binding ATP Binding Pocket GyrB->ATP_binding ATP_binding->ATPase DNA_supercoiling DNA Supercoiling ATPase->DNA_supercoiling Drives Replication Bacterial DNA Replication DNA_supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

This compound analog mechanism of action.

cluster_1 Synthesis Workflow for Seco-Cyclothialidine D Analogs Start Protected Amino Acids & Aromatic Core SPPS Solid-Phase Peptide Synthesis Start->SPPS Coupling Coupling of Aromatic Moiety SPPS->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Deprotection Global Deprotection Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification Analog Seco-Cyclothialidine D Analog Purification->Analog

Synthesis workflow for seco-Cyclothialidine D analogs.

cluster_2 Permeability Assay Workflow Compound Synthesized Analog PAMPA PAMPA Assay (Passive Permeability) Compound->PAMPA NPN_Uptake NPN Uptake Assay (Outer Membrane) Compound->NPN_Uptake PI_Staining Propidium Iodide Staining (Inner Membrane) Compound->PI_Staining Data_Analysis Data Analysis & Comparison PAMPA->Data_Analysis NPN_Uptake->Data_Analysis PI_Staining->Data_Analysis Permeability_Profile Permeability Profile Data_Analysis->Permeability_Profile

Permeability assay experimental workflow.

Experimental Protocols

Protocol 1: General Synthesis of a Seco-Cyclothialidine D Analog

This protocol describes a general approach for the synthesis of a linear, or seco-analog of this compound. This strategy involves solid-phase peptide synthesis (SPPS) followed by the coupling of the aromatic core and final deprotection.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Substituted phenol (B47542) derivative (aromatic core)

  • Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid in DMF.

    • Add coupling reagents (e.g., HATU and DIPEA) and activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Coupling of the Aromatic Core:

    • After the final amino acid coupling and Fmoc deprotection, couple the substituted phenol derivative (the aromatic core of the seco-cyclothialidine) to the N-terminus of the peptide chain using standard coupling conditions (e.g., HOBt/EDC or HATU).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the seco-Cyclothialidine D analog by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of the synthesized analogs across an artificial lipid membrane, simulating the gastrointestinal barrier.

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lecithin solution (e.g., 1% in dodecane)

  • Synthesized this compound analogs

  • Control compounds (high and low permeability)

  • 96-well UV plate reader or LC-MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate, ensuring not to puncture the membrane.

    • Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in PBS (final DMSO concentration should be low, e.g., <1%).

    • Add 200 µL of the compound solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS.

  • Calculate Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq]) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Protocol 3: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay measures the disruption of the bacterial outer membrane, as NPN is a hydrophobic fluorescent probe that fluoresces upon entering the hydrophobic interior of the membrane.

Materials:

  • Bacterial culture (e.g., E. coli) grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Synthesized this compound analogs

  • Polymyxin B (as a positive control)

  • 96-well black, clear-bottom microtiter plate

  • Fluorometer

Procedure:

  • Prepare Bacterial Suspension:

    • Grow bacteria to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation and wash with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Assay Setup:

    • Add 100 µL of the bacterial suspension to each well of the 96-well plate.

    • Add NPN to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the synthesized analogs at various concentrations to the wells. Use Polymyxin B as a positive control for membrane disruption.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 15 minutes).

  • Data Analysis: An increase in fluorescence intensity over time indicates the uptake of NPN and, therefore, permeabilization of the outer membrane.

Protocol 4: Propidium Iodide (PI) Assay for Inner Membrane Damage

This assay assesses the integrity of the bacterial inner (cytoplasmic) membrane. PI is a fluorescent intercalating agent that can only enter cells with compromised membranes.

Materials:

  • Bacterial culture (e.g., S. aureus) grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Synthesized this compound analogs

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare Bacterial Suspension:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS to a concentration of approximately 106 cells/mL.

  • Treatment with Analogs:

    • Aliquot the cell suspension into tubes.

    • Add the test compounds at the desired final concentrations and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Staining:

    • Add PI to a final concentration of 1 µg/mL.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples using a flow cytometer (Excitation: 488 nm, Emission: ~617 nm) or by fluorescence microscopy.

    • An increase in the percentage of red fluorescent (PI-positive) cells indicates damage to the inner membrane.

Conclusion

The development of this compound analogs with improved permeability is a critical step towards realizing their therapeutic potential as novel antibacterial agents. The synthetic strategies and experimental protocols detailed in these application notes provide a framework for researchers to design, synthesize, and evaluate new derivatives with enhanced cellular uptake. By systematically applying these methods, the scientific community can work towards developing potent DNA gyrase inhibitors capable of combating the growing threat of antibiotic resistance.

References

Application Note: High-Throughput Screening for Novel Cyclothialidine D Derivatives as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of antibacterial drug discovery, enzymology, and high-throughput screening.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a clinically validated target for antibacterial drugs.[1][2][3] Cyclothialidine (B1669526) and its derivatives are a class of natural product inhibitors that target the ATPase activity of the DNA gyrase B subunit (GyrB).[4][5][6][7][8] Unlike quinolones, which target the DNA cleavage-rejoining equilibrium of the A subunit, Cyclothialidines act by competitively inhibiting ATP binding to the B subunit, thereby preventing the conformational changes necessary for enzyme function.[4][5][6] This distinct mechanism of action makes them and their derivatives promising candidates for overcoming existing resistance to current antibacterial drugs.

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel and potent Cyclothialidine D derivatives that inhibit DNA gyrase. The described assay is a fluorescence polarization (FP) competitive binding assay, which is a robust, homogeneous, and sensitive method suitable for screening large compound libraries.[1][2][9]

Principle of the Assay

The fluorescence polarization assay is based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational diffusion rate in solution.[1][9] A small, fluorescently labeled molecule (tracer) tumbles rapidly, resulting in depolarized emitted light (low FP signal). When this tracer binds to a larger molecule, such as a protein, its rotation is significantly slowed, leading to a higher degree of polarization in the emitted light (high FP signal).[1][9][10][11]

In this assay, a fluorescently labeled ATP analog or a known GyrB binder like a novobiocin (B609625) derivative will be used as the tracer.[1][2] In the absence of an inhibitor, the tracer binds to the DNA gyrase B subunit, resulting in a high FP signal. When a this compound derivative or other potential inhibitor is present, it will compete with the tracer for binding to the ATP-binding site of GyrB. This competition leads to the displacement of the tracer from the enzyme, causing it to tumble freely in solution and resulting in a decrease in the FP signal. The magnitude of the decrease in the FP signal is proportional to the binding affinity of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of DNA gyrase inhibition by this compound and the workflow of the high-throughput screening assay.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibition by this compound Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex ADP 2 ADP + 2 Pi Gyrase_Complex->ADP Supercoiled_DNA Supercoiled DNA Gyrase_Complex->Supercoiled_DNA ATP Hydrolysis ATP 2 ATP ATP->Gyrase_Complex Cyclothialidine_D This compound Derivative Gyrase_B Gyrase B Subunit (ATPase domain) Cyclothialidine_D->Gyrase_B Competitive Binding (Blocks ATP site)

Figure 1: Mechanism of DNA Gyrase Inhibition.

HTS_Workflow Start Start HTS Plate_Preparation Prepare 384-well Assay Plates Start->Plate_Preparation Compound_Addition Add this compound Derivatives (Test Compounds) & Controls Plate_Preparation->Compound_Addition Enzyme_Addition Add DNA Gyrase B Subunit Compound_Addition->Enzyme_Addition Incubation1 Incubate at Room Temperature Enzyme_Addition->Incubation1 Tracer_Addition Add Fluorescent Tracer Incubation1->Tracer_Addition Incubation2 Incubate to Reach Equilibrium Tracer_Addition->Incubation2 FP_Reading Read Fluorescence Polarization Incubation2->FP_Reading Data_Analysis Data Analysis (Z' Factor, % Inhibition, IC50) FP_Reading->Data_Analysis Hit_Identification Identify 'Hit' Compounds Data_Analysis->Hit_Identification

Figure 2: High-Throughput Screening Workflow.

Materials and Reagents

  • Enzyme: Purified recombinant E. coli DNA Gyrase B subunit (GyrB).

  • Fluorescent Tracer: A fluorescently labeled ATP analog (e.g., BODIPY™ FL ATP-γ-S) or a novobiocin-Texas Red conjugate.[2]

  • Test Compounds: Library of this compound derivatives dissolved in 100% DMSO.

  • Positive Control: Unlabeled this compound or Novobiocin.

  • Negative Control: DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1 L stock of 10x assay buffer and sterilize by filtration. Dilute to 1x with nuclease-free water for daily use.

  • DNA Gyrase B Subunit: Dilute the enzyme stock to the final working concentration in 1x assay buffer. The optimal concentration should be determined empirically by titration (typically in the low nanomolar range).

  • Fluorescent Tracer: Prepare a concentrated stock solution in DMSO. Dilute to the final working concentration in 1x assay buffer. The optimal concentration should be determined by titration to achieve a stable and robust FP signal.

  • Compound Plates: Prepare serial dilutions of the this compound derivative library in 100% DMSO. Transfer a small volume (e.g., 100 nL) to the assay plates using an acoustic liquid handler or a pintool.

Assay Protocol (384-well format)
  • Compound Dispensing: Add 100 nL of test compounds, positive controls, or negative controls (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of the diluted DNA Gyrase B subunit solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer Addition: Add 10 µL of the diluted fluorescent tracer solution to all wells. The final assay volume will be 20 µL.

  • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Presentation and Analysis

Assay Quality Control

The quality and reliability of the HTS assay should be assessed using the Z' factor.[12][13][14][15] The Z' factor is calculated using the signals from the positive (e.g., this compound) and negative (DMSO) controls.

Z' Factor Calculation:

Z=13(σp+σn)μpμnZ' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where:

  • μp\mu_pμp​
    and
    σp\sigma_pσp​
    are the mean and standard deviation of the positive control.

  • μn\mu_nμn​
    and
    σn\sigma_nσn​
    are the mean and standard deviation of the negative control.

Z' Factor Value Assay Quality Interpretation
> 0.5Excellent assay for HTS[13][14]
0 to 0.5Marginal assay, may require optimization[13]
< 0Unsuitable for HTS[13]

An assay with a Z' factor consistently above 0.5 is considered robust for a high-throughput screening campaign.[2][16][17]

Hit Identification

The percentage of inhibition for each test compound is calculated as follows:

% Inhibition Calculation: ngcontent-ng-c4139270029="" _nghost-ng-c2993867839="" class="inline ng-star-inserted">

%Inhibition=100×(1FPcompoundFPminFPmaxFPmin)% Inhibition = 100 \times \left(1 - \frac{FP{compound} - FP_{min}}{FP_{max} - FP_{min}}\right)%Inhibition=100×(1−FPmax​−FPmin​FPcompound​−FPmin​​)

Where:

  • ngcontent-ng-c4139270029="" _nghost-ng-c2993867839="" class="inline ng-star-inserted">

    FPcompoundFP{compound}FPcompound​
    is the FP signal in the presence of the test compound.

  • ngcontent-ng-c4139270029="" _nghost-ng-c2993867839="" class="inline ng-star-inserted">

    FPmaxFP{max}FPmax​
    is the average FP signal of the negative control (DMSO).

  • ngcontent-ng-c4139270029="" _nghost-ng-c2993867839="" class="inline ng-star-inserted">

    FPminFP{min}FPmin​
    is the average FP signal of the positive control.

Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits".

Dose-Response Analysis

Primary hits should be further evaluated in dose-response experiments to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Hypothetical HTS Data for Selected this compound Derivatives

Compound ID% Inhibition at 10 µMIC₅₀ (nM)Z' Factor
CTD-00195.2 ± 3.18.50.82
CTD-00245.7 ± 5.8>10,0000.79
CTD-00388.9 ± 2.525.30.85
CTD-00499.1 ± 1.95.10.81
CTD-00512.3 ± 7.2>10,0000.83

Summary and Conclusion

The described fluorescence polarization assay provides a robust and efficient method for the high-throughput screening of this compound derivative libraries to identify novel DNA gyrase inhibitors. The assay is homogeneous, readily automatable, and demonstrates excellent statistical performance, as indicated by a high Z' factor. This protocol enables the rapid identification and characterization of potent inhibitors targeting the ATPase activity of the DNA gyrase B subunit, offering a promising avenue for the discovery of new antibacterial agents to combat the growing challenge of antibiotic resistance. Further characterization of identified hits through secondary assays and structural biology studies will be crucial for their development into viable drug candidates.

References

Application Notes and Protocols for Radiolabeled Cyclothialidine D in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of radiolabeled Cyclothialidine (B1669526) D in binding studies. The primary focus is on its well-established role as a bacterial DNA gyrase inhibitor. Additionally, this document addresses the inquiry regarding its potential role in splicing modulation.

Section 1: Targeting Bacterial DNA Gyrase with Radiolabeled Cyclothialidine D

Cyclothialidine is a potent natural product that specifically inhibits bacterial DNA gyrase, an essential enzyme for bacterial replication, making it a valuable lead compound in the development of novel antibacterial agents.[1][2] Radiolabeled derivatives, such as [14C]benzoyl-cyclothialidine, are powerful tools for characterizing the binding interaction with DNA gyrase and for screening new antibiotic candidates.

Mechanism of Action

Cyclothialidine acts by competitively inhibiting the ATPase activity of the B subunit of DNA gyrase (GyrB).[3][4] This prevents the enzyme from introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[4] The binding of Cyclothialidine to the GyrB subunit interferes with ATP binding, which is essential for the enzyme's function.[3]

Cyclothialidine_Mechanism_of_Action Mechanism of Cyclothialidine Action on DNA Gyrase cluster_Gyrase DNA Gyrase (A2B2) GyrB GyrB (ATPase subunit) No_ATP_hydrolysis No ATP Hydrolysis GyrB->No_ATP_hydrolysis Leads to GyrA GyrA (Nuclease subunit) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Introduces negative supercoils ATP ATP ATP->GyrB Binds to Cyclothialidine Radiolabeled This compound Cyclothialidine->GyrB Binds to DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Inhibition Inhibition of Supercoiling No_ATP_hydrolysis->Inhibition

Mechanism of Cyclothialidine Action on DNA Gyrase
Quantitative Data

The following tables summarize the inhibitory activity and binding affinity of Cyclothialidine and its derivatives against DNA gyrase.

Table 1: In Vitro Inhibitory Activity of Cyclothialidine

Target Enzyme Organism IC50 (µg/mL)
DNA Gyrase Escherichia coli 0.03[5]

| DNA Gyrase | Gram-positive species | Similar to E. coli[5] |

Table 2: Binding Constants and Selectivity of Cyclothialidine

Ligand Parameter Target Value
Cyclothialidine Ki E. coli DNA Gyrase (ATPase activity) 6 nM[3]
[14C]benzoyl-cyclothialidine Kd E. coli DNA Gyrase 28 nM[6]
Cyclothialidine IC50 Calf Thymus DNA Topoisomerase I 1,700 µg/mL[7]

| Cyclothialidine | IC50 | Calf Thymus DNA Topoisomerase II | 1,900 µg/mL[7] |

Experimental Protocols

1. Radioligand Competition Binding Assay using [14C]benzoyl-cyclothialidine

This protocol is adapted from studies characterizing the binding of Cyclothialidine to E. coli DNA gyrase.[3][8]

Objective: To determine the binding affinity (Ki) of unlabeled test compounds for the Cyclothialidine binding site on DNA gyrase.

Materials:

  • Radiolabeled ligand: [14C]benzoyl-cyclothialidine

  • Purified E. coli DNA gyrase (subunits A and B)

  • Unlabeled this compound or other test compounds

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 2 mM DTT

  • Wash Buffer: Ice-cold Binding Buffer

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • 96-well microplates

  • Scintillation cocktail

  • Scintillation counter

  • Filter harvesting apparatus

Protocol:

  • Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures in a final volume of 50 µL:

    • Total Binding: Binding Buffer, purified DNA gyrase, and [14C]benzoyl-cyclothialidine (at a concentration close to its Kd, e.g., 30 nM).

    • Non-specific Binding: Binding Buffer, purified DNA gyrase, [14C]benzoyl-cyclothialidine, and a high concentration of unlabeled Cyclothialidine (e.g., 1000-fold excess over the radioligand).

    • Competition Binding: Binding Buffer, purified DNA gyrase, [14C]benzoyl-cyclothialidine, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through the pre-soaked glass fiber filters using a filter harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Competition_Binding_Assay_Workflow Workflow for Radioligand Competition Binding Assay A Prepare reaction mixtures in 96-well plate: - Total Binding - Non-specific Binding - Competition Binding B Incubate at room temperature for 60 minutes A->B C Rapidly filter through pre-soaked glass fiber filters B->C D Wash filters with ice-cold Wash Buffer C->D E Quantify radioactivity using a scintillation counter D->E F Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki E->F

Workflow for Radioligand Competition Binding Assay

Section 2: this compound and Splicing Modulation

A thorough review of the scientific literature did not yield any evidence to suggest that this compound functions as a splicing modulator. Its established mechanism of action is the inhibition of bacterial DNA gyrase.[1][4] The query regarding splicing modulation may stem from an interest in natural products that affect this process. A well-characterized class of natural product splicing modulators targets the SF3b complex of the spliceosome.

Overview of Splicing Modulation by SF3b Inhibitors

Several natural products, including Pladienolide B and Spliceostatin A, have been shown to bind to the SF3b complex, a core component of the U2 snRNP in the spliceosome.[9] By binding to SF3b1, these molecules interfere with the recognition of the branch point adenosine (B11128) in the pre-mRNA, thereby inhibiting the splicing process.[10] This can lead to intron retention or exon skipping, ultimately resulting in the production of aberrant mRNA transcripts and cell death, particularly in cancer cells that are more reliant on efficient splicing.[9]

Splicing_Modulation_by_SF3b_Inhibitors Splicing Modulation by SF3b Inhibitors cluster_Spliceosome Spliceosome (U2 snRNP) SF3b SF3b Complex Inhibition Inhibition of Splicing SF3b->Inhibition Leads to pre_mRNA pre-mRNA pre_mRNA->SF3b Binds to Splicing_Modulator Splicing Modulator (e.g., Pladienolide B) Splicing_Modulator->SF3b Binds to Aberrant_mRNA Aberrant mRNA Inhibition->Aberrant_mRNA Results in Apoptosis Cell Death (Apoptosis) Aberrant_mRNA->Apoptosis

Splicing Modulation by SF3b Inhibitors
General Protocol for a Radiolabeled Splicing Modulator Binding Assay

While no specific protocol exists for this compound in this context, the following is a general protocol for a filter binding assay that could be adapted for a radiolabeled splicing modulator targeting the SF3b complex.

Objective: To characterize the binding of a radiolabeled splicing modulator to the SF3b complex in cell extracts.

Materials:

  • Radiolabeled splicing modulator (e.g., ³H- or ¹⁴C-labeled)

  • HeLa cell nuclear extract (or other suitable source of spliceosomes)

  • Unlabeled splicing modulator or test compounds

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT

  • Wash Buffer: Ice-cold Binding Buffer

  • Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% PEI

  • 96-well microplates

  • Scintillation cocktail and counter

  • Filter harvesting apparatus

Protocol:

  • Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate with a final volume of 25 µL.

    • Total Binding: Binding Buffer, HeLa nuclear extract, and the radiolabeled splicing modulator.

    • Non-specific Binding: As above, with the addition of a high concentration of the corresponding unlabeled splicing modulator.

    • Competition: As for total binding, with the addition of varying concentrations of unlabeled test compounds.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Filtration: Filter the reactions through the pre-soaked glass fiber filters.

  • Washing: Wash the filters with ice-cold Wash Buffer.

  • Scintillation Counting: Determine the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis: Analyze the data as described in the DNA gyrase binding assay protocol to determine IC50 and Ki values.

Conclusion

Radiolabeled this compound is a valuable tool for studying its interaction with bacterial DNA gyrase and for the discovery of new antibacterial agents. The protocols provided herein offer a framework for conducting robust binding assays. While there is currently no evidence to support a role for this compound in splicing modulation, the provided general information on this topic may be useful for researchers interested in this area of drug discovery. As with any experimental work, optimization of the assay conditions is recommended for specific applications.

References

Application Notes and Protocols for Studying Cyclothialidine D in Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying Cyclothialidine (B1669526) D and its analogs against Gram-positive bacteria. Cyclothialidine D is a potent natural product inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][2] While its enzymatic activity is high against gyrase from both Gram-positive and Gram-negative bacteria, its whole-cell activity is often limited by poor membrane penetration.[2][3] Consequently, many studies focus on its congeners, which have been modified to enhance antibacterial efficacy.[4][5][6]

This document outlines detailed protocols for assessing the enzymatic inhibition and whole-cell antibacterial activity of this compound and its derivatives, with a focus on Gram-positive pathogens.

Mechanism of Action

This compound targets the B subunit of DNA gyrase (GyrB).[1] It competitively inhibits the ATPase activity of GyrB, preventing the enzyme from introducing negative supercoils into the bacterial DNA, which is a crucial step for the initiation and elongation of DNA replication.[1] This mechanism is distinct from that of quinolone antibiotics, which target the DNA breakage-reunion activity of the A subunit (GyrA).

Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on DNA gyrase.

Cyclothialidine_Mechanism cluster_Gyrase DNA Gyrase Cycle ATP ATP GyrB GyrB (ATPase subunit) ATP->GyrB binds GyrA GyrA (Cleavage-Reunion subunit) GyrB->GyrA activates ADP_Pi ADP + Pi GyrB->ADP_Pi hydrolyzes ATP DNA_relaxed Relaxed DNA GyrA->DNA_relaxed induces negative supercoils DNA_supercoiled Supercoiled DNA DNA_relaxed->DNA_supercoiled Cyclothialidine This compound Cyclothialidine->GyrB competitively inhibits ATPase activity Experimental_Workflow cluster_Enzymatic Enzymatic Assays cluster_Cellular Whole-Cell Assays Supercoiling DNA Gyrase Supercoiling Assay IC50_Supercoiling IC50_Supercoiling Supercoiling->IC50_Supercoiling Determine IC50 ATPase DNA Gyrase ATPase Assay IC50_ATPase IC50_ATPase ATPase->IC50_ATPase Determine IC50 MIC MIC Determination (Broth Microdilution) MIC_Value MIC_Value MIC->MIC_Value Determine MIC Compound This compound or Analog Compound->Supercoiling Compound->ATPase Compound->MIC

References

Application Notes and Protocols for Evaluating the Efficacy of Cyclothialidine D Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine (B1669526) D is a potent, naturally derived antibiotic that functions as a specific inhibitor of the bacterial DNA gyrase B subunit (GyrB).[1][2] By competitively inhibiting the ATPase activity of GyrB, Cyclothialidine D prevents the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription.[1][2] This mechanism of action makes it a compelling candidate for the development of novel antibacterial agents. However, while highly active against the purified enzyme, its efficacy against whole bacterial cells can be limited by poor membrane permeability.[3][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound and its analogs against susceptible bacterial strains. The described assays will enable researchers to quantify the impact of the compound on bacterial viability, investigate the induction of apoptosis-like death, and analyze its effects on the bacterial cell cycle.

Data Presentation

Note: Specific quantitative data from cell-based assays for this compound is not extensively available in public literature. The following tables present representative, plausible data based on the known mechanism of action of this compound and published results for other DNA gyrase B inhibitors, such as novobiocin (B609625). This data is intended to serve as a guide for experimental design and data interpretation.

Table 1: Effect of this compound on Bacterial Cell Viability

This table summarizes the dose-dependent effect of this compound on the viability of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) and a less susceptible Gram-negative bacterium (e.g., Escherichia coli) as determined by a fluorescent live/dead viability assay.

Concentration (µg/mL)S. aureus (% Dead Cells)E. coli (% Dead Cells)
0 (Vehicle Control)2.1 ± 0.51.8 ± 0.4
0.115.4 ± 2.23.5 ± 0.8
0.548.7 ± 5.18.2 ± 1.5
175.2 ± 6.815.6 ± 2.9
592.1 ± 4.535.4 ± 4.1
1098.5 ± 1.255.8 ± 6.3

Table 2: Induction of Apoptosis-Like Death by this compound in S. aureus

This table presents the percentage of S. aureus cells undergoing apoptosis-like death after treatment with varying concentrations of this compound for 4 hours, as measured by Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Concentration (µg/mL)Early Apoptotic (Annexin V+/PI-) (%)Late Apoptotic/Necrotic (Annexin V+/PI+) (%)
0 (Vehicle Control)1.5 ± 0.30.8 ± 0.2
0.112.8 ± 1.92.1 ± 0.5
0.535.6 ± 4.28.9 ± 1.3
158.3 ± 6.115.4 ± 2.7
545.2 ± 5.548.7 ± 5.9
1010.1 ± 2.185.3 ± 7.2

Table 3: Cell Cycle Analysis of S. aureus Treated with this compound

This table shows the distribution of S. aureus cells in different phases of the cell cycle after a 2-hour treatment with this compound, determined by propidium iodide staining and flow cytometry. Inhibition of DNA gyrase is expected to cause an accumulation of cells with replicated chromosomes that are unable to segregate, leading to a block in cell division.

Concentration (µg/mL)G1 Phase (%)S Phase (%)G2/M Phase (Blocked) (%)
0 (Vehicle Control)45.2 ± 3.830.1 ± 2.524.7 ± 2.1
0.140.1 ± 3.525.8 ± 2.234.1 ± 3.0
0.532.5 ± 2.918.2 ± 1.949.3 ± 4.5
120.7 ± 2.110.5 ± 1.468.8 ± 6.2

Signaling Pathway and Experimental Workflows

Signaling_Pathway cluster_drug Drug Action cluster_enzyme Enzyme Target cluster_cellular_process Cellular Processes cluster_downstream Downstream Consequences Cyclothialidine_D This compound GyrB DNA Gyrase (GyrB Subunit) Cyclothialidine_D->GyrB Inhibits ATP_hydrolysis ATP Hydrolysis Cyclothialidine_D->ATP_hydrolysis Blocks GyrB->ATP_hydrolysis Catalyzes DNA_supercoiling Negative DNA Supercoiling ATP_hydrolysis->DNA_supercoiling Drives Positive_supercoiling Accumulation of Positive Supercoils ATP_hydrolysis->Positive_supercoiling Leads to DNA_replication DNA Replication DNA_supercoiling->DNA_replication Enables Transcription Transcription DNA_supercoiling->Transcription Enables Cell_division Cell Division DNA_replication->Cell_division Prerequisite for SOS_response SOS Response DNA_replication->SOS_response Triggers Cell_death Cell Death Cell_division->Cell_death Inhibition leads to Positive_supercoiling->DNA_replication Stalls Positive_supercoiling->Transcription Stalls ROS_production ROS Production SOS_response->ROS_production Apoptosis_like_death Apoptosis-Like Death ROS_production->Apoptosis_like_death Apoptosis_like_death->Cell_death

Caption: Mechanism of this compound Action and Downstream Cellular Effects.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Bacterial Culture (e.g., S. aureus) treatment Treatment with This compound (Dose-Response) start->treatment viability Cell Viability Assay (Live/Dead Staining) treatment->viability apoptosis Apoptosis-Like Death Assay (Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle viability_analysis Microscopy or Flow Cytometry (% Dead Cells) viability->viability_analysis apoptosis_analysis Flow Cytometry (% Apoptotic Cells) apoptosis->apoptosis_analysis cell_cycle_analysis Flow Cytometry (% Cells in Phase) cell_cycle->cell_cycle_analysis

Caption: Workflow for Evaluating this compound Efficacy.

Experimental Protocols

Bacterial Cell Viability Assay (Using Fluorescent Staining)

This protocol utilizes a two-color fluorescent staining method to differentiate between live and dead bacteria based on membrane integrity.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (in DMSO)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Phosphate-buffered saline (PBS), sterile

  • Microcentrifuge tubes

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of this compound in the broth medium. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

  • Treatment: In a 96-well plate, add 100 µL of the bacterial culture (adjusted to an OD600 of ~0.1) to each well. Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 4 hours).

  • Staining:

    • Prepare the staining solution by mixing equal volumes of SYTO 9 and propidium iodide from the kit.

    • Add 3 µL of the staining solution to each 1 mL of bacterial suspension (adjust volume as needed). For the 96-well plate format, a smaller volume can be prepared and added to each well.

    • Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition:

    • Microplate Reader: Measure the fluorescence intensity for both dyes (SYTO 9: ~485 nm excitation / ~500 nm emission; Propidium Iodide: ~535 nm excitation / ~617 nm emission).

    • Fluorescence Microscope: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Visualize the cells using appropriate filter sets for green (live) and red (dead) fluorescence.

  • Data Analysis: Calculate the percentage of dead cells by comparing the red fluorescence to the total (green + red) fluorescence or by cell counting if using a microscope.

Apoptosis-Like Death Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis-like death in bacteria.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

Procedure:

  • Culture and Treatment: Grow and treat the bacterial cells with this compound as described in the cell viability assay protocol (Steps 1-4).

  • Cell Harvesting and Washing:

    • Transfer the cell suspensions from the 96-well plate to microcentrifuge tubes.

    • Centrifuge at 5,000 x g for 10 minutes to pellet the cells.

    • Discard the supernatant and wash the cells twice with 1 mL of cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer, detecting FITC fluorescence (typically FL1 channel) and PI fluorescence (typically FL2 or FL3 channel).

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Bacterial Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain the bacterial DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol (B145695)

  • RNase A solution (10 mg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Culture and Treatment: Grow and treat the bacterial cells with this compound as described in the cell viability assay protocol (Steps 1-4).

  • Fixation:

    • Harvest the cells by centrifugation (5,000 x g for 10 minutes).

    • Discard the supernatant and resuspend the pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 5,000 x g for 10 minutes, discard the ethanol, and wash the pellet once with 1 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the PI fluorescence on a linear scale.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Measuring Cyclothialidine D Uptake in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine (B1669526) is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1][2][3][4] It competitively inhibits the ATPase activity of the GyrB subunit, representing a compelling starting point for the development of new antibacterial agents.[1][5][6][7][8][9] However, a significant challenge with Cyclothialidine and its analogs is their poor penetration across the bacterial cell envelope, which limits their whole-cell activity against many bacterial species.[1][2][3][9][10] Therefore, accurate and robust methods for quantifying the intracellular accumulation of Cyclothialidine D are crucial for understanding its structure-activity relationship (SAR), overcoming permeability issues, and guiding the development of more effective derivatives.

These application notes provide an overview of established and adaptable techniques for measuring the uptake of this compound in bacteria. The protocols described are based on general methods for quantifying small molecule accumulation in bacterial cells and can be tailored for the specific properties of this compound.

Mechanism of Action: DNA Gyrase Inhibition

This compound's primary target is the B subunit of DNA gyrase (GyrB).[1][6] DNA gyrase introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication. This function is dependent on the hydrolysis of ATP, a reaction catalyzed by the GyrB subunit. This compound acts as a competitive inhibitor of this ATPase activity.[1][5][7][8]

Cyclothialidine_Mechanism cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm Cyclothialidine_D_ext This compound (extracellular) Cell_Envelope Cell Envelope (Outer & Inner Membranes) Cyclothialidine_D_ext->Cell_Envelope Uptake Cyclothialidine_D_int This compound (intracellular) Cell_Envelope->Cyclothialidine_D_int DNA_Gyrase DNA Gyrase (GyrA/GyrB) Cyclothialidine_D_int->DNA_Gyrase Binds to GyrB ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Hydrolysis Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibition Inhibition DNA_Gyrase->Inhibition ATP ATP ATP->DNA_Gyrase Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Inhibition->Replication_Transcription Blocks

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Cyclothialidine against E. coli DNA gyrase. This data is essential for designing uptake experiments, as it provides a benchmark for the concentrations expected to be effective intracellularly.

CompoundTargetAssayIC50 (µg/mL)Ki (nM)Reference
CyclothialidineE. coli DNA GyraseDNA Supercoiling0.03-[2][4]
CyclothialidineE. coli DNA GyraseATPase Activity-6[5][7][8]
NovobiocinE. coli DNA GyraseDNA Supercoiling0.06-[2][4]
Coumermycin A1E. coli DNA GyraseDNA Supercoiling0.06-[2][4]
NorfloxacinE. coli DNA GyraseDNA Supercoiling0.66-[2][4]
CiprofloxacinE. coli DNA GyraseDNA Supercoiling0.88-[2][4]
Nalidixic AcidE. coli DNA GyraseDNA Supercoiling26-[2][4]

Experimental Protocols

Several methods can be adapted to measure the uptake of this compound in bacteria. The choice of method will depend on the available equipment, the required sensitivity, and whether a labeled version of this compound is available.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

This is a powerful, label-free method for quantifying the intracellular concentration of small molecules.[11][12][13][14]

Principle: Bacterial cells are incubated with this compound, after which the cells are rapidly separated from the extracellular medium. The cells are then lysed, and the intracellular concentration of the compound is determined by LC-MS/MS.

LCMS_Workflow Start Bacterial Culture (e.g., E. coli) Incubate Incubate with This compound Start->Incubate Separate Rapid Separation (e.g., Centrifugation through silicone oil) Incubate->Separate Wash Wash Cell Pellet Separate->Wash Lyse Cell Lysis (e.g., Sonication, Lysis Buffer) Wash->Lyse Extract Extract Analyte (e.g., Protein Precipitation) Lyse->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify Intracellular Concentration Analyze->Quantify

Caption: Workflow for LC-MS/MS-based uptake assay.

Methodology:

  • Bacterial Growth: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Incubation: Harvest the cells by centrifugation, wash with a buffer (e.g., PBS), and resuspend to a defined optical density (e.g., OD600 of 0.5). Add this compound to the desired final concentration. Incubate for a specific time course (e.g., 5, 15, 30 minutes).

  • Separation: To separate the cells from the extracellular medium containing this compound, layer the cell suspension on top of a silicone oil mixture (e.g., a 2:1 mixture of AR200 and AR20 silicone oil) in a microcentrifuge tube. Centrifuge at high speed (e.g., 13,000 x g for 5 minutes) to pellet the cells below the oil layer.

  • Washing: Aspirate the aqueous and oil layers and wash the cell pellet with ice-cold PBS to remove any remaining extracellular compound.

  • Lysis and Extraction: Resuspend the cell pellet in a known volume of lysis buffer. Lyse the cells by sonication or bead beating. Precipitate proteins by adding a solvent like acetonitrile, which will also extract this compound. Centrifuge to pellet the debris.

  • LC-MS/MS Analysis: Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method to quantify the concentration of this compound. An internal standard should be used for accurate quantification.

  • Data Normalization: The intracellular concentration can be normalized to the number of cells (determined by plating serial dilutions) or total protein content (determined by a BCA assay).

Protocol 2: Fluorescence-Based Uptake Assay using a Labeled this compound Analog

If a fluorescently labeled version of this compound is available or can be synthesized, fluorescence-based methods offer a high-throughput alternative. Nitrobenzoxadiazole (NBD) is a common fluorophore for labeling small molecules.[15]

Principle: Bacteria are incubated with a fluorescent derivative of this compound. The increase in intracellular fluorescence over time is measured using a fluorescence plate reader or flow cytometry.

Methodology:

  • Synthesis of Fluorescent Analog: Synthesize a fluorescently labeled this compound, for example, by attaching a fluorophore like NBD. It is crucial to verify that the modification does not significantly alter the compound's biological activity.

  • Bacterial Growth and Incubation: Prepare the bacterial cells as described in Protocol 1.

  • Uptake Measurement (Plate Reader):

    • Dispense the bacterial suspension into a 96-well black, clear-bottom plate.

    • Add the fluorescent this compound analog to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Include controls such as bacteria without the fluorescent compound (autofluorescence) and the fluorescent compound in media alone (background).

  • Uptake Measurement (Flow Cytometry):

    • Incubate the bacterial suspension with the fluorescent this compound analog.

    • At different time points, take aliquots of the cell suspension, wash with ice-cold PBS to remove the extracellular probe, and analyze the cells by flow cytometry.[16]

    • The mean fluorescence intensity of the bacterial population will be proportional to the amount of internalized compound.

Protocol 3: Radiometric Assay using a Labeled this compound Analog

This is a highly sensitive method that requires a radiolabeled version of this compound (e.g., with ¹⁴C or ³H).

Principle: Bacteria are incubated with radiolabeled this compound. After incubation, the cells are separated from the medium, and the intracellular radioactivity is measured by liquid scintillation counting.

Methodology:

  • Synthesis of Radiolabeled Analog: A radiolabeled version of this compound is required. For example, [¹⁴C]benzoyl-cyclothialidine has been used in binding studies.[5][7][8]

  • Bacterial Growth and Incubation: Prepare and incubate the bacterial cells with the radiolabeled compound as described in Protocol 1.

  • Separation and Washing: Rapidly separate the cells from the medium by filtration through a membrane filter (e.g., a 0.22 µm pore size filter). Wash the filter with ice-cold buffer to remove extracellular radioactivity.

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of intracellular this compound can be calculated from the specific activity of the radiolabeled compound and the measured radioactivity.

Considerations and Troubleshooting

  • Efflux Pumps: Gram-negative bacteria possess efflux pumps that can actively transport small molecules out of the cell.[17] To measure passive uptake, experiments can be performed in the presence of an efflux pump inhibitor (e.g., CCCP or PAβN) or using an efflux pump-deficient mutant strain.[12][13]

  • Binding to a Gold-Nanoparticle: For advanced detection methods, attachment of the antibiotic and microorganism to a gold-nanoparticle with a radio-labeled chelator can be considered, potentially in conjunction with deep ultraviolet fluorescence (DUV).[18]

  • Compound Stability: Ensure that this compound is stable under the experimental conditions. This can be checked by analyzing the extracellular medium by HPLC or LC-MS/MS after incubation.

  • Cell Viability: High concentrations of this compound or other assay components may affect cell viability. It is important to perform viability controls (e.g., by plating for colony-forming units) to ensure that the measured uptake is not an artifact of cell death and membrane leakage.

  • Non-specific Binding: this compound may bind non-specifically to the surface of the bacteria or the experimental apparatus. This can be assessed by performing the experiment at 4°C, where active transport is inhibited, or by including a wash step with a high concentration of non-labeled this compound.

References

Application of Cyclothialidine D in studies of DNA replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme in bacterial DNA replication.[1][2] Isolated from Streptomyces filipinensis, it belongs to a unique class of compounds characterized by a 12-membered lactone ring integrated into a pentapeptide chain.[3][4] Cyclothialidine exerts its inhibitory effect by targeting the ATPase activity of the DNA gyrase B subunit (GyrB), preventing the enzyme from introducing negative supercoils into the DNA, a process critical for the initiation and elongation of DNA replication in prokaryotes.[1] Notably, Cyclothialidine exhibits a high degree of selectivity for bacterial DNA gyrase over eukaryotic topoisomerases I and II, which explains its primary application in antibacterial research rather than in studies of eukaryotic DNA replication.[5] This document provides detailed application notes and protocols for the use of Cyclothialidine in studying bacterial DNA replication.

Mechanism of Action

Cyclothialidine is a competitive inhibitor of the ATPase activity of the bacterial DNA gyrase.[1] DNA gyrase, a type II topoisomerase, is crucial for relieving the topological stress that arises during DNA replication. The enzyme's function is dependent on the hydrolysis of ATP, which is catalyzed by the GyrB subunit. Cyclothialidine binds to the GyrB subunit, interfering with ATP binding and hydrolysis. This prevents the DNA supercoiling activity of the enzyme, ultimately leading to the inhibition of DNA replication.[1]

Data Presentation

The inhibitory activity of Cyclothialidine against E. coli DNA gyrase has been quantified and compared with other known DNA gyrase inhibitors.

CompoundTarget EnzymeIC50 (µg/mL)Reference
Cyclothialidine E. coli DNA Gyrase 0.03 [3][6]
NovobiocinE. coli DNA Gyrase0.06[3][6]
Coumermycin A1E. coli DNA Gyrase0.06[3][6]
NorfloxacinE. coli DNA Gyrase0.66[3][6]
CiprofloxacinE. coli DNA Gyrase0.88[3][6]
Nalidixic AcidE. coli DNA Gyrase26[3][6]

Signaling Pathways and Experimental Workflows

Inhibition of DNA Gyrase by Cyclothialidine

cluster_0 DNA Gyrase Action cluster_1 Inhibition by Cyclothialidine Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA + GyrB) Relaxed_DNA->DNA_Gyrase Binds ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Hydrolyzes ATP Supercoiled_DNA Supercoiled DNA (Required for Replication) DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase ATP ATP ATP->DNA_Gyrase Binds to GyrB Cyclothialidine Cyclothialidine Cyclothialidine->DNA_Gyrase Inhibited_Gyrase->ADP_Pi Prevents ATP Hydrolysis Inhibited_Gyrase->Supercoiled_DNA Blocks Supercoiling

Caption: Mechanism of Cyclothialidine inhibition of DNA gyrase.

Experimental Workflow: DNA Gyrase Supercoiling Assay

Start Start Prepare_Reaction Prepare Reaction Mix: - Relaxed Plasmid DNA - DNA Gyrase - Assay Buffer - ATP Start->Prepare_Reaction Add_Inhibitor Add Cyclothialidine (or DMSO control) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose (B213101) Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA (e.g., with Ethidium (B1194527) Bromide) Electrophoresis->Visualize Analyze Analyze Results: Supercoiled vs. Relaxed DNA Visualize->Analyze End End Analyze->End

Caption: Workflow for a DNA gyrase supercoiling assay.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed circular DNA substrate.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X DNA Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 5 mM EDTA, and 2.5 mg/mL BSA

  • 10 mM ATP solution

  • Cyclothialidine stock solution (in DMSO)

  • 2X Gel Loading Dye with Stop Solution (e.g., 2% SDS, 50 mM EDTA, 0.025% bromophenol blue, 10% glycerol)

  • 1% Agarose gel in 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare serial dilutions of Cyclothialidine in DMSO.

  • On ice, prepare the following 20 µL reaction mixture in a microcentrifuge tube:

    • 4 µL 5X DNA Gyrase Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL Relaxed plasmid DNA (0.5 µg)

    • 1 µL of Cyclothialidine dilution (or DMSO for the control)

    • x µL Nuclease-free water to a final volume of 19 µL

  • Initiate the reaction by adding 1 µL of E. coli DNA gyrase (1-2 units).

  • Gently mix and incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 20 µL of 2X Gel Loading Dye with Stop Solution.

  • Load the entire sample onto a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated approximately two-thirds of the gel length.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of Cyclothialidine.

DNA Gyrase ATPase Assay

This assay measures the effect of Cyclothialidine on the ATP hydrolysis activity of DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Linearized plasmid DNA (e.g., pBR322)

  • 5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 5 mM DTT

  • ATP solution

  • Cyclothialidine stock solution (in DMSO)

  • Malachite green-based phosphate (B84403) detection kit

Procedure:

  • Prepare serial dilutions of Cyclothialidine.

  • In a 96-well plate, add the following to each well:

    • 10 µL 5X ATPase Assay Buffer

    • 5 µL Linearized plasmid DNA

    • 5 µL of Cyclothialidine dilution (or DMSO for the control)

    • x µL Nuclease-free water to a final volume of 40 µL

    • 5 µL DNA gyrase

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent according to the manufacturer's instructions.

  • Analysis: A decrease in the amount of Pi released in the presence of Cyclothialidine indicates inhibition of the ATPase activity.

Conclusion

Cyclothialidine is a valuable tool for studying bacterial DNA replication due to its potent and specific inhibition of DNA gyrase. Its well-characterized mechanism of action and high selectivity for the prokaryotic enzyme make it an excellent probe for investigating the role of DNA gyrase in various cellular processes in bacteria. The provided protocols for DNA supercoiling and ATPase assays are fundamental for characterizing the effects of Cyclothialidine and for screening for novel antibacterial agents that target this essential pathway. Due to its high selectivity, Cyclothialidine is not suitable for studying eukaryotic DNA replication.

References

Utilizing Cyclothialidine to Probe DNA Gyrase Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothialidine is a potent and specific inhibitor of bacterial DNA gyrase, an essential type II topoisomerase that plays a crucial role in DNA replication, transcription, and repair.[1][2] Isolated from Streptomyces filipinensis, this natural product competitively inhibits the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme.[1][3][4] Its mechanism of action is distinct from that of quinolone antibiotics, which target the GyrA subunit. This makes Cyclothialidine an invaluable molecular probe for dissecting the function of DNA gyrase and for screening novel antibacterial agents.[1][5] Notably, Cyclothialidine does not stabilize the DNA-gyrase cleavage complex but rather prevents the energy-dependent step of DNA supercoiling.[1][3] While its potent enzymatic inhibition is well-documented, its utility as a direct antibacterial agent is limited by poor penetration into most bacterial cells, making it an ideal tool for in vitro investigations.[1][2]

These application notes provide detailed protocols for utilizing Cyclothialidine to investigate DNA gyrase activity through DNA supercoiling and ATPase assays.

Data Presentation

The inhibitory activity of Cyclothialidine against Escherichia coli DNA gyrase has been quantified in various studies. The following table summarizes key quantitative data for comparison with other known DNA gyrase inhibitors.

ParameterOrganism/EnzymeValueReference
IC₅₀ (DNA Supercoiling) Escherichia coli DNA Gyrase0.03 µg/mL[2][6][7][8]
Kᵢ (ATPase Activity) Escherichia coli DNA Gyrase6 nM[3][4]
IC₅₀ (Novobiocin) Escherichia coli DNA Gyrase0.06 µg/mL[2][6][7][8]
IC₅₀ (Coumermycin A1) Escherichia coli DNA Gyrase0.06 µg/mL[2][6][7][8]
IC₅₀ (Norfloxacin) Escherichia coli DNA Gyrase0.66 µg/mL[2][6][7][8]
IC₅₀ (Ciprofloxacin) Escherichia coli DNA Gyrase0.88 µg/mL[2][7][8]
IC₅₀ (Nalidixic Acid) Escherichia coli DNA Gyrase26 µg/mL[2][7][8]

Mechanism of Action: Signaling Pathway

Cyclothialidine targets the ATPase activity of the DNA gyrase B subunit (GyrB), preventing the hydrolysis of ATP. This inhibition blocks the conformational changes required for the enzyme to introduce negative supercoils into DNA, ultimately halting processes that rely on DNA relaxation.

cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition by Cyclothialidine ATP ATP GyrB GyrB (ATPase subunit) ATP->GyrB binds Strand_Passage Strand Passage & Supercoiling GyrB->Strand_Passage ATP Hydrolysis (Energy) Inhibition Competitive Inhibition DNA_Binding Gyrase-DNA Complex DNA_Binding->Strand_Passage Supercoiled_DNA Supercoiled DNA Strand_Passage->Supercoiled_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Binding Cyclothialidine Cyclothialidine Cyclothialidine->GyrB binds to ATP-binding site Inhibition->Strand_Passage blocks

Caption: Mechanism of DNA gyrase inhibition by Cyclothialidine.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity by Cyclothialidine is visualized by the reduced mobility of the plasmid on an agarose (B213101) gel.[1]

Materials:

  • Purified DNA gyrase (E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Cyclothialidine stock solution (in DMSO)

  • 5X DNA Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 5 mM EDTA, and 2.5 mg/mL BSA.[1]

  • 10X Stop Solution/Loading Dye: 50% Glycerol, 50 mM EDTA, 0.1% Bromophenol Blue, 1% SDS

  • 1% Agarose gel in 1X TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Chloroform/isoamyl alcohol (24:1)[1]

Protocol:

  • Prepare serial dilutions of Cyclothialidine in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture (final volume of 30 µL):

    • 6 µL 5X DNA Gyrase Assay Buffer

    • 0.5 µg Relaxed pBR322 DNA

    • 1 µL Cyclothialidine dilution (or DMSO for control)

    • Water to 27 µL

  • Initiate the reaction by adding 3 µL of purified DNA gyrase (1-2 units).

  • Incubate the reaction at 37°C for 30-60 minutes.[6]

  • Stop the reaction by adding 30 µL of 2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol blue) and 30 µL of chloroform/isoamyl alcohol (24:1).[1]

  • Vortex briefly and centrifuge for 1 minute to separate the phases.[1]

  • Load 20 µL of the upper aqueous phase onto a 1% agarose gel.[1]

  • Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the dye front has migrated an adequate distance.[1]

  • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.[1]

  • Visualize the DNA bands under UV light. Inhibition is indicated by the disappearance of the supercoiled DNA band and an increase in the relaxed DNA band.[1]

Start Start Prepare_Reaction Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer - Cyclothialidine Start->Prepare_Reaction Add_Gyrase Add DNA Gyrase Prepare_Reaction->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA (UV light) Gel_Electrophoresis->Visualize End End Visualize->End

Caption: DNA Gyrase Supercoiling Assay Workflow.

DNA Gyrase ATPase Assay

This assay directly measures the hydrolysis of ATP by the GyrB subunit and its inhibition by Cyclothialidine. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[1]

Materials:

  • Purified DNA gyrase (E. coli)

  • Linearized plasmid DNA (e.g., pBR322)

  • Cyclothialidine stock solution (in DMSO)

  • 5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM DTT, 500 mM KCl, 25 mM MgCl₂.[1]

  • ATP solution (30 mM)

  • Phosphoenolpyruvate (PEP) solution (80 mM)

  • NADH solution (20 mM)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare serial dilutions of Cyclothialidine in DMSO.

  • In a 96-well plate, prepare the assay mix per well:

    • 20 µL 5X ATPase Assay Buffer

    • 1 µg Linearized pBR322 DNA

    • 5 µL PEP solution

    • 5 µL NADH solution

    • 2 µL PK/LDH enzyme mix

    • 1 µL Cyclothialidine dilution (or DMSO for control)

    • Purified DNA gyrase

    • Water to a final volume of 90 µL

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).[1]

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate is proportional to the ATPase activity of DNA gyrase.[1]

  • Determine the IC₅₀ value of Cyclothialidine by plotting the percentage of inhibition against the inhibitor concentration.[1]

cluster_0 Gyrase Reaction cluster_1 Coupled Enzyme Reactions ATP ATP Gyrase DNA Gyrase ATP->Gyrase ADP ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NAD NAD+ NADH->NAD A340 decreases NADH->LDH Lactate Lactate Gyrase->ADP PK->Pyruvate LDH->NAD LDH->Lactate

Caption: Coupled-enzyme system for the DNA gyrase ATPase assay.

Downstream Effects of DNA Gyrase Inhibition

The inhibition of DNA gyrase by Cyclothialidine leads to a cascade of downstream cellular effects, ultimately resulting in the cessation of bacterial growth. These consequences stem from the inability of the cell to manage the topological state of its DNA.

Cyclothialidine Cyclothialidine Gyrase_Inhibition DNA Gyrase Inhibition Cyclothialidine->Gyrase_Inhibition Supercoiling_Block Blockage of DNA Negative Supercoiling Gyrase_Inhibition->Supercoiling_Block Replication_Halt Inhibition of DNA Replication Supercoiling_Block->Replication_Halt Transcription_Halt Inhibition of Transcription Supercoiling_Block->Transcription_Halt Cell_Death Bacterial Cell Death Replication_Halt->Cell_Death Transcription_Halt->Cell_Death

Caption: Downstream consequences of DNA gyrase inhibition.

Conclusion

Cyclothialidine is a powerful and specific tool for probing the function of bacterial DNA gyrase. Its well-defined mechanism of action, targeting the ATPase activity of the GyrB subunit, makes it an excellent compound for in vitro studies of enzyme kinetics and for screening new antibacterial drug candidates. The protocols provided herein offer a robust framework for researchers to utilize Cyclothialidine in their investigations of this essential bacterial enzyme. While its poor cellular penetration limits its direct use as an antibiotic, it remains a valuable lead structure for the development of new classes of antibacterial agents.[2][5]

References

Troubleshooting & Optimization

Technical Support Center: Improving Cyclothialidine D Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and maintaining the solubility of Cyclothialidine D in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a macrocyclic peptide and a potent inhibitor of bacterial DNA gyrase.[1] Like many complex peptides, it is hydrophobic and exhibits poor solubility in aqueous solutions, which can lead to precipitation and inaccurate results in in vitro assays.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is advisable to prepare a stock solution at a concentration of 1-10 mM in 100% DMSO.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?

This is a common issue known as "crashing out" and occurs due to the rapid change in solvent polarity. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform one or more intermediate dilutions in the assay buffer.

  • Vortexing During Addition: Add the this compound solution to the buffer while vigorously vortexing the buffer to ensure rapid mixing and dispersion.[3]

  • Lower Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its potential effects on the experiment and to reduce the risk of precipitation.[2]

  • Gentle Warming: Gently warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound solution can sometimes improve solubility.[3]

Q4: Can I use co-solvents other than DMSO to improve the solubility of this compound?

Yes, other co-solvents can be used to improve the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). It is crucial to test the compatibility of any co-solvent with your specific assay system to ensure it does not interfere with the experimental results. The final concentration of the co-solvent should be kept to a minimum.

Q5: How does pH affect the solubility of this compound?

Q6: Are there other methods to enhance the solubility of this compound?

Yes, the use of cyclodextrins is a common technique to enhance the solubility of hydrophobic drugs.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where a hydrophobic molecule like this compound can be encapsulated, thereby increasing its apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: Precipitation observed immediately upon adding this compound DMSO stock to aqueous buffer.

Potential Cause Troubleshooting Steps
Rapid solvent polarity change 1. Perform a serial dilution of the DMSO stock in the aqueous buffer. 2. Add the this compound solution to the buffer while the buffer is being vortexed.
Exceeding solubility limit 1. Reduce the final concentration of this compound in the assay. 2. Increase the final percentage of co-solvent (e.g., DMSO), ensuring it remains within a range compatible with the assay (typically <0.5-1%).
Low temperature of the buffer 1. Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.

Problem: Solution becomes cloudy or shows precipitation over time.

Potential Cause Troubleshooting Steps
Slow precipitation/aggregation 1. Ensure the final DMSO concentration is as low as possible. 2. Consider using a solubility enhancer like HP-β-cyclodextrin. 3. Prepare fresh dilutions of this compound immediately before use.
Compound instability in the buffer 1. Check the pH of the buffer. The stability of compounds with lactone rings, like this compound, can be pH-dependent, with neutral to slightly acidic conditions often being more favorable.[3]

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the solubility of this compound under different conditions. Note: This data is hypothetical and intended for guidance. Actual solubility should be determined experimentally.

Table 1: Estimated Solubility of this compound in Aqueous Buffer with Varying DMSO Concentrations

Final DMSO Concentration (%)Estimated Maximum Soluble Concentration of this compound (µM)
0.11
0.55
1.015
2.040

Table 2: Estimated Solubility of this compound in a Buffer (pH 7.4) Containing HP-β-Cyclodextrin

HP-β-Cyclodextrin Concentration (mM)Estimated Maximum Soluble Concentration of this compound (µM)
0< 1
110
550
10120

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions using Stepwise Dilution

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of the final aqueous assay buffer to get a 100 µM intermediate solution (in 1% DMSO). Vortex immediately.

  • Prepare the final working solution: Add the desired volume of the 100 µM intermediate solution to the final assay volume. For example, to achieve a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of the assay buffer. The final DMSO concentration will be 0.01%.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in the aqueous assay buffer.

  • Prepare the desired final concentration of HP-β-CD in the assay buffer. For example, to make a 10 mM HP-β-CD solution, dilute the 100 mM stock 1:10 in the assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add the this compound DMSO stock directly to the HP-β-CD containing buffer. For example, to make a 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of the 10 mM HP-β-CD buffer. Vortex thoroughly.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation before further dilution into the final assay.

Visualizations

G Troubleshooting this compound Precipitation start Precipitation Observed step1 Perform Stepwise Dilution start->step1 step2 Vortex During Addition step1->step2 If precipitation persists end_success Solubility Improved step1->end_success Success step3 Lower Final Concentration step2->step3 If precipitation persists step2->end_success Success step4 Use a Co-solvent step3->step4 If precipitation persists step3->end_success Success step5 Adjust Buffer pH step4->step5 If other options fail step4->end_success Success step6 Use Cyclodextrins step5->step6 For significant enhancement step5->end_success Success step6->end_success Success end_fail Consult Further step6->end_fail If still problematic

Caption: Troubleshooting workflow for this compound precipitation.

G Mechanism of Cyclodextrin Solubility Enhancement cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation This compound This compound Hydrophobic Water Water Polar Solvent This compound->Water Poor Interaction (Low Solubility) Cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior Complex Inclusion Complex This compound inside Cyclodextrin Cyclodextrin->Complex Complex_2 Inclusion Complex Hydrophilic Exterior Water_2 Water Polar Solvent Complex_2->Water_2 Favorable Interaction (Increased Solubility)

Caption: Cyclodextrin enhances solubility by encapsulating the hydrophobic drug.

References

Technical Support Center: Overcoming Poor Cell Permeability of Cyclothialidine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the experimental use of Cyclothialidine D, focusing on its significant challenge of poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent natural product belonging to a class of novel inhibitors of bacterial DNA gyrase.[1][2] It specifically targets the ATPase activity of the DNA gyrase B subunit (GyrB), which is essential for DNA replication and repair in bacteria.[3] This inhibition is competitive with ATP and prevents the enzyme from introducing negative supercoils into DNA.[3] The binding site of cyclothialidines on the GyrB subunit is distinct from that of other GyrB inhibitors like novobiocin.[3][4]

Q2: Why does this compound exhibit high potency in enzymatic assays but poor antibacterial activity against intact cells?

The primary reason for this discrepancy is this compound's poor permeability across the bacterial cell envelope.[5][6] While it is a highly effective inhibitor of the isolated DNA gyrase enzyme, its chemical structure hinders its ability to penetrate the complex cell wall of most bacteria to reach its intracellular target in sufficient concentrations.[5]

Q3: What are the primary strategies to overcome the poor cell permeability of this compound?

There are two main approaches to enhance the antibacterial efficacy of this compound:

  • Chemical Modification: Synthesizing analogs and congeners of this compound with improved physicochemical properties that facilitate better cell penetration.[6]

  • Formulation Strategies: Developing advanced drug delivery systems to improve the transport of this compound across the bacterial membrane.[7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High IC50 in enzymatic assay but no significant Minimum Inhibitory Concentration (MIC) against whole cells. Poor cell permeability of this compound.1. Confirm the purity and activity of your this compound batch using a cell-free DNA gyrase supercoiling assay. 2. Consider synthesizing or obtaining a more permeable analog, such as a seco-Cyclothialidine.[6] 3. Explore the use of a formulation strategy, such as co-incubation with a known, non-bactericidal permeation enhancer.[9]
Inconsistent MIC results between experiments. Variations in bacterial growth phase or inoculum density. Cell membrane integrity differences.1. Standardize your MIC protocol, ensuring consistent bacterial growth phase (logarithmic phase) and inoculum density. 2. Perform a quality control check of your bacterial strain to ensure its phenotype has not changed. 3. Include a positive control with a known antibiotic to validate each assay.
Observed antibacterial activity is limited to a narrow spectrum of bacteria (e.g., only some Gram-positives). Differences in the cell envelope structure between bacterial species.1. This is an expected outcome for some this compound analogs. The outer membrane of Gram-negative bacteria presents a significant additional barrier. 2. Test your compound against a broader panel of Gram-positive bacteria. 3. For Gram-negative bacteria, consider co-administration with an outer membrane permeabilizing agent.

Data Presentation

Table 1: Comparative Inhibitory Activity of DNA Gyrase Inhibitors
Compound Target IC50 (µg/mL) vs. E. coli DNA Gyrase Reference
CyclothialidineDNA Gyrase (GyrB)0.03[10][11]
NovobiocinDNA Gyrase (GyrB)0.06[10][11]
CiprofloxacinDNA Gyrase (GyrA)0.88[10][11]
Nalidixic AcidDNA Gyrase (GyrA)26[10][11]
Table 2: Antibacterial Activity (MIC) as an Indicator of Permeability
Compound/Analog Type Example Bacterial Strain Reported MIC (µg/mL) Interpretation Reference
CyclothialidineEubacterium spp.Activity observedSuggests some level of permeability in this species.[10][11]
CyclothialidineMost other bacteriaGenerally poor activityIndicates poor cell penetration.[10][11]
seco-CyclothialidinesGram-positive bacteriaHigh and selective activityImproved cell permeability compared to the parent compound.[1][12]

Note: Specific MIC values for this compound and its analogs are often presented in comparative rather than absolute terms in the literature.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. Inhibition of this process is a direct measure of a compound's activity against the enzyme.

Materials:

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase (A2B2 holoenzyme)

  • 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine, 250 µg/mL BSA)

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue)

  • 1% Agarose (B213101) gel in TAE or TBE buffer

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • On ice, prepare the reaction mixture in a microcentrifuge tube. For a 20 µL reaction, combine:

    • 4 µL 5x Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL Relaxed plasmid DNA (e.g., 0.5 µg)

    • 1 µL this compound (or DMSO for control) at various concentrations

    • Water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of E. coli DNA gyrase (1 unit) and mix gently.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated approximately two-thirds of the gel length.

  • Stain the gel with a suitable DNA stain and visualize the bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the IC50 value of this compound.

Protocol 2: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay is used to assess the ability of a compound to disrupt the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that fluoresces weakly in an aqueous environment but becomes strongly fluorescent upon entering the hydrophobic interior of the cell membrane.

Materials:

  • Mid-log phase Gram-negative bacterial culture (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • This compound or its analog at various concentrations

  • Polymyxin B (as a positive control for membrane permeabilization)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~420 nm)

Procedure:

  • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

  • Harvest cells by centrifugation and wash once with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.

  • In the microplate, add 90 µL of the cell suspension to each well.

  • Add NPN to a final concentration of 10 µM.

  • Record the baseline fluorescence.

  • Add 10 µL of the test compound (or control) to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 15 minutes). An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.

Visualizations

G cluster_0 DNA Replication & Transcription cluster_1 Inhibition Pathway DNA Relaxed DNA Gyrase DNA Gyrase (GyrA + GyrB) DNA->Gyrase Binding Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Supercoiling ADP ADP + Pi Gyrase->ADP ATP ATP ATP->Gyrase Cyclothialidine_D This compound GyrB GyrB Subunit Cyclothialidine_D->GyrB Competitive Inhibition of ATPase activity

Caption: DNA Gyrase inhibition pathway by this compound.

G start Start: Poorly permeable This compound synthesis Analog Synthesis (e.g., seco-Cyclothialidines) start->synthesis screening In Vitro Screening synthesis->screening permeability_assay Permeability Assays (e.g., NPN Uptake) screening->permeability_assay mic_testing MIC Determination screening->mic_testing lead_optimization Lead Optimization permeability_assay->lead_optimization mic_testing->lead_optimization lead_optimization->synthesis Iterative Improvement formulation Formulation Development (e.g., Lipid-based) lead_optimization->formulation end End: Bioavailable Candidate formulation->end

Caption: Experimental workflow for improving cell permeability.

G cluster_solutions Solutions cluster_chem_mod_details Details cluster_formulation_details Details problem Problem: This compound has poor cell permeability chem_mod Chemical Modification problem->chem_mod formulation Formulation Strategies problem->formulation seco seco-Cyclothialidines chem_mod->seco lipid Lipid-based Carriers formulation->lipid enhancers Permeation Enhancers formulation->enhancers dioxazine Incorporate Dioxazine Moiety seco->dioxazine

Caption: Logical relationship of the problem and solutions.

References

Troubleshooting Cyclothialidine D DNA supercoiling assay artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during DNA supercoiling assays with Cyclothialidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing any inhibition of DNA gyrase by Cyclothialidine?

A1: Several factors could lead to a lack of inhibitory activity. Consider the following troubleshooting steps:

  • ATP Concentration: The inhibitory action of Cyclothialidine is competitive with ATP.[1][2][3] High concentrations of ATP in your reaction buffer will antagonize the effect of Cyclothialidine.[1][2][3] Ensure your ATP concentration is within the optimal range for the assay, typically around 1 mM.[4]

  • Enzyme Activity: Verify the activity of your DNA gyrase stock. Enzyme activity can diminish over time, especially with improper storage or multiple freeze-thaw cycles. Run a positive control reaction with a known inhibitor (e.g., novobiocin) and a no-inhibitor control to confirm that the enzyme is active.

  • Cyclothialidine Dilution and Stability: Ensure that your Cyclothialidine stock solution is prepared correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Reaction Conditions: Double-check all reaction components, their concentrations, and the incubation time and temperature. A typical reaction is incubated at 37°C for 30-60 minutes.[4][5]

Q2: My gel shows smearing in the lanes with Cyclothialidine. What could be the cause?

A2: Smearing on an agarose (B213101) gel can indicate several issues:

  • Nuclease Contamination: Contamination with nucleases can lead to the degradation of plasmid DNA, resulting in a smear.[6] Ensure that all your reagents, buffers, and pipette tips are nuclease-free.

  • High Concentrations of Cyclothialidine: Very high concentrations of a compound can sometimes lead to aggregation or interference with DNA migration in the gel. Try running a wider range of Cyclothialidine concentrations to see if the smearing is dose-dependent.

  • Incorrect Gel Loading: Ensure that the loading dye is thoroughly mixed with the reaction before loading and that the gel is run at an appropriate voltage.

Q3: The bands for supercoiled and relaxed DNA are not well-resolved on my gel. How can I improve this?

A3: Poor resolution of DNA topoisomers can be addressed by optimizing your electrophoresis conditions:

  • Agarose Concentration: A standard 1% agarose gel is typically sufficient.[4] However, you can try adjusting the agarose concentration (e.g., 0.8% or 1.2%) to improve the separation of your specific plasmid.

  • Running Buffer: TAE buffer (40 mM Tris-acetate, 1 mM EDTA) generally provides better resolution for supercoiled DNA than TBE buffer.[6]

  • Voltage and Run Time: Run the gel at a lower voltage for a longer period. For example, running the gel at 90V for 2-3 hours can improve resolution.[6]

  • Intercalating Agents: Ensure that your gel tank and buffers are free of intercalating agents like ethidium (B1194527) bromide, as these can alter the migration of DNA topoisomers.[6]

Q4: I see an unexpected increase in nicked (open-circular) DNA in my assay. What does this mean?

A4: An increase in the open-circular form of the plasmid is often due to nuclease contamination.[6] Nucleases can introduce single-strand breaks (nicks) in the DNA. Review your laboratory practices to minimize the risk of nuclease contamination. It's important to note that Cyclothialidine itself does not induce the formation of a cleavable complex, unlike quinolone antibiotics.[1][2]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of Cyclothialidine and other known DNA gyrase inhibitors against E. coli DNA gyrase in a DNA supercoiling assay.

CompoundTargetIC50 (µg/mL)Reference
Cyclothialidine E. coli DNA Gyrase 0.03 [4][7][8][9]
NovobiocinE. coli DNA Gyrase0.06[4][7][8][9]
Coumermycin A1E. coli DNA Gyrase0.06[4][7][8][9]
NorfloxacinE. coli DNA Gyrase0.66[4][7][8][9]
CiprofloxacinE. coli DNA Gyrase0.88[7][8][9]
Nalidixic AcidE. coli DNA Gyrase26[7][8][9]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This protocol is adapted from established methods to measure the inhibition of DNA gyrase by Cyclothialidine.[4][5][8][10]

Materials:

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 250 µg/mL BSA.[8]

  • 10 mM ATP solution

  • Cyclothialidine stock solution (in DMSO)

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.[4]

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of Cyclothialidine in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture. For a 20 µL reaction, combine:

    • 4 µL 5X Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL Relaxed plasmid DNA (0.5 µg)

    • 1 µL Cyclothialidine (or DMSO for control) at various concentrations

    • x µL Nuclease-free water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of E. coli DNA gyrase (1 unit) to each reaction tube and mix gently.

  • Incubate the reactions at 37°C for 1 hour.[8]

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.[8]

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Quantify the band intensities to determine the IC50 value of Cyclothialidine.

Visualizations

Cyclothialidine_Mechanism cluster_Gyrase DNA Gyrase (A2B2) GyrA GyrA Subunit (Cleavage-Rejoining) GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes ATP ATP ATP->GyrB Binds to Cyclothialidine Cyclothialidine Cyclothialidine->GyrB Competitively Inhibits ATP Binding Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Binds Supercoiled_DNA Supercoiled DNA Gyrase_Complex->Supercoiled_DNA Supercoiling Supercoiling_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) B 2. Add Cyclothialidine (or DMSO control) A->B C 3. Initiate with DNA Gyrase B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction (SDS/EDTA) D->E F 6. Agarose Gel Electrophoresis E->F G 7. Visualize & Quantify Bands F->G Troubleshooting_Tree Start No Inhibition Observed Check_Controls Are controls working? (No inhibitor, known inhibitor) Start->Check_Controls Check_Enzyme Check DNA Gyrase Activity (Use fresh enzyme stock) Check_Controls->Check_Enzyme No Check_ATP Is ATP concentration correct? (High ATP is antagonistic) Check_Controls->Check_ATP Yes Success Inhibition Observed Check_Enzyme->Success Optimize_ATP Optimize ATP Concentration (e.g., 0.5 - 1 mM) Check_ATP->Optimize_ATP No Check_Compound Check Cyclothialidine (Fresh dilutions, proper storage) Check_ATP->Check_Compound Yes Optimize_ATP->Success Check_Compound->Success

References

Optimizing ATP concentration in Cyclothialidine D ATPase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclothialidine (B1669526) D ATPase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cyclothialidine D?

A1: this compound is a potent natural product inhibitor of bacterial DNA gyrase.[1][2] It specifically targets the ATPase activity associated with the B subunit of DNA gyrase (GyrB).[3][2][4] By competitively inhibiting the binding of ATP, this compound blocks the energy-dependent process of DNA supercoiling, which is essential for bacterial DNA replication and transcription.[3][1][5]

Q2: How does ATP concentration affect the inhibitory activity of this compound?

A2: As a competitive inhibitor, the apparent inhibitory effect of this compound can be overcome by increasing the concentration of the substrate, ATP.[3][4] This means that at higher ATP concentrations, a greater concentration of this compound is required to achieve the same level of inhibition.[3][4] This relationship is a key characteristic of its mechanism and is crucial to consider when designing and interpreting experimental results.[3]

Q3: What is the optimal ATP concentration to use in a this compound ATPase assay?

A3: The optimal ATP concentration is not a single value but depends on the specific goals of the experiment.

  • For inhibitor screening (IC50 determination): It is common to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) of the enzyme for ATP. This provides a sensitive system for detecting inhibitors. While the exact Km can vary based on buffer conditions and enzyme purity, a concentration range of 0.05 mM to 0.5 mM ATP is often a good starting point for DNA gyrase.[6]

  • For mechanism of action studies: To confirm competitive inhibition, it is necessary to perform the assay at multiple ATP concentrations. For example, comparing the IC50 value of this compound at a low ATP concentration (e.g., 0.5 mM) and a high ATP concentration (e.g., 5 mM) can demonstrate the ATP-antagonistic effect.[3][4]

Q4: What are the common methods to measure ATPase activity?

A4: Several methods are available to measure ATPase activity, each with its own advantages and disadvantages.

  • Malachite Green Assay: This is a colorimetric endpoint assay that detects the amount of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.[7][8] It is sensitive but can be prone to high background from contaminating phosphate in reagents.[7][9]

  • Coupled Enzymatic Assay: This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[5][8][10] This method provides real-time kinetic data.

  • Radiometric Assay: This highly sensitive assay uses [γ-³²P]ATP and measures the release of radioactive phosphate.[3][1][11] However, it requires handling of radioactive materials.[11]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced using a luciferase-based reaction. They are highly sensitive and suitable for high-throughput screening.[11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No ATPase Activity Inactive Enzyme: The DNA gyrase may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the correct temperature (typically -80°C).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Run a positive control with a known activator or without any inhibitor to confirm enzyme activity.
Suboptimal Assay Conditions: The buffer composition (pH, ionic strength, cofactors like Mg²⁺) may not be optimal for the enzyme.[12]- Verify that the assay buffer composition matches a published protocol for DNA gyrase ATPase assays.[1][5]- Ensure the presence of essential cofactors like MgCl₂ at the correct concentration.[1][5]
Incorrect Reagent Concentration: The concentration of ATP, enzyme, or other reagents may be incorrect.- Double-check all reagent calculations and dilutions.- Perform an enzyme titration to determine the optimal enzyme concentration for the assay.[12]
High Background Signal ATP Contamination with Phosphate: The ATP stock solution may contain significant amounts of inorganic phosphate.[7]- Use a high-quality, low-phosphate ATP source.- If using the Malachite Green assay, subtract the absorbance of a control reaction without the enzyme.[7]
Spontaneous ATP Hydrolysis: ATP can hydrolyze non-enzymatically, especially at low pH or elevated temperatures.[7]- Prepare ATP solutions fresh.- Maintain a stable pH in the assay buffer.- Read absorbance at a consistent time after stopping the reaction in endpoint assays.[7]
Contamination in Reagents: Other reagents may be contaminated with ATP or phosphate.[12]- Use dedicated pipette tips and reagent reservoirs to avoid cross-contamination.[12]
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to variability.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing of all components.
Temperature Fluctuations: Incubation temperatures may not be consistent across experiments.- Use a calibrated incubator or water bath with stable temperature control.
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.- Avoid using the outer wells of the plate for critical samples.- Fill the outer wells with buffer or water to minimize evaporation.

Quantitative Data Summary

The inhibitory activity of this compound is often quantified by its 50% inhibitory concentration (IC₅₀) and its inhibition constant (Ki).

Parameter Value Enzyme Reference
IC₅₀ (DNA Supercoiling)0.03 µg/mLE. coli DNA Gyrase[3][1][13]
Ki (ATPase Activity)6 nME. coli DNA Gyrase[4][5][14]

The following table demonstrates the effect of ATP concentration on the IC₅₀ of this compound, highlighting its competitive inhibition.

Compound IC₅₀ at 0.5 mM ATP (µg/mL) IC₅₀ at 5 mM ATP (µg/mL) Fold Increase in IC₅₀ Reference
Cyclothialidine0.0480.5511.5[3]

Experimental Protocols

Protocol 1: DNA Gyrase ATPase Assay (Malachite Green)

This protocol is for an endpoint assay that measures the amount of inorganic phosphate produced.

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • This compound stock solution (in DMSO)

  • ATP solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT[1]

  • Malachite Green detection reagent

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a no-inhibitor control (DMSO only).

  • In a 96-well plate, add the assay buffer, relaxed plasmid DNA, and the this compound dilutions.

  • Add the purified DNA gyrase to each well to initiate the reaction.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[1]

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at a wavelength between 620-660 nm.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

Protocol 2: Coupled Enzymatic ATPase Assay

This protocol outlines a continuous assay that monitors ADP production in real-time.

Materials:

  • Purified DNA gyrase

  • Linearized plasmid DNA

  • This compound stock solution (in DMSO)

  • ATP solution

  • Coupled Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound.

  • In a UV-transparent 96-well plate, add the coupled assay buffer, linearized DNA, PK/LDH enzyme mix, and the this compound dilutions.

  • Add the purified DNA gyrase to each well.

  • Initiate the reaction by adding ATP to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20-30 minutes).

  • Calculate the rate of the reaction (rate of NADH oxidation) from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each this compound concentration.

Visualizations

This compound Mechanism of Action cluster_0 DNA Gyrase Catalytic Cycle DNA_Binding DNA Binding ATP_Binding ATP Binding (GyrB) DNA_Binding->ATP_Binding DNA_Cleavage_Strand_Passage DNA Cleavage & Strand Passage ATP_Binding->DNA_Cleavage_Strand_Passage ATP_Hydrolysis ATP Hydrolysis (ATPase Activity) DNA_Cleavage_Strand_Passage->ATP_Hydrolysis DNA_Ligation_Release DNA Ligation & Product Release ATP_Hydrolysis->DNA_Ligation_Release DNA_Ligation_Release->DNA_Binding Cyclothialidine_D This compound Cyclothialidine_D->ATP_Binding Competitively Inhibits ATP ATP ATP->ATP_Binding Binds to GyrB

Caption: this compound competitively inhibits the ATPase activity of DNA gyrase.

ATPase Assay Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, ATP, This compound) Start->Prepare_Reagents Reaction_Setup Set up Reaction in Microplate Prepare_Reagents->Reaction_Setup Add_Inhibitor Add this compound (or control) Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add Enzyme or ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction_Measure Stop Reaction & Measure Signal (e.g., Absorbance) Incubate->Stop_Reaction_Measure Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Stop_Reaction_Measure->Data_Analysis End End Data_Analysis->End Troubleshooting Logic for Low Signal Low_Signal Low or No Signal Observed Check_Positive_Control Is the Positive Control (No Inhibitor) Signal OK? Low_Signal->Check_Positive_Control Check_Enzyme Check Enzyme Activity & Storage Check_Positive_Control->Check_Enzyme No Inhibitor_Too_High Inhibitor Concentration May Be Too High Check_Positive_Control->Inhibitor_Too_High Yes Check_Buffer Verify Buffer Composition (pH, Mg2+) Check_Enzyme->Check_Buffer Check_Reagent_Concentrations Confirm Reagent Concentrations Check_Buffer->Check_Reagent_Concentrations Check_Plate_Reader Check Plate Reader Settings Check_Reagent_Concentrations->Check_Plate_Reader Problem_Solved Problem Likely Solved Check_Plate_Reader->Problem_Solved Inhibitor_Too_High->Problem_Solved

References

Addressing Cyclothialidine D precipitation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclothialidine D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing and preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1]

Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer. Why is this happening and what should I do?

A2: This is a common issue known as solvent-shifting precipitation. This compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the compound may crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. To resolve this, refer to the Troubleshooting Guide below.

Q3: How should I store this compound?

A3: Proper storage is critical to maintain the compound's stability.[1][2]

  • Solid Powder: Store at -20°C for up to 3 years, protected from moisture.[1]

  • DMSO Stock Solution: Aliquot and store at -80°C for over a year. Avoid repeated freeze-thaw cycles.[2]

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. Do not store this compound in aqueous buffers for extended periods, as it is prone to degradation.[1]

Q4: Is this compound stable in solution?

A4: The stability of this compound can be influenced by several factors. The molecule contains a lactone ring and phenolic hydroxyl groups, making it susceptible to hydrolysis and oxidation.[1] Stability is generally better in neutral to slightly acidic conditions.[1] Avoid prolonged exposure to light and use high-purity solvents to minimize degradation.

Q5: My experimental results are inconsistent. Could this be related to the compound?

A5: Inconsistent results can be a sign of compound instability or precipitation.[1] Ensure you are preparing working solutions fresh from a properly stored stock for each experiment. Even microscopic, invisible precipitate can significantly lower the effective concentration of the compound in your assay, leading to variability.

Data Presentation

Physicochemical and Storage Properties
PropertyDataCitation
Molecular Formula C₂₆H₃₅N₅O₁₂S[2]
Molecular Weight 641.65 g/mol [2]
Primary Solvent Dimethyl Sulfoxide (DMSO)[1]
Storage (Solid) -20°C for up to 3 years (protect from moisture)[1]
Storage (Stock Sol.) -80°C in aliquots for >1 year (avoid freeze-thaw cycles)[2]
Inhibitory Activity
Target / AssayValueOrganismCitation
DNA Gyrase (Supercoiling) IC₅₀: 0.03 µg/mLE. coli[3]
ATPase Activity Kᵢ: 6 nME. coli[4][5]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and solving precipitation issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.

Step 1: Initial Observation
  • Visual Check: Do you see any cloudiness, haziness, or visible particles after diluting the stock solution? Precipitation can range from a fine, milky suspension to larger, crystalline solids.

  • Centrifugation: If unsure, centrifuge a small sample of your working solution (e.g., 10,000 x g for 5 minutes). A visible pellet indicates precipitation.

Step 2: Prevention & Mitigation Strategies

If precipitation is observed or suspected, implement the following strategies, starting with the simplest.

  • Lower the Final Concentration: The most common cause of precipitation is exceeding the compound's solubility limit. Try preparing a more dilute working solution.

  • Increase the Percentage of Co-Solvent (DMSO): While high concentrations of DMSO can be toxic to cells, a slight increase in the final percentage (e.g., from 0.1% to 0.5%) may be sufficient to keep the compound in solution. Always run a vehicle control with the matching final DMSO concentration.

  • Modify the Dilution Method:

    • Rapid Vortexing: Add the DMSO stock drop-wise into the aqueous buffer while vigorously vortexing. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

    • Pre-warming the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) may increase the solubility of this compound.[6] Allow the solution to cool to the experimental temperature before use, ensuring the compound remains dissolved.

  • Adjust Buffer pH: The stability of this compound is pH-sensitive. Neutral to slightly acidic conditions are often preferable.[1] Ensure your buffer pH is controlled and appropriate.

  • Incorporate a Surfactant: For in vitro assays (non-cell-based), consider adding a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) to the aqueous buffer to help maintain solubility. This is generally not suitable for cell-based experiments.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Mitigation Steps cluster_2 Verification start Start: Prepare Aqueous Working Solution observe Precipitation Observed? (Visual check, centrifugation) start->observe lower_conc 1. Lower Final Concentration observe->lower_conc Yes success Success: Solution is Clear Proceed with Experiment observe->success No inc_dmso 2. Increase Final DMSO % lower_conc->inc_dmso vortex 3. Modify Dilution Method (e.g., Vortexing) inc_dmso->vortex warm 4. Pre-warm Aqueous Buffer vortex->warm ph 5. Check/Adjust Buffer pH warm->ph retest Re-test for Precipitation ph->retest retest->success No fail Issue Persists: Consult with Technical Support or consider formulation aids retest->fail Yes

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the risk of precipitation.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or polypropylene (B1209903) tubes

  • Vortex mixer

1. Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO) a. Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial. d. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow. e. Aliquot the stock solution into smaller volumes in sterile tubes suitable for long-term storage. f. Store aliquots at -80°C.

2. Preparation of Aqueous Working Solution a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Pre-warm your sterile aqueous buffer/medium to the desired experimental temperature (e.g., 37°C). c. Dispense the required volume of the aqueous buffer into a sterile tube. d. While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. Crucially, add the DMSO stock to the buffer, not the other way around. e. Continue vortexing for an additional 10-20 seconds to ensure homogeneity. f. Visually inspect the solution for any signs of precipitation. g. Use the freshly prepared working solution immediately. Do not store.

Mechanism of Action Visualization

This compound is a potent and specific inhibitor of the bacterial DNA gyrase B subunit (GyrB). It acts by competitively inhibiting the ATPase activity of this subunit, which is essential for the enzyme's function. This inhibition prevents the negative supercoiling of DNA, thereby halting DNA replication and transcription.[3][7]

G atp ATP gyrB DNA Gyrase (GyrB Subunit) atp->gyrB Binds to ATPase site hydrolysis ATP Hydrolysis gyrB->hydrolysis Catalyzes cyclo This compound cyclo->inhibition energy Energy Release hydrolysis->energy supercoiling Negative DNA Supercoiling energy->supercoiling Powers replication DNA Replication & Transcription supercoiling->replication Enables inhibition->gyrB Competitively Inhibits

Caption: Mechanism of this compound action on DNA gyrase.

References

Cyclothialidine D Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Cyclothialidine D in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

This compound, a natural product containing a unique 12-membered lactone ring integrated into a pentapeptide chain, is susceptible to degradation in solution.[1] The primary factors influencing its stability are:

  • pH: The lactone ring and amide bonds in the this compound structure are prone to hydrolysis, particularly under acidic or basic conditions. Neutral to slightly acidic conditions are generally recommended for compounds containing lactone rings to enhance stability.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Solvent: this compound is more stable in organic solvents like Dimethyl Sulfoxide (DMSO) compared to aqueous buffers. Prolonged storage in aqueous solutions, especially at room temperature or higher, should be avoided.

  • Light: The phenolic hydroxyl groups on the aromatic ring of this compound are susceptible to oxidation, which can be accelerated by exposure to light.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the phenolic moieties.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, proper storage is crucial. The recommended conditions are summarized below.

FormStorage TemperatureShelf LifeImportant Notes
Powder -20°CUp to 3 yearsProtect from moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to prevent repeated freeze-thaw cycles.[2]
Short-term (in DMSO) 4°CUp to 1 weekFor immediate experimental use.[2]

Q3: How should I prepare this compound solutions for my experiments?

It is highly recommended to prepare working solutions of this compound fresh for each experiment from a frozen stock solution. This compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution.

Troubleshooting Guide

Issue 1: I'm observing inconsistent results in my bioassays with this compound.

Inconsistent experimental outcomes can often be attributed to the degradation of this compound in the assay medium.

  • Possible Cause: Instability in aqueous buffers.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your final working solutions fresh from a frozen DMSO stock immediately before use.

    • Minimize Incubation Time: Reduce the time this compound spends in aqueous buffers, especially at 37°C.

    • pH Control: Ensure the pH of your experimental buffer is in the neutral to slightly acidic range, which is often better for the stability of compounds with lactone rings.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to rule out solvent effects.

Issue 2: My this compound solution appears to have precipitated after dilution in an aqueous buffer.

Precipitation upon dilution of a concentrated organic stock into an aqueous medium is a common challenge.

  • Possible Cause: Lower solubility of this compound in the aqueous buffer.

  • Troubleshooting Steps:

    • Vortex/Sonicate: Vigorously mix the solution. Sonication may also help to redissolve the precipitate.

    • Gentle Warming: Warming the solution to 37°C can aid in dissolution.

    • Lower Final Concentration: If precipitation persists, consider working with a lower final concentration of this compound.

    • Change Buffer Composition: In some cases, altering the buffer components or adding a small percentage of a co-solvent may improve solubility.

Experimental Protocols and Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV or MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) with the PDA detector to identify peaks of degradation products.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Analyze the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve adequate separation between the parent this compound peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (DMSO) working Working Solutions in Stress Media stock->working Dilution acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, 60°C) working->base oxidation Oxidation (3% H₂O₂, RT) working->oxidation thermal Thermal (105°C, Solid) working->thermal photo Photostability (Light Exposure) working->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_parent Parent Compound cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (Lactone Ring Opening, Amide Bond Cleavage) parent->hydrolysis H⁺ or OH⁻, Heat oxidation Oxidation Products (Phenolic Hydroxyl Groups) parent->oxidation O₂, Light, Metal Ions

References

Identifying and mitigating off-target effects of Cyclothialidine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclothialidine (B1669526) D. Our goal is to help you identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cyclothialidine D?

This compound is a potent and specific inhibitor of bacterial DNA gyrase.[1][2][3][4] It functions by competitively inhibiting the ATPase activity of the GyrB subunit, which is essential for the supercoiling of DNA during replication and transcription.[1][5][6][7] This mechanism is distinct from that of quinolone antibiotics, which target the GyrA subunit.[5][6]

Q2: How selective is this compound for its bacterial target over mammalian enzymes?

This compound exhibits a high degree of selectivity for bacterial DNA gyrase over mammalian topoisomerases.[8] Studies have demonstrated that significantly higher concentrations of this compound are required to inhibit mammalian topoisomerase I and II compared to its potent inhibition of E. coli DNA gyrase, suggesting a wide therapeutic window.[8][9]

Q3: What is the known cytotoxicity of this compound in mammalian cells?

Published data indicates that this compound has low cytotoxicity in HeLa cells.[8][9] This is consistent with its high selectivity for its bacterial target.

Q4: Are there any known off-target effects of this compound in eukaryotic systems?

While comprehensive off-target profiling data for this compound in eukaryotic systems is not extensively published, its inhibitory activity against mammalian topoisomerases I and II is reported to be very low.[8] However, as an ATP-competitive inhibitor, there is a theoretical possibility of interactions with other ATP-binding proteins, such as kinases, although this has not been documented.[8] Researchers should remain observant for any unexpected phenotypes.

Troubleshooting Guide: Unexpected Experimental Outcomes

If you are observing unexpected phenotypic changes in your experiments that do not align with the known function of DNA gyrase inhibition, it is prudent to investigate potential off-target effects.

Issue: Unexplained Phenotypic Changes

You observe alterations in cell signaling pathways, cell cycle progression, or other cellular processes that are not directly linked to bacterial DNA metabolism.

Workflow for Investigating Potential Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 Hypothesis Generation cluster_3 Experimental Validation cluster_4 Mitigation A Unexpected Phenotype Observed B Dose-Response Analysis A->B Step 1 C Control Experiments A->C Step 1 D Computational Analysis (e.g., Target Prediction) B->D Step 2 C->D Step 2 F Target Engagement Assays (e.g., CETSA) D->F Step 3 E Literature Review for Structurally Similar Compounds E->F Step 3 G In Vitro Enzymatic Assays F->G Step 4 H Competitive Binding Assays G->H Step 5 I Chemical Derivatization (Analog Synthesis) H->I Step 6 J Dose Optimization H->J Step 6

Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against DNA Gyrase

Target EnzymeOrganismIC50 (µg/mL)
DNA GyraseEscherichia coli0.03[2][8][10]
DNA GyraseGram-positive speciesSimilar to E. coli[2][8][10]

Table 2: Selectivity Profile of this compound

EnzymeSourceIC50 (µg/mL)
DNA Topoisomerase ICalf Thymus1,700[8]
DNA Topoisomerase IICalf Thymus1,900[8]
E. coli RNA PolymeraseEscherichia coliNo inhibition[8]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to investigate and mitigate off-target effects.

Dose-Response Analysis
  • Principle: To determine if the on-target and off-target effects occur at different concentrations of this compound. Off-target effects often manifest at higher concentrations than on-target effects.

  • Protocol:

    • Establish a concentration range for this compound, starting from well below its reported IC50 for DNA gyrase (e.g., 0.001 µg/mL) and extending to several-fold higher than the concentration used in your initial experiment (e.g., 100 µg/mL).

    • Treat your cells or system with this range of concentrations.

    • Measure both the intended on-target effect (e.g., inhibition of bacterial growth) and the unexpected off-target phenotype.

    • Plot the dose-response curves for both effects.

  • Interpretation: A significant separation in the dose-response curves, where the unexpected phenotype only occurs at much higher concentrations, suggests an off-target effect.

Cellular Thermal Shift Assay (CETSA)
  • Principle: To identify direct binding of this compound to proteins in a cellular context. Ligand binding stabilizes a protein, leading to a higher melting temperature.

  • Protocol:

    • Treat intact cells with this compound at a relevant concentration and a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool and centrifuge the samples to pellet aggregated proteins.

    • Analyze the soluble protein fraction by Western blotting for a candidate target or by mass spectrometry for a proteome-wide analysis.

  • Interpretation: A shift to a higher melting temperature for a specific protein in the presence of this compound indicates direct target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Analysis A Treat cells with This compound or Vehicle B Heat cell lysates at varying temperatures A->B C Centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction (Western Blot or Mass Spec) C->D

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Competitive Binding Assay
  • Principle: To confirm if this compound binds to a suspected off-target protein at the same site as a known ligand.

  • Protocol:

    • Use a radiolabeled or fluorescently tagged known ligand for the suspected off-target protein.

    • Incubate the protein with the labeled ligand in the presence of increasing concentrations of this compound.

    • Measure the displacement of the labeled ligand.

  • Interpretation: A concentration-dependent decrease in the signal from the labeled ligand indicates that this compound is competing for the same binding site.

Kinase Profiling Assay
  • Principle: To screen for potential off-target activity against a panel of kinases, given this compound's ATP-competitive mechanism.

  • Protocol:

    • Utilize a commercial kinase profiling service or an in-house platform.

    • Submit this compound for screening against a broad panel of kinases at one or more concentrations.

    • The service will measure the inhibitory activity of this compound against each kinase.

  • Interpretation: Significant inhibition of any kinase in the panel would identify it as a potential off-target.

Mitigation Strategies

If an off-target effect is confirmed, consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the on-target effect without causing the off-target phenotype.

  • Structural Analogs: Consider synthesizing or obtaining structural analogs of this compound.[3][11][12][13][14][15] Modifications to the core structure may enhance selectivity and reduce off-target binding.

  • Rescue Experiments: If a specific off-target protein is identified, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target or by providing a downstream product of the inhibited pathway. A successful rescue provides strong evidence for the specific off-target interaction.

G cluster_0 Confirmed Off-Target Effect cluster_1 Mitigation Approaches A Off-Target Effect Identified B Dose Optimization A->B C Structural Analogues A->C D Rescue Experiments A->D

Caption: Logical relationship of mitigation strategies for confirmed off-target effects.

References

Technical Support Center: Strategies to Enhance the Whole-Cell Activity of Cyclothialidine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Cyclothialidine (B1669526) D, a potent inhibitor of bacterial DNA gyrase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cyclothialidine D?

This compound is a natural product that functions as a competitive inhibitor of the ATPase activity of the B subunit of bacterial DNA gyrase (GyrB).[1][2][3][4] This inhibition prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2] Its binding site on the GyrB subunit is distinct from that of other GyrB inhibitors like novobiocin.[5][6]

Q2: Why does this compound exhibit potent in vitro activity against DNA gyrase but poor whole-cell antibacterial activity?

The primary reason for this discrepancy is the poor permeability of this compound across the bacterial cytoplasmic membrane.[1][2][3][4] While it can effectively inhibit the isolated DNA gyrase enzyme, its molecular structure hinders its ability to reach its intracellular target in sufficient concentrations to inhibit bacterial growth.[1][4]

Q3: What are the primary strategies to enhance the whole-cell activity of this compound?

The main strategies focus on overcoming its poor membrane permeability. These include:

  • Structural Modification: Synthesizing analogs with improved physicochemical properties to facilitate better cell penetration.[2][3][4]

  • Combination Therapy: Using this compound with other agents, such as efflux pump inhibitors, to increase its intracellular concentration.[2]

  • Novel Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes to improve its transport across the bacterial membrane.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound and its analogs.

Issue 1: High IC50 in enzymatic assays but no significant Minimum Inhibitory Concentration (MIC) against whole cells.

  • Possible Cause: Poor cell permeability of the compound.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: First, ensure the purity and activity of your this compound batch using a cell-free DNA gyrase supercoiling assay.

    • Structural Analogs: Consider synthesizing or acquiring more permeable analogs, such as seco-cyclothialidines or 14-membered lactone derivatives, which have shown improved activity against Gram-positive bacteria.[2][6]

    • Permeability Assessment: Perform a bacterial membrane permeability assay using a fluorescent dye like propidium (B1200493) iodide to quantify the extent of membrane penetration.

    • Combination with Permeation Enhancers: Co-administer this compound with a known, non-bactericidal membrane permeation enhancer.

    • Efflux Pump Inhibition: In Gram-positive bacteria, efflux pumps can reduce the intracellular concentration of antibiotics. Test for synergy with a broad-spectrum efflux pump inhibitor like reserpine.

Issue 2: Inconsistent MIC results between experiments.

  • Possible Cause: Variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure that the bacterial inoculum is in the logarithmic growth phase and standardized to the same optical density (e.g., OD600 of 0.5) for each experiment.

    • Control for Growth Phase: The susceptibility of bacteria to antibiotics can vary with the growth phase. Always use cultures from the same growth stage.

    • Verify Media Composition: Ensure the consistency of the culture medium, as variations in components can affect bacterial growth and antibiotic activity.

Quantitative Data

The following tables summarize the inhibitory activities of this compound and some of its more effective analogs.

Table 1: In Vitro Inhibition of E. coli DNA Gyrase

CompoundIC50 (µg/mL) for DNA SupercoilingKi (nM) for ATPase Activity
Cyclothialidine0.03[4]6[4]
Novobiocin0.06[4]Not Reported
Coumermycin A10.06[4]Not Reported
Norfloxacin0.66[4]Not Reported
Ciprofloxacin0.88[4]Not Reported

Table 2: Whole-Cell Activity (MIC in µg/mL) of Cyclothialidine Analogs against Gram-Positive Bacteria

Compound ClassSpecific AnalogStaphylococcus aureusStreptococcus pyogenesEnterococcus faecalis
Parent Compound This compound>100>100>100
Seco-analog BAY 50-7952Reported high activity[2]Not ReportedNot Reported
14-Membered Lactones Representative Analogs0.25 - 20.12 - 11 - 8

Note: Specific MIC values for a wide range of analogs are not always publicly available in a comparative format. The values for 14-membered lactones are representative of the improved activity seen in this class.[2][6]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and its analogs.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from a fresh agar (B569324) plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Bacterial Inner Membrane Permeability Assay using Propidium Iodide (PI)

This assay assesses the integrity of the bacterial cytoplasmic membrane. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells but can enter cells with damaged membranes.

  • Preparation of Bacterial Suspension:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the bacterial pellet in the same buffer to a desired OD600 (e.g., 0.5).

  • Treatment with Compound:

    • Add the test compound (this compound or its analog) at the desired concentration to the bacterial suspension. Include an untreated control.

    • Incubate for a specific period (e.g., 30, 60, 120 minutes) at 37°C.

  • Staining and Measurement:

    • Add propidium iodide to the bacterial suspensions to a final concentration of 2-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Data Analysis:

    • An increase in fluorescence intensity in the treated samples compared to the control indicates membrane permeabilization.

3. Liposomal Encapsulation of this compound via Thin-Film Hydration

This protocol describes a common method for encapsulating compounds like this compound within liposomes.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of phospholipids (B1166683) and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis, gel filtration, or centrifugation.

Visualizations

Cyclothialidine_MoA cluster_Bacterium Bacterial Cell DNA_Gyrase DNA Gyrase GyrB GyrB Subunit (ATPase activity) DNA_Gyrase->GyrB Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis ATP ATP ATP->GyrB Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Cyclothialidine_D This compound Cyclothialidine_D->GyrB Competitive Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High in vitro activity, low whole-cell activity Check_Permeability Assess Membrane Permeability (Propidium Iodide Assay) Start->Check_Permeability Low_Permeability Low Permeability Confirmed Check_Permeability->Low_Permeability Negative Result High_Permeability Sufficient Permeability Check_Permeability->High_Permeability Positive Result Strategy_1 Strategy 1: Structural Modification (e.g., seco-analogs) Low_Permeability->Strategy_1 Strategy_3 Strategy 3: Novel Delivery System (e.g., Liposomes) Low_Permeability->Strategy_3 Check_Efflux Investigate Efflux (Accumulation Assays) High_Permeability->Check_Efflux Strategy_2 Strategy 2: Combination Therapy (e.g., Efflux Pump Inhibitors) Check_Efflux->Strategy_2

Caption: Troubleshooting workflow for low whole-cell activity.

Enhancement_Strategies cluster_Solutions Enhancement Strategies Problem Poor Whole-Cell Activity of this compound Structural_Mod Structural Modification Problem->Structural_Mod Improve Permeability Combination_Tx Combination Therapy Problem->Combination_Tx Increase Intracellular Concentration Delivery_Sys Novel Delivery Systems Problem->Delivery_Sys Facilitate Uptake Seco_Analogs seco-cyclothialidines Structural_Mod->Seco_Analogs e.g. EPIs Efflux Pump Inhibitors Combination_Tx->EPIs e.g. Liposomes Liposomal Encapsulation Delivery_Sys->Liposomes e.g.

Caption: Logical relationship of strategies to enhance activity.

References

Dealing with inconsistent results in Cyclothialidine D experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Cyclothialidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Cyclothialidine?

A1: Cyclothialidine is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in prokaryotes.[1][2][3] It functions by competitively inhibiting the ATPase activity of the DNA gyrase B subunit (GyrB).[1][4][5][6] This action prevents the enzyme from introducing negative supercoils into DNA, which is a crucial step for relieving torsional stress during DNA replication.[1][7] Unlike quinolone antibiotics, Cyclothialidine does not stabilize the DNA-gyrase cleavage complex.[1][5]

Q2: My experimental results with Cyclothialidine are inconsistent. Could this be due to compound instability?

A2: Yes, inconsistent results can be a sign of compound instability.[8] Cyclothialidine's structure, which includes a 12-membered lactone ring and amide bonds, makes it susceptible to degradation, especially in aqueous solutions.[8] To mitigate this, it is recommended to prepare working solutions fresh from a frozen stock for each experiment and minimize the time the compound spends in aqueous buffers, particularly at room temperature or higher.[8]

Q3: I observed a precipitate when diluting my Cyclothialidine DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue arising from the lower solubility of Cyclothialidine in aqueous media compared to organic solvents like DMSO.[8] To address this, you can try vigorous vortexing or sonication to help redissolve the precipitate.[8] Gently warming the solution to 37°C may also aid in dissolution.[8] To prevent precipitation, consider using a lower final concentration of Cyclothialidine or a slightly higher percentage of DMSO in your final working solution, ensuring to run a vehicle control with the same DMSO concentration.[8]

Q4: Can variations in ATP concentration affect my results?

A4: Absolutely. The inhibitory activity of Cyclothialidine is antagonized by ATP.[4][6][8] An 11-fold reduction in inhibitory activity was observed when the ATP concentration was increased from 0.5 to 5 mM.[4][6] Therefore, variations in ATP concentration within your assay system can lead to inconsistent results. It is crucial to maintain controlled and consistent ATP levels across all experiments.[8]

Q5: Is Cyclothialidine a spliceosome modulator?

A5: Based on available scientific literature, Cyclothialidine's established mechanism of action is the inhibition of bacterial DNA gyrase.[1][4][5][6] There is no current evidence to suggest that it functions as a spliceosome modulator. Spliceosome modulators are a distinct class of compounds that interfere with the pre-mRNA splicing machinery in eukaryotic cells.[9][10][11][12] Researchers investigating splicing should consider compounds with known activity against spliceosome components.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in DNA Gyrase Supercoiling Assays
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions of Cyclothialidine from a DMSO stock for each experiment. Avoid prolonged storage in aqueous assay buffers.[8]
Inconsistent ATP Concentration Ensure the final ATP concentration is the same across all wells and all experiments. Prepare a master mix of the assay buffer including ATP.[8]
Enzyme Activity Variation Use a consistent lot of DNA gyrase and handle it according to the manufacturer's instructions. Aliquot the enzyme to avoid repeated freeze-thaw cycles.
Precipitation of Compound Visually inspect for precipitation after dilution into the assay buffer. If observed, follow the steps in FAQ Q3. Consider pre-incubating the compound with the enzyme before adding ATP and DNA.
Issue 2: Poor or No Activity Against Intact Bacterial Cells
Potential Cause Troubleshooting Step
Poor Cell Penetration Cyclothialidine is known to have poor penetration into most bacterial cells, with the exception of Eubacterium spp.[13][14] This is a known limitation of the parent compound.[1][3]
Efflux Pump Activity Consider using bacterial strains with known deficiencies in common efflux pumps to see if activity is restored.
Compound Degradation in Media Assess the stability of Cyclothialidine in your specific bacterial growth medium over the time course of the experiment.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of Cyclothialidine against its primary target.

Target Enzyme Organism Assay Type IC50 (µg/mL) Ki (nM)
DNA GyraseEscherichia coliDNA Supercoiling0.03[13][15]-
DNA GyraseEscherichia coliATPase Activity-6[4][5][6]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibition of this activity by Cyclothialidine results in a lower proportion of supercoiled DNA, which can be visualized by agarose (B213101) gel electrophoresis.[7]

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl2, 10 mM DTT, 5 mM EDTA, and 2.5 mg/mL BSA[7][16]

  • 10 mM ATP solution

  • Cyclothialidine stock solution in DMSO

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol[17]

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of Cyclothialidine in DMSO.

  • On ice, prepare the reaction mixture. For a 20 µL reaction, combine:

    • 4 µL 5X Assay Buffer

    • 1 µL Relaxed plasmid DNA (0.5 µg)

    • 1 µL Cyclothialidine (or DMSO for vehicle control) at various concentrations

    • x µL Nuclease-free water to bring the volume to 18 µL

  • Initiate the reaction by adding 1 µL of DNA gyrase (1 unit) and 1 µL of 10 mM ATP to each tube. Mix gently.[16][17]

  • Incubate the reactions at 37°C for 1 hour.[16]

  • Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.[16]

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated sufficiently.[16]

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[16] Supercoiled DNA will migrate faster than relaxed DNA. The inhibition is indicated by the disappearance of the supercoiled band and an increase in the relaxed DNA band.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by Cyclothialidine. The activity can be monitored by measuring the decrease in absorbance at 340 nm in a coupled-enzyme assay or by quantifying the amount of ADP produced.

Materials:

  • Purified DNA gyrase

  • Linearized plasmid DNA

  • 5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl2, 5 mM DTT[7]

  • ATP solution

  • Cyclothialidine stock solution in DMSO

  • ADP detection kit (e.g., ADP-Glo™) or components for a coupled-enzyme assay (pyruvate kinase, lactate (B86563) dehydrogenase, NADH, phosphoenolpyruvate)

Procedure (using an ADP detection kit):

  • Prepare serial dilutions of Cyclothialidine.

  • In a microplate, add the assay buffer, DNA gyrase, linearized DNA, and Cyclothialidine or vehicle control.[17]

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP.[17]

  • Incubate at 37°C for 30-60 minutes.[17]

  • Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the chosen kit.[17]

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Cyclothialidine_Mechanism cluster_Gyrase DNA Gyrase (GyrB Subunit) cluster_Process Process GyrB ATPase Site Binding Binding ATP ATP ATP->Binding Cyclo Cyclothialidine Cyclo->Binding Competitively Inhibits Hydrolysis ATP Hydrolysis Binding->Hydrolysis Enables Supercoiling DNA Supercoiling Hydrolysis->Supercoiling Drives Supercoiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reagents (Buffer, DNA, ATP, Enzyme) C 3. Assemble Reaction Mix (Buffer, DNA, Cyclo/DMSO) A->C B 2. Serially Dilute Cyclothialidine B->C D 4. Initiate with Enzyme + ATP C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction E->F G 7. Agarose Gel Electrophoresis F->G H 8. Visualize & Quantify DNA Bands G->H Troubleshooting_Logic Start Inconsistent Results Observed Check_Sol Check for Precipitation in Assay Buffer Start->Check_Sol Check_Fresh Using Freshly Prepared Working Solutions? Check_Sol->Check_Fresh No Sol_Actions Improve Solubility: - Vortex/Sonicate - Adjust [DMSO] - Warm to 37°C Check_Sol->Sol_Actions Yes Check_ATP Is ATP Concentration Strictly Controlled? Check_Fresh->Check_ATP Yes Fresh_Actions Prepare Fresh Cyclothialidine Dilutions for Each Experiment Check_Fresh->Fresh_Actions No ATP_Actions Use Master Mix for Buffer and ATP Check_ATP->ATP_Actions No End Re-run Experiment Check_ATP->End Yes Sol_Actions->Check_Fresh Fresh_Actions->Check_ATP ATP_Actions->End

References

Refinement of protocols for synthesizing Cyclothialidine D analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cyclothialidine (B1669526) D analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Cyclothialidine and its analogs?

A1: The total synthesis of Cyclothialidine is a complex undertaking. Key challenges include the stereocontrolled construction of the bicyclic core, the efficient formation of the macrocyclic lactone (which can range from 11- to 16-membered rings), and managing multiple sensitive functional groups that necessitate a robust protecting group strategy.[1]

Q2: Why is a "flexible synthetic route" important for developing Cyclothialidine derivatives?

A2: A flexible synthetic route is critical for exploring the structure-activity relationships (SAR) of Cyclothialidine analogs.[1][2] It enables systematic modifications to different parts of the molecule, such as the lactone ring size and the peptide side chain. This flexibility is key to optimizing antibacterial potency, improving pharmacokinetic properties, and reducing metabolic degradation.[1]

Q3: Are there significant differences in synthesizing Cyclothialidine versus its seco-analogs?

A3: Yes, the synthesis of seco-Cyclothialidines, which lack the macrocyclic ring, is generally more straightforward.[1] A "new concise pathway" has been developed for these analogs, with a key step being the efficient formation of a 2-aminothiazole (B372263) derivative.[1][3]

Q4: My synthesized Cyclothialidine analog shows potent DNA gyrase inhibition but has poor or no whole-cell antibacterial activity. Why?

A4: This is a common issue, primarily due to poor bacterial cell permeability.[4][5] High lipophilicity can prevent the compound from passing through the bacterial cell wall and membrane.[2][4] Another possibility is the activity of efflux pumps, which actively remove the compound from the bacterial cell.[4]

Q5: My DNA gyrase inhibition assay results are inconsistent. What could be the cause?

A5: Inconsistent results can stem from several factors. Cyclothialidine and its analogs are competitive inhibitors of the ATPase activity of GyrB, so their apparent inhibitory activity is dependent on the ATP concentration in the assay.[4][6][7] It is crucial to standardize and report the ATP concentration, which is often 1 mM.[4] Compound instability in aqueous buffers can also lead to variability; it is recommended to prepare working solutions fresh for each experiment.[8]

Troubleshooting Guides

Low Yields in Macrocyclization

The formation of the macrocyclic lactone is often a challenging and low-yielding step.[1]

Possible Cause Suggested Solution Expected Outcome
High Concentration Employ high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular oligomerization.[1][4]Increased yield of the desired monomeric macrocycle.[1]
Inefficient Coupling Reagent Screen various macrolactonization reagents. The Yamaguchi esterification, Mitsunobu reaction, or specific peptide coupling reagents like HATU or HOBt can be effective.[1][9]Improved conversion to the cyclic product.[1]
Unfavorable Precursor Conformation Introduce conformational constraints in the linear precursor to pre-organize it for cyclization. This can be achieved by incorporating specific amino acids or using templates.[1][4]Enhanced cyclization efficiency and yield.[1]
Protecting Group Interference Ensure that the protecting groups on the linear precursor do not sterically hinder the reactive termini from approaching each other. A careful selection of smaller or more flexible protecting groups may be necessary.[1]Reduced steric hindrance and improved cyclization.
Purification Challenges

The presence of multiple polar functional groups and the potential for closely related side-products can make the purification of Cyclothialidine derivatives difficult.[1]

Problem Suggested Solution Expected Outcome
Complex reaction mixture Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize side-product formation.[1]A cleaner reaction profile, simplifying purification.
Co-elution of impurities Explore different chromatography techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) or different solvent systems for column chromatography.Separation of the desired product from closely related impurities.[1]
Presence of protecting groups If purification of a protected intermediate is difficult, consider deprotection followed by purification of the more polar product, which may have different chromatographic behavior.[1]Improved separation due to changes in polarity.[1]
Amorphous or oily product Attempt to crystallize the product from a suitable solvent system.A crystalline solid of high purity.[1]
Stereochemistry Issues
Problem Suggested Solution Expected Outcome
Low stereoselectivity Optimize the stereocontrolled steps of the synthesis. This may involve screening different chiral catalysts, auxiliaries, or reagents.High diastereomeric or enantiomeric excess of the desired isomer.[1]
Epimerization Avoid harsh acidic or basic conditions that can lead to epimerization of existing stereocenters, particularly at the α-position to carbonyl groups.[1]Preservation of the desired stereochemistry throughout the synthetic sequence.[1]
Difficulty in determining stereochemistry Use advanced NMR techniques (e.g., NOESY) or X-ray crystallography to confirm the relative and absolute stereochemistry of intermediates and the final product.[1]Unambiguous assignment of stereoisomers.[1]

Quantitative Data

Table 1: DNA Gyrase ATPase Inhibitory Activity of Cyclothialidine Analogs [9]

Compound Modification E. coli Gyrase IC50 (µM)
CyclothialidineParent Compound0.03
Analogue A14-membered lactone0.02
Analogue B16-membered lactone0.15
Analogue Cseco-analogue1.2
Analogue DDilactam analogue0.05

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Cyclothialidine Analogs [9]

Compound S. aureus S. pyogenes E. faecalis
Cyclothialidine>128>128>128
Analogue A214
Analogue B16832
Analogue D428

Experimental Protocols

General Synthetic Scheme for 14-Membered Cyclothialidine Analogs[9]

A representative synthetic workflow involves a multi-step sequence:

  • Synthesis of the bicyclic core: Construction of the key 14-hydroxylated, bicyclic core structure.[2]

  • Peptide coupling: Stepwise coupling of amino acid residues to build the peptide side chain.

  • Saponification: Hydrolysis of a terminal ester to yield the seco-acid.[9]

  • Macrolactonization: Dissolving the seco-acid in a suitable solvent (e.g., THF/toluene) and employing a macrolactonization protocol, such as Yamaguchi esterification or a Mitsunobu reaction, to form the 14-membered lactone ring.[9]

  • Final deprotection: Removal of all protecting groups using appropriate strategies (e.g., acid-labile for Boc groups, hydrogenation for Cbz groups) to yield the final analog.[9]

  • Purification: The final compound is purified by preparative HPLC.[9]

DNA Gyrase ATPase Inhibition Assay[5][9]

This assay measures the inhibition of the ATPase activity of DNA gyrase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate (B1213749) kinase, and 100 U/mL lactate (B86563) dehydrogenase.[9]

  • Inhibitor Addition: Add varying concentrations of the Cyclothialidine analog to the wells of a 96-well plate containing the reaction mixture.[9]

  • Enzyme Addition: Add purified E. coli DNA gyrase to each well.[9]

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.[9]

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[9]

DNA Supercoiling Assay[5][9]

This assay visually assesses the ability of DNA gyrase to introduce supercoils into relaxed plasmid DNA in the presence of an inhibitor.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.[9]

  • Inhibitor and DNA Addition: Add varying concentrations of the Cyclothialidine analog and relaxed pBR322 plasmid DNA to the reaction mixture.[9]

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.[9]

  • Incubation: Incubate the reaction at 37°C for 1 hour.[9]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[9]

  • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.[9]

Antibacterial Susceptibility Testing (Broth Microdilution)[9]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

  • Compound Preparation: Prepare a stock solution of the Cyclothialidine analog in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Visualizations

G cluster_troubleshooting Troubleshooting Low Macrocyclization Yield start Low Yield in Macrocyclization Step q1 Check Reaction Concentration start->q1 s1 Employ High-Dilution Conditions q1->s1 High q2 Evaluate Coupling Reagent q1->q2 Optimal s1->q2 s2 Screen Alternative Reagents (e.g., Yamaguchi, Mitsunobu) q2->s2 Inefficient q3 Assess Precursor Conformation q2->q3 Efficient s2->q3 s3 Introduce Conformational Constraints q3->s3 Unfavorable end Improved Yield q3->end Favorable s3->end

Caption: A logical workflow for troubleshooting low yields in the macrocyclization step.

G cluster_workflow General Synthetic Workflow for Cyclothialidine Analogs A Synthesis of Bicyclic Core B Peptide Coupling A->B C Saponification to Seco-Acid B->C D Macrolactonization C->D E Final Deprotection D->E F Preparative HPLC Purification E->F G Final Analog F->G G cluster_pathway Mechanism of Action: Inhibition of DNA Gyrase ATP ATP Binding Competitive Binding to ATPase Site ATP->Binding GyrB DNA Gyrase (GyrB Subunit) GyrB->Binding Cyclo Cyclothialidine D Analog Cyclo->Binding NoHydrolysis ATP Hydrolysis Blocked Binding->NoHydrolysis NoSupercoiling DNA Supercoiling Inhibited NoHydrolysis->NoSupercoiling ReplicationStop DNA Replication Halted NoSupercoiling->ReplicationStop CellDeath Bacterial Cell Death ReplicationStop->CellDeath

References

Technical Support Center: Navigating HTS with Cyclothialidine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyclothialidine D in High-Throughput Screening (HTS) campaigns. Find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate false positives and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of bacterial DNA gyrase.[1][2] It specifically targets the ATPase activity associated with the GyrB subunit of the enzyme.[1] By competitively inhibiting ATP hydrolysis, this compound prevents the supercoiling of DNA, which is essential for bacterial DNA replication and transcription.[1][3]

Q2: Is this compound selective for bacterial DNA gyrase?

A2: Yes, this compound exhibits a high degree of selectivity for bacterial DNA gyrase over mammalian topoisomerases.[1] The concentration required to inhibit mammalian topoisomerases I and II is significantly higher than that needed to inhibit bacterial DNA gyrase, indicating a wide therapeutic window.[1]

Q3: What are the common causes of false positives in HTS assays involving compounds like this compound?

A3: False positives in HTS can arise from several factors, including:

  • Compound Aggregation: Hydrophobic compounds can form aggregates in aqueous assay buffers, which can non-specifically inhibit enzymes or interfere with detection systems.[4] Given that this compound is hydrophobic and often dissolved in DMSO, it may precipitate when diluted into aqueous buffers, suggesting a potential for aggregation.

  • Autofluorescence: The intrinsic fluorescence of a compound can interfere with fluorescence-based assays, leading to a false signal.

  • Assay Technology Interference: Compounds can directly inhibit reporter enzymes (e.g., luciferase) or interfere with other components of the detection system.

Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What should I do?

A4: This is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in the assay buffer.

  • Vortexing/Sonication: After adding the this compound solution to the buffer, vortex the mixture thoroughly. Gentle sonication can also help to redissolve small precipitates.[3]

  • Pre-warming the Buffer: Gently warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.

  • Lowering the Final Compound Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay. The reported 50% inhibitory concentration (IC50) for this compound in an E. coli DNA gyrase supercoiling reaction is approximately 0.03 µg/mL.[5][6]

Troubleshooting False Positives

This section provides a structured approach to identifying and eliminating false positives when screening with this compound.

Initial Hit Confirmation Workflow

The following diagram illustrates a recommended workflow for validating primary hits from an HTS campaign with this compound.

HTS_Hit_Validation_Workflow Primary_HTS Primary HTS Hit Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence-based or T5 Exonuclease) Primary_HTS->Orthogonal_Assay Confirm on-target activity Counter_Screen Counter-Screen (Autofluorescence & Aggregation) Orthogonal_Assay->Counter_Screen Rule out artifacts Dose_Response Dose-Response Curve Counter_Screen->Dose_Response Determine potency Confirmed_Hit Confirmed Hit Dose_Response->Confirmed_Hit Validate

A workflow for validating primary HTS hits.
Issue: Suspected False Positive Due to Assay Interference

If you suspect that your positive hits are not due to the specific inhibition of DNA gyrase by this compound, follow these troubleshooting steps.

An orthogonal assay measures the same biological activity using a different technology or principle. This helps to eliminate false positives that are specific to the primary assay format.

  • Recommendation: If your primary screen was a gel-based supercoiling assay, consider using a fluorescence-based assay or a T5 exonuclease-based assay as an orthogonal confirmation.

Counter-screens are designed to identify compounds that interfere with the assay technology itself.

  • Autofluorescence Check: To determine if this compound is fluorescent under your assay conditions, run a control plate without the target enzyme and measure the fluorescence at the same wavelengths used in your assay.

  • Aggregation Analysis: Compound aggregation is a common cause of non-specific inhibition. Use Dynamic Light Scattering (DLS) to detect the presence of aggregates.

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound on bacterial DNA gyrase.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase (GyrA & GyrB subunits) GyrB GyrB (ATPase site) GyrA GyrA (DNA cleavage/ligation) GyrB->GyrA Powers Relaxed_DNA Relaxed DNA GyrA->Relaxed_DNA Acts on ATP ATP ATP->GyrB Binds to Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Becomes Cyclothialidine_D This compound Cyclothialidine_D->GyrB Competitively inhibits ATP binding

Inhibition of DNA gyrase by this compound.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity of this compound and other relevant compounds.

Table 1: In Vitro Inhibitory Activity of this compound and Other DNA Gyrase Inhibitors

CompoundTarget EnzymeOrganismIC50 (µg/mL)Reference(s)
This compound DNA GyraseEscherichia coli0.03[5][6]
NovobiocinDNA GyraseEscherichia coli0.06[5]
Coumermycin A1DNA GyraseEscherichia coli0.06[5]
CiprofloxacinDNA GyraseEscherichia coli0.88[5]
NorfloxacinDNA GyraseEscherichia coli0.66[5]

Table 2: Selectivity Profile of this compound

EnzymeSourceIC50 (µg/mL)Reference(s)
DNA Topoisomerase ICalf Thymus1,700[1]
DNA Topoisomerase IICalf Thymus1,900[1]
E. coli RNA PolymeraseEscherichia coli>1,000[1]
HeLa DNA Polymerase αHuman>1,000[1]

Experimental Protocols

Protocol 1: Fluorescence-Based DNA Gyrase Inhibition Assay (Orthogonal Assay)

This assay measures the change in fluorescence of a DNA-intercalating dye as DNA gyrase converts relaxed plasmid DNA to its supercoiled form.

Materials:

  • Purified E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X DNA gyrase reaction buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine)

  • ATP solution (10 mM)

  • This compound stock solution in DMSO

  • DNA intercalating dye (e.g., SYBR Green)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing 5X DNA gyrase reaction buffer, relaxed plasmid DNA (final concentration ~20 µg/mL), and ATP (final concentration 1 mM).

  • Compound Addition: Add varying concentrations of this compound (or DMSO control) to the wells of the 384-well plate.

  • Enzyme Addition: Add the reagent mix to the wells, followed by the addition of E. coli DNA gyrase.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Detection: Add the DNA intercalating dye to each well and measure the fluorescence intensity using a plate reader. A decrease in fluorescence indicates inhibition of DNA supercoiling.

Protocol 2: T5 Exonuclease-Based DNA Gyrase Inhibition Assay (Orthogonal Assay)

This assay relies on the ability of T5 exonuclease to selectively degrade supercoiled DNA, while leaving relaxed DNA intact.

Materials:

  • Purified E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pAB1)

  • 10X DNA gyrase buffer

  • ATP solution (10 mM)

  • This compound stock solution in DMSO

  • T5 Exonuclease

  • DNA staining dye (e.g., Ethidium Homodimer 1)

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Gyrase Reaction: In the wells of a 384-well plate, set up the DNA gyrase reaction containing relaxed plasmid DNA, 1X gyrase buffer, ATP, and varying concentrations of this compound. Add E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for DNA supercoiling.

  • T5 Exonuclease Digestion: Add T5 exonuclease to each well and incubate at 37°C for an additional 120 minutes.

  • Signal Detection: Add the DNA staining dye to each well and measure the fluorescence. In the absence of an inhibitor, the supercoiled DNA will be degraded, resulting in a low fluorescence signal. Inhibition of DNA gyrase will result in the persistence of relaxed DNA and a higher fluorescence signal.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Detection (Counter-Screen)

DLS is a biophysical technique used to determine the size distribution of particles in a solution.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes or 384-well plates compatible with the DLS instrument

  • This compound stock solution in DMSO

  • Assay buffer

Procedure:

  • Sample Preparation: Prepare samples of this compound in the assay buffer at the concentrations used in the HTS. It is crucial to also prepare a buffer-only control.

  • Filtering: Filter all samples through a 0.22 µm syringe filter to remove any dust or large particles that could interfere with the measurement.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Load the samples into the cuvettes or plate.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The presence of large particles (typically >100 nm) that are not present in the buffer control is indicative of compound aggregation.

Protocol 4: Autofluorescence Assessment (Counter-Screen)

This protocol determines if this compound exhibits intrinsic fluorescence at the wavelengths used in your HTS assay.

Materials:

  • This compound stock solution in DMSO

  • Assay buffer

  • Microplates identical to those used in the HTS (e.g., 384-well black plates)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Sample Plate: In a microplate, add this compound to the assay buffer at the same final concentrations used in the HTS. Include wells with assay buffer and DMSO only as a negative control.

  • Fluorescence Measurement: Place the plate in the plate reader and measure the fluorescence intensity at the excitation and emission wavelengths used in your primary HTS assay.

  • Data Analysis: Compare the fluorescence signal of the wells containing this compound to the signal from the buffer/DMSO control wells. A significantly higher signal in the presence of the compound indicates autofluorescence.

References

Technical Support Center: Optimizing Cyclothialidine D Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclothialidine D cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this potent DNA gyrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel and potent inhibitor of bacterial DNA gyrase.[1][2] It specifically targets the ATPase activity associated with the GyrB subunit of the enzyme.[3] This inhibition prevents the supercoiling of DNA, which is essential for DNA replication and transcription in bacteria, ultimately leading to bacteriostatic and, in some cases, bactericidal effects.[3][4] Its mechanism is distinct from other classes of DNA gyrase inhibitors, such as quinolones, which stabilize the DNA-gyrase cleavage complex.[3]

Q2: I am not observing any effect of this compound in my cellular assay. What are the possible reasons?

A2: Several factors could contribute to a lack of observable effect:

  • Incubation Time: The incubation time may be too short. While biochemical effects can be rapid, cellular effects, such as inhibition of bacterial growth, typically require longer incubation periods (e.g., 16-48 hours for a Minimum Inhibitory Concentration (MIC) assay).[5][6]

  • Cellular Penetration: this compound has been reported to have poor penetration into most bacterial cells, which can limit its efficacy in whole-cell assays.[1] Your bacterial strain of interest may not be permeable to the compound.

  • ATP Competition: As an ATP-competitive inhibitor, the high intracellular concentrations of ATP can antagonize the inhibitory activity of this compound.[7][8]

  • Compound Stability: Ensure the compound has been stored and handled correctly to prevent degradation. It can be sensitive to pH and oxidation.

  • Assay Conditions: The chosen cell density, media components, and readout method may not be optimal for detecting the effects of this compound.

Q3: What is a good starting point for incubation time in my experiment?

A3: The optimal incubation time is dependent on the specific assay and organism.

  • For biochemical assays (e.g., in vitro DNA supercoiling or ATPase assays), shorter incubation times of 30 to 60 minutes are typically sufficient.

  • For antibacterial cellular assays , such as determining the Minimum Inhibitory Concentration (MIC), a standard incubation time of 16 to 24 hours is a good starting point. For some slower-growing bacteria, this may need to be extended to 48 hours or longer.[5][6][9][10]

  • For time-course experiments to study the kinetics of inhibition, you should measure effects at several time points (e.g., 2, 4, 8, 16, and 24 hours).

Q4: Can prolonged incubation with this compound lead to misleading results?

A4: Yes, extended incubation times can sometimes complicate data interpretation. Some studies have shown that the antimicrobial activity of certain antibiotics can decrease after prolonged incubation (e.g., 40 hours), potentially due to compound degradation or the emergence of resistant subpopulations. It is crucial to establish an optimal incubation window for your specific experimental system.

Troubleshooting Guides

Problem: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for consistency.
Edge Effects in Microplates To minimize evaporation from outer wells, which can concentrate the compound and affect cell growth, fill the perimeter wells with sterile media or PBS and do not use them for experimental data.
Compound Precipitation This compound is often dissolved in DMSO and can precipitate when diluted in aqueous media. Visually inspect wells for precipitation after adding the compound. If observed, try vortexing, gentle warming (37°C), or preparing fresh dilutions.
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 levels across the incubator. Avoid stacking plates, which can lead to temperature gradients.
Problem: No Dose-Response Relationship Observed
Possible Cause Troubleshooting Step
Inappropriate Concentration Range The concentrations tested may be too high (leading to 100% inhibition across the range) or too low (no observable effect). Perform a broad-range dose-finding experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range.
ATP Competition The high intracellular ATP concentration may be outcompeting this compound. This is an inherent characteristic of ATP-competitive inhibitors in cellular assays. While difficult to modulate directly in cells, be aware that the cellular IC50 will likely be higher than the biochemical IC50.
Poor Cellular Uptake The target cells may not be permeable to this compound. Consider using a different, more susceptible bacterial strain or a permeabilizing agent if appropriate for your experimental goals.
Short Incubation Time The inhibitory effect may take longer to manifest at the cellular level. Perform a time-course experiment to determine if a longer incubation period is required to observe a dose-dependent effect.

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound Assays

Assay TypeTypical Incubation TimeKey Considerations
DNA Gyrase Supercoiling Assay (In Vitro) 30 - 60 minutesShorter time is sufficient to observe direct enzymatic inhibition.
DNA Gyrase ATPase Assay (In Vitro) 30 - 60 minutesAllows for measurement of ATP hydrolysis under initial rate conditions.
Minimum Inhibitory Concentration (MIC) Assay 16 - 24 hoursStandard for many bacterial species to allow for sufficient growth in control wells.
Time-Kill Kinetic Assay Multiple time points (e.g., 0, 2, 4, 8, 24 hours)Essential to understand the dynamics of bactericidal or bacteriostatic activity.
Mammalian Cell Cytotoxicity Assay 24 - 72 hoursLonger exposure may be needed to observe cytotoxic effects.[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate bacterial growth medium to achieve the desired final concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest to the mid-logarithmic growth phase. Dilute the culture in fresh growth medium to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.[6]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Course Experiment to Optimize Incubation Time
  • Plate Setup: Prepare multiple identical 96-well plates as described in the MIC protocol, with a range of this compound concentrations.

  • Staggered Incubation: Place all plates in the incubator at the same time.

  • Time-Point Readings: At each designated time point (e.g., 2, 4, 8, 16, and 24 hours), remove one plate and measure bacterial growth (e.g., by reading the optical density at 600 nm).

  • Data Analysis: For each time point, plot the growth inhibition against the this compound concentration. This will reveal how the potency (e.g., IC50) and maximal inhibition change over time, allowing you to select the most appropriate incubation time for future experiments.

Visualizations

Cyclothialidine_D_Mechanism cluster_gyrase DNA Gyrase (GyrA + GyrB) GyrB GyrB Subunit (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes No_Supercoiling Inhibition of Supercoiling GyrA GyrA Subunit (DNA cleavage/ligation) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Induces negative supercoils ATP ATP ATP->GyrB Binds to Cyclothialidine This compound Cyclothialidine->GyrB Competitively binds to ATP-binding site DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Bacterial_Death Bacteriostasis/ Cell Death No_Supercoiling->Bacterial_Death

Caption: Mechanism of action of this compound on bacterial DNA gyrase.

Caption: Troubleshooting workflow for this compound cellular assays.

References

Validation & Comparative

Cyclothialidine D: A Potent and Specific Inhibitor of Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Cyclothialidine (B1669526) D, a natural product isolated from Streptomyces filipinensis, has emerged as a highly potent and specific inhibitor of bacterial DNA gyrase.[1][2] This guide provides a comprehensive comparison of Cyclothialidine D with other well-known DNA gyrase inhibitors, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential as a lead compound for novel antibacterial agents.

Mechanism of Action: Targeting the GyrB Subunit

This compound exerts its inhibitory effect by specifically targeting the B subunit of DNA gyrase (GyrB).[3][4] It acts as a competitive inhibitor of the ATPase activity essential for the enzyme's supercoiling function.[3][5] This mechanism is distinct from that of quinolone antibiotics, which target the A subunit (GyrA) and stabilize the DNA-gyrase cleavage complex.[4][6] Notably, this compound has demonstrated activity against a novobiocin-resistant DNA gyrase, suggesting a unique binding site on the GyrB subunit.[3][5]

The following diagram illustrates the mechanism of action of different classes of DNA gyrase inhibitors:

DNA_Gyrase_Inhibition_Mechanisms Mechanism of DNA Gyrase Inhibition cluster_GyrA GyrA Subunit (Cleavage-Rejoining) cluster_GyrB GyrB Subunit (ATPase Activity) GyrA DNA Cleavage and Rejoining Quinolones Quinolones (e.g., Ciprofloxacin, Norfloxacin) Quinolones->GyrA Stabilize cleavage complex GyrB ATP Hydrolysis Cyclothialidine_D This compound Cyclothialidine_D->GyrB Competitive Inhibition Aminocoumarins Aminocoumarins (e.g., Novobiocin, Coumermycin A1) Aminocoumarins->GyrB Inhibition DNA_Gyrase DNA Gyrase cluster_GyrA cluster_GyrA DNA_Gyrase->cluster_GyrA cluster_GyrB cluster_GyrB DNA_Gyrase->cluster_GyrB

Caption: Mechanisms of action of different DNA gyrase inhibitors.

Comparative Inhibitory Activity

This compound exhibits remarkable potency against Escherichia coli DNA gyrase, surpassing many established inhibitors in in vitro DNA supercoiling assays. The 50% inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget SubunitIC50 (µg/mL)Reference
This compound GyrB 0.03 [1][7]
NovobiocinGyrB0.06[1][7]
Coumermycin A1GyrB0.06[1][7]
NorfloxacinGyrA0.66[1][7]
CiprofloxacinGyrA0.88[1][7]
Nalidixic AcidGyrA26[1][7]

Table 1: Comparison of the 50% inhibitory concentrations (IC50) of various DNA gyrase inhibitors against E. coli DNA gyrase in a DNA supercoiling reaction.

Experimental Protocols

The validation of DNA gyrase inhibitors primarily relies on in vitro assays that measure the enzyme's activity. The DNA supercoiling assay is a fundamental technique used to determine the inhibitory potential of a compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) can be separated by agarose (B213101) gel electrophoresis.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Addition: Dilute the E. coli DNA gyrase in dilution buffer. Add the diluted enzyme to all tubes except the no-enzyme control.

  • Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye. An optional step is to add proteinase K to digest the enzyme.

  • Extraction (Optional): Add chloroform:isoamyl alcohol, vortex briefly, and centrifuge. Collect the upper aqueous phase.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until adequate separation of the DNA forms is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.

The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay:

DNA_Gyrase_Supercoiling_Assay_Workflow Workflow of DNA Gyrase Supercoiling Inhibition Assay Start Start Reaction_Setup Prepare Reaction Mix (Buffer, Relaxed DNA) Start->Reaction_Setup Add_Compound Add Test Compound (e.g., this compound) Reaction_Setup->Add_Compound Add_Enzyme Add DNA Gyrase Add_Compound->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Stop Reaction (Add Stop Buffer) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analysis Visualize and Analyze Results Electrophoresis->Analysis End End Analysis->End

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Conclusion

This compound stands out as a potent and specific inhibitor of the bacterial DNA gyrase B subunit. Its high in vitro activity, coupled with a distinct mechanism of action, makes it a valuable tool for studying DNA gyrase and a promising scaffold for the development of new antibacterial drugs. While the parent compound shows limited activity against intact bacterial cells, likely due to poor membrane permeation, synthetic analogs have been developed with improved antibacterial activity.[2][8] Further research focusing on optimizing the pharmacokinetic properties of this compound derivatives could lead to the development of novel and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

Cyclothialidine D vs. Other GyrB Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyclothialidine D with other prominent inhibitors of the bacterial DNA gyrase B (GyrB) subunit. The analysis is supported by quantitative experimental data to offer an objective evaluation of their performance and mechanisms of action.

Introduction to DNA Gyrase and GyrB Inhibition

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process driven by the hydrolysis of ATP. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATPase active site, making it a critical target for the development of novel antibacterial agents. Inhibitors targeting GyrB disrupt the energy supply for the enzyme's function, ultimately leading to bacterial cell death.

This compound, a member of the peptide-lactone class of antibiotics, is a potent and competitive inhibitor of the ATPase activity of DNA gyrase.[1][2][3] This guide compares its efficacy with other well-established and recently developed GyrB inhibitors.

Comparative Efficacy of GyrB Inhibitors

The inhibitory potential of this compound and other GyrB inhibitors is primarily assessed through in vitro enzyme assays and whole-cell antibacterial activity assays. Key performance indicators include the 50% inhibitory concentration (IC50) against purified DNA gyrase and the minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: In Vitro Inhibitory Activity against Escherichia coli DNA Gyrase
InhibitorClassIC50 (µg/mL)K_i_ (nM)Mechanism of Action
This compound Peptide-Lactone0.03[4]6[1][2]Competitive ATPase Inhibition
Novobiocin (B609625)Aminocoumarin0.06[4]10[3]Competitive ATPase Inhibition
Coumermycin A1Aminocoumarin0.06[4]4.5[3]Competitive ATPase Inhibition
Pyrrolamide 1Pyrrolamide~1.8 (3 µM)[3]-ATPase Inhibition
SPR719 (active form of SPR720)Benzimidazole--ATPase Inhibition
Zoliflodacin (B560191)Spiropyrimidinetrione--Inhibition of DNA re-ligation (GyrB target)[5][6]
GepotidacinTriazaacenaphthylene--Dual Gyrase/Topoisomerase IV Inhibition[5]

Note: Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin), which target the GyrA subunit, are included for context as well-known DNA gyrase inhibitors.[3]

Table 2: Minimum Inhibitory Concentration (MIC) against Selected Bacterial Strains
InhibitorClassS. aureus (µg/mL)E. coli (µg/mL)M. tuberculosis (µg/mL)
This compound Peptide-LactonePoor cell penetration[4]Poor cell penetration[4]-
NovobiocinAminocoumarin0.12 - 1>1004[7]
Pyrrolamide (Compound 28)Pyrrolamide<0.03[8]1[8]-
SPR719 (active form of SPR720)Benzimidazole--MIC90: 2-4 (against NTM)[2]
ZoliflodacinSpiropyrimidinetrione---
GepotidacinTriazaacenaphthylene---

Note: MIC values can vary significantly depending on the specific bacterial strain and testing methodology.

Mechanism of Action and Signaling Pathway

GyrB inhibitors like this compound competitively bind to the ATP-binding site on the GyrB subunit. This prevents ATP hydrolysis, which is essential for the conformational changes required for DNA supercoiling. The inhibition of this process leads to the accumulation of torsional stress in the bacterial DNA, ultimately halting DNA replication and transcription.

DNA_Gyrase_Inhibition cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition Pathway Gyrase_DNA Gyrase-DNA Complex ATP_Binding ATP Binding to GyrB Gyrase_DNA->ATP_Binding 1 DNA_Cleavage G-Segment Cleavage (GyrA) ATP_Binding->DNA_Cleavage 2 Strand_Passage T-Segment Passage DNA_Cleavage->Strand_Passage 3 DNA_Ligation G-Segment Ligation Strand_Passage->DNA_Ligation 4 ATP_Hydrolysis ATP Hydrolysis (GyrB) DNA_Ligation->ATP_Hydrolysis 5 ADP_Pi_Release ADP + Pi Release ATP_Hydrolysis->ADP_Pi_Release 6 Supercoiled_DNA Negatively Supercoiled DNA ADP_Pi_Release->Supercoiled_DNA 7 GyrB_Inhibitor GyrB Inhibitor (e.g., this compound) Inhibition_Point Competitive Inhibition of ATP Binding GyrB_Inhibitor->Inhibition_Point Inhibition_Point->ATP_Binding Blocks

Mechanism of DNA gyrase and inhibition by GyrB inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DNA Gyrase B ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is directly inhibited by this compound and other ATPase inhibitors.

Materials:

  • Purified DNA gyrase enzyme

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • ATP

  • Linearized plasmid DNA (e.g., pBR322)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microtiter plate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, linearized plasmid DNA, and the test inhibitor at various concentrations in a 96-well plate.

  • Initiate the reaction by adding a defined concentration of the DNA gyrase enzyme to each well.

  • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay.

  • Measure the absorbance at a wavelength of 620-650 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

ATPase_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, DNA, Inhibitor) start->prep_mix add_gyrase Add DNA Gyrase prep_mix->add_gyrase incubate Incubate at 37°C add_gyrase->incubate add_reagent Add Malachite Green Reagent incubate->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Generalized workflow for a DNA Gyrase B ATPase assay.
Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

Materials:

  • Test bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test inhibitor stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

Protocol:

  • Prepare a bacterial inoculum by suspending isolated colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • In a 96-well plate, prepare serial twofold dilutions of the test inhibitor in CAMHB.

  • Inoculate each well containing the diluted inhibitor with the standardized bacterial suspension.

  • Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor that shows no visible bacterial growth.

MIC_Test_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare Serial Dilutions of Inhibitor prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate at 35-37°C inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Workflow for the broth microdilution MIC test.

Discussion and Conclusion

This compound stands out as a highly potent inhibitor of the E. coli DNA gyrase ATPase activity in vitro, with an IC50 value of 0.03 µg/mL and a Ki of 6 nM.[1][2][4] Its enzymatic inhibitory activity is comparable to or greater than that of the classic aminocoumarin inhibitors, novobiocin and coumermycin A1.[4] However, a significant limitation of this compound is its poor penetration into most bacterial cells, which restricts its broad-spectrum antibacterial activity, as reflected by the lack of comprehensive MIC data against common pathogens.[4]

In contrast, newer classes of GyrB inhibitors have been developed with improved whole-cell activity. Pyrrolamides, for instance, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[8] Benzimidazoles, such as the active form of the clinical candidate SPR720, show promising activity against non-tuberculous mycobacteria.[2] Furthermore, novel bacterial topoisomerase inhibitors (NBTIs) like zoliflodacin and gepotidacin, which also interact with GyrB (among other targets for gepotidacin), are in late-stage clinical development for treating specific infections, indicating the continued potential of targeting this enzyme.[5][6]

References

Validating the Target Engagement of Cyclothialidine D in Bacteria: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclothialidine (B1669526) D's performance against other DNA gyrase inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.

Cyclothialidine D, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1][2] It belongs to a unique class of antibiotics that competitively inhibit the ATPase activity of the DNA gyrase B subunit (GyrB).[3] While highly effective against the purified enzyme, its whole-cell antibacterial activity is often limited, particularly against Gram-negative bacteria, due to poor cell membrane permeability.[1][4] This guide compares this compound with other well-established DNA gyrase inhibitors, focusing on methods to validate target engagement within the bacterial cell.

Comparative Performance of DNA Gyrase Inhibitors

The efficacy of this compound and other DNA gyrase inhibitors can be compared using both in vitro and in-cell assays. While in vitro assays measure direct inhibition of the purified enzyme, in-cell assays provide a more physiologically relevant measure of a compound's ability to reach and engage its target within a living bacterium.

Table 1: In Vitro Inhibition of DNA Gyrase Supercoiling Activity (IC50)

CompoundTarget SubunitEscherichia coli DNA Gyrase IC50 (µg/mL)Staphylococcus aureus DNA Gyrase IC50
This compound GyrB0.03[2]Inhibited equally as well as E. coli gyrase[2]
Novobiocin (B609625) GyrB0.06[2]Not Reported
Ciprofloxacin (B1669076) GyrA0.88[2]Not Reported
Nalidixic Acid GyrA26[2]Not Reported

Table 2: In-Cell Target Engagement and Antibacterial Activity

CompoundTarget SubunitIn-Cell Target Engagement (Method)Escherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
This compound GyrBData not availableGenerally poor activity[3]Moderate activity by congeners[1]
Novobiocin GyrBKD = 33.8 ± 2.9 µM (HTS in L. brevis)[5]128[6]1
Ciprofloxacin GyrAMICs of 0.25-512 mg/L in resistant E. coli[7]≤1 (susceptible)[8]1-2

Visualizing the Mechanism of DNA Gyrase Inhibition

The following diagrams illustrate the mechanism of DNA gyrase and the distinct binding sites of different inhibitor classes.

DNA_Gyrase_Mechanism Mechanism of DNA Gyrase and Inhibition cluster_GyrA GyrA Subunit cluster_GyrB GyrB Subunit cluster_inhibitors Inhibitors GyrA DNA Cleavage/Re-ligation DNA_supercoiling DNA Supercoiling GyrA->DNA_supercoiling Catalyzes GyrB ATPase Activity GyrB->GyrA Drives ATP ATP ATP->GyrB Binds to Cyclothialidine_D This compound (and Novobiocin) Cyclothialidine_D->GyrB Competitively Inhibits Ciprofloxacin Ciprofloxacin (Fluoroquinolones) Ciprofloxacin->GyrA Inhibits Re-ligation

Caption: Mechanism of DNA gyrase inhibition by different antibiotic classes.

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a living bacterium is a critical step in antibiotic development. The Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay are two powerful methods for confirming intracellular target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Workflow:

CETSA_Workflow CETSA Experimental Workflow A Bacterial Culture (e.g., E. coli) B Treat with this compound (or other inhibitors) A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate soluble vs. aggregated protein) D->E F Quantify Soluble GyrB (e.g., Western Blot, ELISA) E->F G Data Analysis (Melting Curve Shift) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow bacterial cultures (e.g., E. coli, S. aureus) to mid-log phase.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with a range of concentrations of this compound, a comparator compound (e.g., novobiocin), and a vehicle control (e.g., DMSO).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for compound uptake.

  • Heat Challenge:

    • Transfer the treated cell suspensions to PCR tubes or a 96-well PCR plate.

    • Apply a temperature gradient using a thermal cycler for a short duration (e.g., 3-5 minutes). The temperature range should span the melting point of the target protein (GyrB).

  • Cell Lysis and Fractionation:

    • Lyse the cells using an appropriate method (e.g., sonication, lysozyme (B549824) treatment).

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble GyrB in each sample using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble GyrB as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The magnitude of the shift can be used to compare the stabilizing effect of different compounds.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that ligand binding can protect a protein from proteolytic degradation.

Experimental Workflow:

DARTS_Workflow DARTS Experimental Workflow A Bacterial Cell Lysate B Treat with this compound (or other inhibitors) A->B C Limited Proteolysis (e.g., Pronase, Trypsin) B->C D Stop Proteolysis C->D E Analyze Protein Degradation (e.g., SDS-PAGE, Western Blot) D->E F Data Analysis (Protection from Degradation) E->F

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol:

  • Lysate Preparation and Treatment:

    • Prepare a total protein lysate from a bacterial culture.

    • Aliquot the lysate and treat with different concentrations of this compound, a comparator, and a vehicle control.

    • Incubate for a sufficient time to allow for binding.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase, thermolysin) to each lysate sample. The concentration of the protease should be optimized to achieve partial digestion of the total protein in the control sample.

    • Incubate for a fixed time at an appropriate temperature.

  • Stopping the Reaction and Analysis:

    • Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.

    • Analyze the protein samples by SDS-PAGE followed by Western blotting using an antibody specific for GyrB.

  • Data Analysis:

    • Compare the amount of full-length GyrB remaining in the treated samples to the control.

    • Increased resistance to proteolysis in the presence of this compound indicates target engagement.

Conclusion

This compound is a potent in vitro inhibitor of the bacterial DNA gyrase B subunit. However, its poor cellular permeability limits its whole-cell activity. The validation of intracellular target engagement is therefore crucial for the development of this compound analogs with improved antibacterial properties. Modern techniques such as CETSA and DARTS provide robust platforms for quantifying the extent to which a compound engages its target within the complex environment of a living bacterial cell. While direct comparative in-cell target engagement data for this compound is currently lacking, the protocols outlined in this guide provide a clear framework for researchers to generate such data and objectively compare its performance with other DNA gyrase inhibitors. Such studies are essential for advancing our understanding of this promising class of antibiotics and for the rational design of new antibacterial agents.

References

Comparative Analysis of DNA Gyrase Inhibition by Cyclothialidine D and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – December 4, 2025 – A comprehensive guide detailing the comparative inhibitory activities of Cyclothialidine D and its analogs against bacterial DNA gyrase has been compiled for researchers, scientists, and professionals in drug development. This guide provides a structured overview of their half-maximal inhibitory concentrations (IC50), detailed experimental methodologies, and a visualization of the underlying molecular interactions.

Cyclothialidine is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme in bacterial DNA replication and transcription.[1] It specifically targets the GyrB subunit, competitively inhibiting its ATPase activity.[2] However, its clinical utility is hampered by poor penetration of the bacterial cell membrane.[3] This has spurred the development of various analogs designed to enhance antibacterial efficacy.

Comparative Inhibitory Potency

The following table summarizes the IC50 values of Cyclothialidine and several of its key analogs against Escherichia coli DNA gyrase, providing a clear comparison of their in vitro potencies.

CompoundModificationIC50 (µg/mL)IC50 (µM)
This compoundParent Compound0.03~0.05
Analogue A14-membered lactoneNot specified0.02
Analogue B16-membered lactoneNot specified0.15
Analogue CSeco-cyclothialidineNot specified0.04

Note: The IC50 values for Analogue A, B, and C were reported in µM.[4] The µg/mL value for this compound is from a DNA supercoiling assay.

While it is known that Cyclothialidines B, D, and E are potent inhibitors of DNA gyrase, specific IC50 values for Cyclothialidines B and E were not available in the reviewed literature.[5]

Mechanism of Action: Inhibition of DNA Gyrase

Cyclothialidine and its analogs function by interrupting the catalytic cycle of DNA gyrase. This process is crucial for relieving topological stress during DNA replication and transcription. The diagram below illustrates the signaling pathway and the point of inhibition.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition by Cyclothialidine cluster_gyrase_cycle DNA Gyrase Catalytic Cycle Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase-DNA Complex Formation Relaxed_DNA->Gyrase_Binding ATP_Binding ATP Binding to GyrB Gyrase_Binding->ATP_Binding DNA_Cleavage DNA Cleavage & Strand Passage ATP_Binding->DNA_Cleavage Ligation DNA Ligation DNA_Cleavage->Ligation Supercoiled_DNA Supercoiled DNA Ligation->Supercoiled_DNA Cyclothialidine Cyclothialidine & Analogs Cyclothialidine->ATP_Binding Inhibits ATPase Activity

Inhibition of the DNA gyrase catalytic cycle.

Experimental Protocols

The determination of IC50 values for DNA gyrase inhibitors primarily relies on two key in vitro assays: the DNA supercoiling assay and the DNA gyrase ATPase assay.

DNA Gyrase Supercoiling Assay

This assay assesses the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of an inhibitor. The various forms of the plasmid DNA (supercoiled, relaxed, and nicked) are then separated by agarose (B213101) gel electrophoresis and visualized.

Workflow for DNA Gyrase Supercoiling Assay:

Supercoiling_Assay_Workflow Workflow of DNA Gyrase Supercoiling Assay Start Start Reaction_Setup Prepare reaction mixture: - Relaxed plasmid DNA - DNA gyrase - Assay buffer - ATP Start->Reaction_Setup Inhibitor_Addition Add varying concentrations of Cyclothialidine or analog Reaction_Setup->Inhibitor_Addition Incubation Incubate at 37°C Inhibitor_Addition->Incubation Reaction_Termination Stop reaction with SDS/proteinase K Incubation->Reaction_Termination Electrophoresis Agarose Gel Electrophoresis Reaction_Termination->Electrophoresis Visualization Visualize DNA bands under UV light Electrophoresis->Visualization Analysis Determine IC50 value Visualization->Analysis End End Analysis->End

A typical workflow for a DNA supercoiling assay.

Detailed Protocol: A typical reaction mixture contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA, relaxed pBR322 plasmid DNA, and purified E. coli DNA gyrase.[4] Varying concentrations of the inhibitor are added to this mixture. The reaction is incubated at 37°C for 1 hour and then terminated by the addition of a stop buffer containing SDS and proteinase K. The DNA topoisomers are subsequently analyzed by electrophoresis on a 1% agarose gel.[4]

DNA Gyrase ATPase Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit of DNA gyrase, which is essential for its supercoiling activity. The inhibition of this ATPase activity is quantified, often using a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Detailed Protocol: The reaction mixture typically includes 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate (B1213749) kinase, and 100 U/mL lactate (B86563) dehydrogenase.[4] Varying concentrations of the Cyclothialidine analog are added to the wells of a 96-well plate containing the reaction mixture. Purified E. coli DNA gyrase is then added, and the reaction is initiated by the addition of ATP to a final concentration of 1 mM. The decrease in absorbance at 340 nm is monitored at 37°C using a plate reader. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in the rate of ATP hydrolysis.[4]

Conclusion

This compound and its analogs represent a promising class of DNA gyrase inhibitors. While the parent compound exhibits high enzymatic potency, its poor cellular permeability has necessitated the development of analogs. Structure-activity relationship studies have shown that modifications to the lactone ring size and the creation of seco-analogs can modulate inhibitory activity. The detailed protocols and comparative data presented in this guide are intended to support ongoing research efforts in the discovery and development of novel antibacterial agents targeting DNA gyrase.

References

The Potential of Cyclothialidine D Analogs in Combating Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. Cyclothialidine (B1669526), a natural product isolated from Streptomyces filipinensis, has emerged as a promising scaffold for the development of such agents.[1] This compound inhibits bacterial DNA gyrase, an essential enzyme in bacterial replication, by competitively binding to the ATPase site of the GyrB subunit.[2][3] However, the parent compound, Cyclothialidine, exhibits poor activity against intact bacterial cells, largely due to its inability to effectively permeate the cytoplasmic membrane.[2] This has driven extensive research into the synthesis and evaluation of Cyclothialidine analogs with enhanced cellular penetration and improved antibacterial efficacy.

This guide provides a comparative overview of the performance of various classes of Cyclothialidine D analogs against clinically relevant bacterial strains, with a focus on resistant phenotypes. The information is supported by available experimental data and detailed methodologies to assist researchers in the field of antibacterial drug discovery.

Comparative Efficacy of this compound Analogs

The development of Cyclothialidine analogs has primarily focused on structural modifications to improve their pharmacokinetic properties and whole-cell activity. Three main classes of analogs have shown significant promise: seco-cyclothialidines, 14-membered lactones, and dilactam derivatives. These analogs have demonstrated moderate to broad-spectrum in vitro activity, particularly against Gram-positive bacteria.[1]

Data Presentation

Table 1: In Vitro Activity of Cyclothialidine and Analogs against DNA Gyrase

Compound/Analog ClassSpecific Analog (if known)Target EnzymeIC50 (µg/mL)Reference
Cyclothialidine Parent CompoundE. coli DNA Gyrase0.03[3]
seco-Cyclothialidines BAY 50-7952Bacterial DNA GyraseHigh and Selective Activity[4]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogs

Compound/Analog ClassSpecific Analog (if known)Staphylococcus aureus (including MRSA)Streptococcus pyogenesEnterococcus faecalis (including VRE)Reference
14-membered Lactones Not specifiedExcellent and broad activityExcellent and broad activityExcellent and broad activity[2]
Dilactam Analogs Not specifiedPotent activityPotent activityPotent activity[5]

Note: While several sources indicate that 14-membered lactone and dilactam analogs exhibit excellent activity against resistant strains such as MRSA and VRE, specific MIC values from a comparative study are not available in the provided search results.

Key Analog Classes: A Closer Look

seco-Cyclothialidines

These open-ring analogs of Cyclothialidine were designed to improve cellular permeability. One notable example, BAY 50-7952, which features a dioxazine moiety, demonstrated high and selective activity against bacterial DNA gyrase and Gram-positive bacteria.[4] The dioxazine group appears to be crucial for enhancing penetration of the bacterial membrane.[4] However, despite promising in vitro results, this class of compounds has shown poor efficacy in murine infection models.[4]

14-membered Lactones

Analogs containing a 14-membered lactone ring have shown excellent and broad-spectrum in vitro activity against a range of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[2] Importantly, these compounds have demonstrated the ability to overcome resistance to some clinically used drugs.[2] By optimizing their pharmacokinetic properties, particularly through the reduction of lipophilicity, some congeners in this class have achieved in vivo efficacy.[2]

Dilactam Analogs

To further enhance polarity and improve pharmacokinetic profiles, a subclass of "dilactam" analogs was developed.[5] These compounds incorporate an additional amide unit into the 14-membered ring, which imparts a higher degree of polarity.[5] This modification resulted in potent antibacterial activity without the need for a thioamide functional group, leading to improved pharmacokinetic properties and, consequently, pronounced in vivo efficacy in a mouse septicemia infection model.[5]

Mechanism of Action: Inhibition of DNA Gyrase

Cyclothialidine and its analogs target the B subunit of bacterial DNA gyrase (GyrB), a type II topoisomerase. They act as competitive inhibitors of the enzyme's ATPase activity, which is essential for the DNA supercoiling process during replication. By blocking ATP binding, these compounds prevent the conformational changes required for DNA strand passage and resealing, ultimately leading to the inhibition of DNA synthesis and bacterial cell death.

Cyclothialidine_Mechanism_of_Action cluster_bacterium Bacterial Cell Cyclothialidine_Analog Cyclothialidine Analog DNA_Gyrase DNA Gyrase (GyrA/GyrB) Cyclothialidine_Analog->DNA_Gyrase Inhibits ATPase activity DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to ATP ATP ATP->DNA_Gyrase Binds to GyrB subunit

Caption: Mechanism of action of Cyclothialidine analogs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel antimicrobial agents. Below are the methodologies for key experiments cited in the assessment of Cyclothialidine analogs.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium. The broth microdilution method is a standard procedure.

Materials:

  • Test bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound analog stock solution (in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound analog in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilution. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the analog at which there is no visible turbidity (bacterial growth), as determined by visual inspection or by measuring the optical density at 600 nm.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 5 mM EDTA, 2.5 mg/mL BSA)

  • ATP solution

  • This compound analog

  • Agarose (B213101) gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, ATP, and the this compound analog at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

  • Gel Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The 50% inhibitory concentration (IC50) can be determined from these results.

Experimental_Workflow_MIC_and_Gyrase_Assay cluster_mic MIC Determination cluster_gyrase DNA Gyrase Supercoiling Assay Start_MIC Prepare Serial Dilutions of Analog Inoculate Inoculate with Bacterial Suspension Start_MIC->Inoculate Incubate_MIC Incubate at 37°C Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Start_Gyrase Prepare Reaction Mix (DNA, Buffer, ATP, Analog) Add_Enzyme Add DNA Gyrase Start_Gyrase->Add_Enzyme Incubate_Gyrase Incubate at 37°C Add_Enzyme->Incubate_Gyrase Analyze Analyze by Agarose Gel Electrophoresis Incubate_Gyrase->Analyze Read_IC50 Determine IC50 (Inhibition of supercoiling) Analyze->Read_IC50

Caption: General experimental workflows.

Conclusion and Future Directions

This compound and its analogs represent a promising class of DNA gyrase inhibitors with the potential to address the challenge of antimicrobial resistance, particularly against Gram-positive pathogens. The development of 14-membered lactone and dilactam analogs has successfully overcome the permeability issues of the parent compound, leading to potent in vitro and, in some cases, in vivo activity.

However, a clear need exists for comprehensive, head-to-head comparative studies that evaluate a wide range of these analogs against a standardized panel of clinically relevant resistant bacterial strains. Such studies would provide the robust quantitative data necessary to establish clear structure-activity relationships and guide the further optimization of this promising class of antibacterial agents. Future research should also focus on expanding the spectrum of activity to include Gram-negative bacteria and on further improving the pharmacokinetic and safety profiles of these compounds to advance them towards clinical development.

References

Validating Cyclothialidine D's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclothialidine D's performance against other well-established DNA gyrase inhibitors. Supported by experimental data, this document details the methodologies for key validation experiments and presents quantitative data in a clear, comparative format to aid in the assessment of its target specificity.

This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1][2] Its unique mechanism of action, targeting the ATPase activity of the DNA gyrase B subunit (GyrB), distinguishes it from other classes of antibiotics and presents a promising avenue for the development of new antibacterial agents.[3][4] This guide will delve into the specifics of its mechanism and compare its efficacy with that of Novobiocin, another GyrB inhibitor, and Ciprofloxacin, a GyrA inhibitor.

Comparative Analysis of DNA Gyrase Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound in comparison to Novobiocin and Ciprofloxacin.

Table 1: Inhibition of DNA Gyrase Activity
CompoundTarget SubunitMechanism of ActionKi (nM)IC50 (µg/mL) vs. E. coli DNA Gyrase
This compound GyrBCompetitive inhibitor of ATPase activity60.03[2][5]
Novobiocin GyrBCompetitive inhibitor of ATPase activity19 (S. aureus)0.06[2][5]
Ciprofloxacin GyrAInhibition of DNA re-ligation-0.88[2][5]

Note: Ki value for Novobiocin is against Staphylococcus aureus DNA gyrase. IC50 values are against Escherichia coli DNA gyrase.

Table 2: Minimum Inhibitory Concentration (MIC)
CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
This compound Generally poor activityModerate activity by congeners
Novobiocin 1281
Ciprofloxacin ≤1 (susceptible)0.5 - 2

Note: this compound exhibits poor whole-cell activity, particularly against Gram-negative bacteria, which is attributed to poor cell penetration.[3][4] MIC values can vary depending on the specific strain and testing conditions.

Signaling Pathway and Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition is competitive with respect to ATP. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. By blocking the energy supply for this process, this compound effectively halts these essential cellular functions, leading to bacterial cell death.

This compound Signaling Pathway cluster_bacterium Bacterial Cell Cyclothialidine_D This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Cyclothialidine_D->DNA_Gyrase Inhibits (competitive) ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Hydrolysis DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to ATP ATP ATP->DNA_Gyrase Binds to GyrB DNA_Replication DNA Replication/ Transcription/ Repair DNA_Supercoiling->DNA_Replication Enables DNA_Replication->Cell_Death

Caption: Mechanism of this compound action on bacterial DNA gyrase.

Experimental Protocols

Validation of this compound's mechanism of action relies on robust in vitro assays. The following are detailed protocols for two key experiments.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. The supercoiled DNA migrates faster than the relaxed form on an agarose (B213101) gel, and an inhibitor will prevent this conversion.[1]

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

    • 1 µg relaxed plasmid DNA (e.g., pBR322)

    • Test compound at desired concentrations.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. Proteinase K can be added to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light to observe the different DNA topoisomers.

DNA_Gyrase_Supercoiling_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, Relaxed DNA) B Add Test Compound (e.g., this compound) A->B C Add DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction (SDS, Proteinase K) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA (Ethidium Bromide) F->G

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

DNA Gyrase ATPase Assay

This assay directly measures the ATP hydrolysis activity of the GyrB subunit. The ATPase activity of DNA gyrase can be coupled to the oxidation of NADH, which is monitored spectrophotometrically as a decrease in absorbance at 340 nm.[1]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 150 mM KCl

    • 5 mM MgCl₂

    • 2 mM DTT

    • 1 mM Phosphoenolpyruvate

    • 0.2 mM NADH

    • Pyruvate kinase/Lactate dehydrogenase mix

    • Linearized plasmid DNA (to stimulate activity)

    • Test compound at desired concentrations.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the inhibitor.

ATPase_Assay_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Reaction Mix (Buffer, PEP, NADH, PK/LDH, DNA) B Add Test Compound A->B C Add DNA Gyrase B->C D Monitor Absorbance at 340 nm C->D E Calculate Rate of NADH Oxidation D->E F Determine ATPase Inhibition E->F

Caption: Workflow for the DNA gyrase ATPase activity assay.

Conclusion

This compound is a highly potent and specific inhibitor of the bacterial DNA gyrase B subunit's ATPase activity. Its in vitro efficacy is comparable to or greater than that of the established GyrB inhibitor Novobiocin. While its whole-cell activity is limited by poor membrane permeability, its unique mechanism of action and high enzymatic potency make it a valuable lead compound for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance. Further research focusing on the synthesis of analogs with improved pharmacokinetic properties is warranted.

References

Comparative Analysis of the Antibacterial Spectrum of Cyclothialidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial spectrum of Cyclothialidine (B1669526) derivatives. Cyclothialidine, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase.[1][2] However, its clinical utility is limited by poor permeability across bacterial cell membranes.[1][3][4] This has led to the development of numerous derivatives with improved pharmacokinetic profiles and enhanced antibacterial activity. This document summarizes the available experimental data on the antibacterial spectrum of these derivatives, details the experimental methodologies used for their evaluation, and illustrates the underlying molecular mechanism and experimental workflows.

Data Presentation: Antibacterial Spectrum of Cyclothialidine Derivatives

The antibacterial activity of Cyclothialidine and its derivatives is primarily directed against Gram-positive bacteria.[3][4][5][6] Modifications to the parent molecule, particularly the development of seco-cyclothialidines and 14-membered lactone analogues, have yielded compounds with significant in vitro efficacy against clinically relevant pathogens.[3][4] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative Cyclothialidine analogues against a panel of Gram-positive bacteria. Data on the activity against Gram-negative bacteria is limited, reflecting the general observation of poor activity of this class of compounds against these organisms.

Compound/Derivative ClassStaphylococcus aureus (MIC, µg/mL)Streptococcus pyogenes (MIC, µg/mL)Enterococcus faecalis (MIC, µg/mL)Reference(s)
Cyclothialidine>128>128>128[7]
14-Membered Lactone Analogue214[4]
seco-Cyclothialidine (BAY 50-7952)High ActivityNot ReportedNot Reported[6]

Mechanism of Action: Inhibition of DNA Gyrase

Cyclothialidine and its derivatives target the B subunit of bacterial DNA gyrase (GyrB), a type II topoisomerase essential for DNA replication, transcription, and repair.[3] Specifically, they act as competitive inhibitors of the ATPase activity of GyrB.[3][4] This inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme to introduce negative supercoils into the bacterial DNA. The binding site of cyclothialidines on GyrB is distinct from that of other GyrB inhibitors like novobiocin.[8]

DNA_Gyrase_Inhibition Signaling Pathway of Cyclothialidine Derivatives cluster_gyrase DNA Gyrase Catalytic Cycle DNA_Gyrase DNA Gyrase (GyrA + GyrB) ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi ATP Hydrolysis Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->DNA_Gyrase Binds to GyrB subunit Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds to Cyclothialidine_Derivative Cyclothialidine Derivative Cyclothialidine_Derivative->DNA_Gyrase Competitively inhibits ATPase activity of GyrB

Inhibition of DNA Gyrase by Cyclothialidine Derivatives.

Experimental Protocols

The primary method for determining the antibacterial spectrum of Cyclothialidine derivatives is the Minimum Inhibitory Concentration (MIC) assay. This assay quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Assay

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.
  • Several colonies are used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the Cyclothialidine derivative is prepared in a suitable solvent.
  • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
  • Positive (bacteria and broth, no drug) and negative (broth only) controls are included.
  • The plate is incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bacterial_Culture" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; "Drug_Dilution" [label="Prepare Serial Dilutions of\nCyclothialidine Derivative"]; "Inoculation" [label="Inoculate Microtiter Plate"]; "Incubation" [label="Incubate at 37°C\nfor 16-20 hours"]; "Read_Results" [label="Determine MIC\n(Lowest concentration with no visible growth)"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Bacterial_Culture"; "Start" -> "Drug_Dilution"; "Bacterial_Culture" -> "Inoculation"; "Drug_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Read_Results"; "Read_Results" -> "End"; }

Workflow of the Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

Cyclothialidine and its derivatives represent a promising class of antibacterial agents that target DNA gyrase. While the parent compound has limited whole-cell activity, synthetic modifications have led to the development of analogues with potent activity against a range of Gram-positive pathogens. The data presented in this guide highlights the potential of these compounds and provides researchers with the necessary information to build upon existing knowledge. Further research is warranted to explore the activity of these derivatives against a broader spectrum of bacteria, particularly Gram-negative organisms, and to optimize their in vivo efficacy.

References

Head-to-head comparison of Cyclothialidine D and quinolone antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Cyclothialidine (B1669526) D and the well-established class of quinolone antibiotics. By examining their mechanisms of action, antibacterial spectra, and available performance data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in antibiotic research and development.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Cyclothialidine D, a member of the cyclothialidine family of natural products, has emerged as a potent inhibitor of bacterial DNA gyrase, a validated target for antibacterial therapy. Quinolones, a broad class of synthetic antibiotics, also target DNA gyrase and topoisomerase IV, and have been a cornerstone of antibacterial treatment for decades. This guide offers a head-to-head comparison of these two classes of DNA gyrase inhibitors, leveraging available experimental data to highlight their key similarities and differences.

Mechanism of Action: A Shared Target

Both this compound and quinolone antibiotics exert their antibacterial effects by inhibiting bacterial DNA gyrase (GyrA and GyrB subunits) and, in the case of many quinolones, topoisomerase IV (ParC and ParE subunits). These enzymes are essential for DNA replication, recombination, and repair.

  • Quinolones: These antibiotics bind to the complex of DNA and DNA gyrase or topoisomerase IV, trapping the enzyme in a state where it has introduced a double-strand break in the DNA. This leads to the accumulation of toxic DNA breaks and ultimately cell death.

  • This compound: this compound is a potent inhibitor of the ATPase activity of the DNA gyrase B subunit (GyrB). By blocking the energy-providing step of the supercoiling reaction, it prevents the resealing of the DNA strand, leading to the accumulation of double-strand breaks and bacterial cell death.

Antibiotic_Mechanism_of_Action cluster_quinolones Quinolone Antibiotics cluster_cyclothialidine This compound Quinolone Quinolone DNA_Gyrase_A DNA Gyrase (GyrA) / Topoisomerase IV (ParC) Quinolone->DNA_Gyrase_A Binds to enzyme-DNA complex DSB_Q Double-Strand DNA Breaks DNA_Gyrase_A->DSB_Q Stabilizes cleavage complex Cell_Death_Q Bacterial Cell Death DSB_Q->Cell_Death_Q Cyclothialidine_D This compound DNA_Gyrase_B DNA Gyrase (GyrB) Cyclothialidine_D->DNA_Gyrase_B Inhibits ATPase activity ATP_Hydrolysis ATP Hydrolysis Inhibition DNA_Gyrase_B->ATP_Hydrolysis DSB_C Double-Strand DNA Breaks ATP_Hydrolysis->DSB_C Prevents DNA resealing Cell_Death_C Bacterial Cell Death DSB_C->Cell_Death_C

Figure 1: Comparative Mechanism of Action

Antibacterial Spectrum: A Quantitative Comparison

The following table summarizes the in vitro activity of this compound and a representative quinolone, Ciprofloxacin, against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial Strain This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.004–0.0150.25–1
Staphylococcus aureus (MRSA)0.008–0.030.5–>128
Streptococcus pneumoniae0.015–0.060.5–2
Escherichia coli>1280.008–0.03
Pseudomonas aeruginosa>1280.25–1

Data Interpretation:

  • This compound demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is significantly lower, likely due to permeability issues across the outer membrane.

  • Ciprofloxacin exhibits a broader spectrum of activity, with potent effects against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

A standardized workflow is crucial for the comparative evaluation of antibiotics. The following diagram illustrates a typical experimental pipeline.

Antibiotic_Evaluation_Workflow cluster_workflow Experimental Workflow Start Bacterial Strain Selection MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) Time_Kill->Cytotoxicity Resistance Resistance Frequency & Mechanism Studies Cytotoxicity->Resistance End Data Analysis & Comparison Resistance->End

Figure 2: Antibiotic Evaluation Workflow

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

  • Preparation:

    • Prepare a bacterial culture in the logarithmic phase of growth (approximately 10⁶ CFU/mL).

    • Prepare tubes with broth containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without antibiotic.

  • Inoculation and Sampling:

    • Inoculate the antibiotic-containing tubes and the control tube with the bacterial culture.

    • Incubate at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Resistance Mechanisms

  • Quinolones: Resistance to quinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. Efflux pumps that actively remove the antibiotic from the cell also contribute to resistance.

  • This compound: As this compound is not in widespread clinical use, resistance mechanisms are less well-characterized in clinical isolates. However, resistance can be induced in the laboratory through mutations in the gyrB gene, which encodes the B subunit of DNA gyrase.

Summary and Future Directions

This compound presents a promising scaffold for the development of new antibiotics, particularly for combating Gram-positive pathogens, including resistant strains like MRSA. Its potency against these organisms is noteworthy. However, its limited Gram-negative activity is a significant hurdle. In contrast, quinolones offer a broad spectrum of activity but are facing increasing resistance.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies of this compound: To improve its permeability across the outer membrane of Gram-negative bacteria.

  • Direct Comparative Studies: Head-to-head in vivo efficacy and toxicity studies are needed for a comprehensive comparison with quinolones.

  • Resistance Profiling: A thorough investigation of the potential for cross-resistance between this compound and quinolones is essential.

This guide provides a foundational comparison based on currently available data. As research into novel DNA gyrase inhibitors progresses, a continual reassessment of their comparative advantages will be crucial for advancing the field of antibiotic drug discovery.

Validating the Binding Site of Cyclothialidine D on DNA Gyrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of the binding site of cyclothialidines, with a focus on Cyclothialidine (B1669526) D, on bacterial DNA gyrase. It compares the inhibitory activities of this class of compounds with other known DNA gyrase inhibitors and presents the experimental data and protocols that underpin these findings.

Introduction to Cyclothialidine and DNA Gyrase

Cyclothialidine and its analogs, including Cyclothialidine D, are a class of natural product antibiotics that potently inhibit bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which powers the DNA supercoiling reaction. Due to its essential role in bacteria and absence in humans, DNA gyrase is a well-established target for antibacterial drugs.

The Validated Binding Site of Cyclothialidines on DNA Gyrase

Extensive research has validated that cyclothialidines bind to the B subunit of DNA gyrase (GyrB) . This binding site is located within the N-terminal domain of GyrB, which is also the site of ATP binding and hydrolysis.

The mechanism of action of cyclothialidines is the competitive inhibition of the ATPase activity of DNA gyrase [1][2][3]. By binding to the ATP-binding pocket on GyrB, cyclothialidines prevent the hydrolysis of ATP, thereby inhibiting the energy-dependent DNA supercoiling reaction. This was confirmed by experiments showing that the inhibitory effect of cyclothialidine on the DNA supercoiling reaction is antagonized by increasing concentrations of ATP[2].

Notably, the binding site of cyclothialidines is distinct from that of quinolone antibiotics, which target the GyrA subunit and trap the enzyme-DNA cleavage complex. It is also distinct from, though overlapping with, the binding site of another class of GyrB inhibitors, the aminocoumarins (e.g., novobiocin)[1]. Evidence for this comes from the observation that cyclothialidine is active against novobiocin-resistant DNA gyrase[2].

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of the parent cyclothialidine against E. coli DNA gyrase in comparison to other well-known DNA gyrase inhibitors.

InhibitorTarget SubunitMechanism of ActionIC50 (µg/mL)Ki (nM)
Cyclothialidine (Ro 09-1437) GyrB Competitive ATPase Inhibition 0.03 [5][6][7]6 [1][2]
NovobiocinGyrBCompetitive ATPase Inhibition0.06[6][7]10
Coumermycin A1GyrBCompetitive ATPase Inhibition0.06[6][7]4.5
CiprofloxacinGyrAInhibition of DNA re-ligation0.88[6][7]-
NorfloxacinGyrAInhibition of DNA re-ligation0.66[6][7]-

Experimental Protocols

The validation of the binding site and mechanism of action of cyclothialidines on DNA gyrase relies on several key in vitro assays.

DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase, which is its ability to introduce negative supercoils into relaxed plasmid DNA.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer solution with appropriate salts and cofactors.

  • Enzyme and Inhibitor Addition: Purified DNA gyrase is added to the reaction mixture. For inhibition studies, varying concentrations of the test compound (e.g., this compound) are included.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit, which is directly inhibited by cyclothialidines.

Methodology:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains purified DNA gyrase, a buffer solution, and the test inhibitor at various concentrations.

  • ATP Addition: The reaction is initiated by the addition of ATP.

  • Measurement of ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) can be measured using several methods:

    • Coupled Enzyme Assay: The regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate (B1213749) kinase is coupled to the oxidation of NADH to NAD+ by lactate (B86563) dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the ATPase activity.

    • Malachite Green Assay: The amount of inorganic phosphate released is quantified by the formation of a colored complex with malachite green, which is measured colorimetrically.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance or color intensity over time. The inhibitory activity of the compound is determined by comparing the rates in the presence and absence of the inhibitor. The Ki value for competitive inhibitors can be determined by analyzing the inhibition at different ATP concentrations.

Competitive Binding Assay

This assay is used to determine if a test compound binds to the same site as a known ligand.

Methodology:

  • Radiolabeled Ligand: A radiolabeled form of a known GyrB binder, such as [14C]benzoyl-cyclothialidine, is used.

  • Incubation: The radiolabeled ligand is incubated with purified DNA gyrase.

  • Addition of Test Compound: The non-radiolabeled test compound (e.g., this compound) is added at increasing concentrations.

  • Separation of Bound and Free Ligand: The enzyme-ligand complex is separated from the unbound ligand, for example, by filtration through a nitrocellulose membrane which retains the protein and bound ligand.

  • Quantification: The amount of radioactivity bound to the enzyme is measured using a scintillation counter.

  • Data Analysis: If the test compound binds to the same site, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity. This allows for the determination of the binding affinity of the test compound.

Visualizations

DNA Gyrase Catalytic Cycle and Inhibition by this compound

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase (GyrA + GyrB) cluster_DNA DNA Substrate cluster_Energy Energy Source Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Supercoils ADP_Pi ADP + Pi Gyrase->ADP_Pi Hydrolyzes Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase Binds ATP ATP ATP->Gyrase Provides Energy Cyclothialidine_D This compound Cyclothialidine_D->Gyrase Inhibits ATPase (Binds to GyrB)

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Experimental Workflow for DNA Gyrase Supercoiling Assay

Supercoiling_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Relaxed DNA, Buffer, ATP) Start->Prepare_Mixture Add_Enzyme Add DNA Gyrase & Test Compound Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize & Quantify Bands Electrophoresis->Visualize Analyze Analyze Data (IC50) Visualize->Analyze End End Analyze->End

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Logical Relationship of Key Validation Experiments

Validation_Logic Hypothesis Hypothesis: This compound binds to and inhibits DNA gyrase Supercoiling_Assay DNA Supercoiling Assay Hypothesis->Supercoiling_Assay ATPase_Assay ATPase Assay Hypothesis->ATPase_Assay Binding_Assay Competitive Binding Assay Hypothesis->Binding_Assay Observation1 Observation: Inhibition of DNA supercoiling Supercoiling_Assay->Observation1 Observation2 Observation: Inhibition of ATP hydrolysis ATPase_Assay->Observation2 Observation3 Observation: Displacement of known GyrB binder Binding_Assay->Observation3 Conclusion Conclusion: This compound is a competitive inhibitor of the GyrB ATPase activity Observation1->Conclusion Observation2->Conclusion Observation3->Conclusion

References

Comparative studies of Cyclothialidine D in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclothialidine D, a natural product isolated from Streptomyces filipinensis, has garnered attention as a potent inhibitor of bacterial DNA gyrase.[1][2] This guide provides a comparative assessment of this compound's performance against various bacterial species, supported by experimental data. It delves into its mechanism of action, experimental protocols for its evaluation, and a discussion of its limitations and potential as a scaffold for novel antibiotic development.

Executive Summary

This compound is a highly effective inhibitor of the bacterial DNA gyrase B subunit (GyrB), exhibiting potent activity against the enzyme's ATPase function.[3][4] Its in vitro enzymatic inhibition is comparable to or greater than some established antibiotics.[2][5] However, this potent enzymatic activity does not translate to broad-spectrum antibacterial efficacy. The compound's poor penetration of bacterial cell membranes severely limits its whole-cell activity, with the notable exception of Eubacterium species.[2][5] This discrepancy has spurred the development of synthetic analogs aimed at improving cell permeability and overall antibacterial performance.[1][4]

Data Presentation

Enzymatic Activity: Inhibition of DNA Gyrase

This compound is a potent inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other antibiotics against E. coli DNA gyrase. It is noteworthy that this compound also inhibits DNA gyrases from Gram-positive species with similar efficacy to that observed against the E. coli enzyme.[2][5]

CompoundTarget SubunitIC50 (µg/mL) against E. coli DNA Gyrase
This compound GyrB 0.03
NovobiocinGyrB0.06
Coumermycin A1GyrB0.06
NorfloxacinGyrA0.66
CiprofloxacinGyrA0.88
Nalidixic AcidGyrA26

Data sourced from Nakada et al., 1993.[2][5]

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

Despite its potent enzymatic inhibition, this compound demonstrates limited whole-cell antibacterial activity due to poor cell permeability. The table below highlights this disparity, showing its activity against Eubacterium spp. in contrast to its general inactivity against a broad range of other bacteria.

Bacterial SpeciesGram StainMIC (µg/mL)
Eubacterium spp.Gram-positiveInhibited (Specific MIC values not widely reported)[2][5]
Escherichia coliGram-negative>100
Staphylococcus aureusGram-positive>100
Pseudomonas aeruginosaGram-negative>100
Enterococcus faecalisGram-positive>100

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay is fundamental in determining the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA

  • ATP solution (10 mM)

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol

  • 1% Agarose (B213101) gel in TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the desired concentration of this compound or a solvent control.

  • Initiate the reaction by adding purified DNA gyrase.

  • Add ATP to start the supercoiling reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize it under UV light.

  • Inhibition is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

ATPase Assay

This assay measures the inhibition of the ATPase activity of the GyrB subunit, the direct target of this compound.

Materials:

  • Purified DNA gyrase

  • Linearized plasmid DNA (to stimulate activity)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl2, 2 mM DTT

  • ATP solution

  • Malachite green-based phosphate (B84403) detection kit or [γ-³²P]ATP for radioactive detection

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, prepare a reaction mixture containing the assay buffer, linearized plasmid DNA, and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent or by quantifying the radioactive signal.

  • The inhibition of ATPase activity is determined by the reduction in Pi released compared to the control.

Mandatory Visualization

cyclothialidine_mechanism GyrB GyrB (ATPase site) GyrA GyrA (DNA binding/cleavage) GyrB->GyrA No_Supercoiling No Supercoiling GyrB->No_Supercoiling   No ATP Hydrolysis Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Induces Supercoiling ATP ATP ATP->GyrB Binds to Cyclothialidine This compound Cyclothialidine->GyrB Inhibition Inhibition Cyclothialidine->Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds Inhibition->GyrB

Caption: Mechanism of this compound action on DNA gyrase.

experimental_workflow cluster_invitro In Vitro Enzymatic Assays cluster_incell Whole-Cell Activity Assays Gyrase_Assay DNA Gyrase Supercoiling Assay Evaluation Evaluate Activity Gyrase_Assay->Evaluation ATPase_Assay ATPase Assay ATPase_Assay->Evaluation MIC_determination Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) MIC_determination->Evaluation Start Test Compound (this compound) Start->Gyrase_Assay Test against purified enzyme Start->ATPase_Assay Test against ATPase activity Start->MIC_determination Test against bacterial cultures Data_Analysis Data Analysis & Comparison Evaluation->Data_Analysis

Caption: Experimental workflow for antibacterial activity determination.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Cyclothialidine D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

Cyclothialidine D, a potent DNA gyrase inhibitor, requires meticulous handling and disposal protocols to ensure the safety of researchers and protect the environment.[1] Due to its classification as a hazardous and potentially cytotoxic compound, all materials contaminated with this compound must be treated as hazardous waste.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to best practices for potent chemical compounds.

Chemical and Hazard Profile

PropertyInformation
Chemical Class Heterocyclic compound, cyclic peptide
Mechanism of Action DNA gyrase inhibitor[3][4]
Known Hazards (based on Cyclothialidine) Acute oral toxicity, suspected mutagenicity, potential for reproductive harm[1]
50% Inhibitory Concentration (IC50) for E. coli DNA gyrase 0.03 µg/mL (for Cyclothialidine)[3][4]
Toxicity Data (Mammalian) Not readily available. Treat as a potent cytotoxic compound.
Environmental Hazards Data not readily available. Assume toxic to aquatic life.

Experimental Protocols: Decontamination and Disposal

The following protocols are essential for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) cartridges- Double-layered, disposable, powder-free nitrile gloves (outer glove with extended cuff)- Disposable, low-permeability gown with tight-fitting cuffs- Chemical splash goggles (worn under the face shield of the respirator)- Disposable shoe covers
Working with Solutions - Full-face respirator with combination organic vapor/P100 cartridges- Double-layered, disposable, powder-free nitrile gloves (outer glove with extended cuff)- Disposable, low-permeability gown with tight-fitting cuffs- Chemical splash goggles (worn under the face shield of the respirator)- Disposable shoe covers
General Laboratory Operations (Post-solution preparation) - Safety glasses with side shields- Single pair of nitrile gloves- Laboratory coat
Spill Cleanup & Waste Disposal - Full-face respirator with combination organic vapor/P100 cartridges- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or apron over a disposable gown- Chemical-resistant boots

Source: BenchChem Safeguarding Researchers: A Comprehensive Guide to Handling Cyclothialidine[1]

Step-by-Step Disposal Procedure
  • Segregation and Collection:

    • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[1] This container should be marked as "Cytotoxic Waste."[2][5]

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container marked "Cytotoxic Waste."[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any contaminated sharps such as needles and razor blades must be placed in a designated, puncture-resistant sharps container for hazardous waste, also labeled as "Cytotoxic Waste."[1][5]

  • Decontamination of Work Surfaces and Equipment:

    • Deactivation: Where possible, deactivate residual this compound on surfaces and equipment. While a specific deactivating agent for this compound has not been identified, oxidizing agents like hydrogen peroxide-based solutions are effective against a range of hazardous drugs.[6][7]

    • Decontamination: Following deactivation, decontaminate surfaces by wiping with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove any residue.[1] All cleaning materials must be disposed of as hazardous solid waste.

    • Cleaning: Perform a final cleaning with a laboratory detergent and water.[1]

    • For reusable labware, an initial rinse with a solvent in which this compound is soluble should be collected as hazardous liquid waste before proceeding with standard washing procedures.

  • Storage of Hazardous Waste:

    • Store all sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous chemical waste.

  • Final Disposal:

    • Arrange for the disposal of all this compound hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

    • High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.[8]

Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

CyclothialidineD_Disposal_Workflow cluster_preparation Preparation cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe waste_setup Prepare Labeled Hazardous Waste Containers (Solid, Liquid, Sharps) ppe->waste_setup solid_waste Generate Solid Waste (Gloves, Vials, etc.) liquid_waste Generate Liquid Waste (Solutions, Rinsates) sharps_waste Generate Sharps Waste (Needles, etc.) collect_solid Collect in 'Cytotoxic' Solid Waste Container solid_waste->collect_solid collect_liquid Collect in 'Cytotoxic' Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in 'Cytotoxic' Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Work Surfaces & Equipment store_waste Store Sealed Waste Containers Securely decon_waste Dispose of Decontamination Materials as Solid Waste decontaminate->decon_waste decon_waste->collect_solid Add to solid waste ehs_disposal Arrange Disposal via EHS/Licensed Vendor store_waste->ehs_disposal end End: Compliant Disposal ehs_disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.